molecular formula C10H14O B1523505 BCN-OH CAS No. 1263166-90-0

BCN-OH

Cat. No.: B1523505
CAS No.: 1263166-90-0
M. Wt: 150.22 g/mol
InChI Key: NSVXZMGWYBICRW-ULKQDVFKSA-N
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Description

BCN-OH is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXZMGWYBICRW-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254298
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263291-41-3
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

BCN-OH: A Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly referred to as BCN-OH, is a key reagent in the field of bioorthogonal chemistry.[1][2] As a prominent member of the bicyclo[6.1.0]nonyne (BCN) family of strained cyclooctynes, it has become an indispensable tool for researchers, scientists, and drug development professionals.[1][3] Its significance lies in its unique combination of reactivity, stability, and hydrophilicity, which allows for efficient and specific chemical transformations within complex biological systems without interfering with native processes.[1][3]

The primary application of this compound is in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "copper-free click chemistry".[4][5] This reaction enables the covalent ligation of a BCN-containing molecule to an azide-functionalized partner to form a stable triazole linkage, all without the need for cytotoxic copper catalysts.[1][4] This biocompatibility is crucial for applications in living systems.[4][6]

A defining feature of this compound is its endo-hydroxyl group, which serves as a versatile chemical handle for further functionalization.[1][7] This allows for the attachment of a wide array of molecules, including drugs, imaging agents, and affinity tags, making this compound a foundational building block for creating sophisticated bioconjugates.[7][8]

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure is characterized by a highly strained bicyclo[6.1.0]non-4-yne core, which is the driving force for its reactivity in SPAAC reactions.[1] The ring strain is estimated to be approximately 12–13 kcal/mol.[1]

PropertyValueReferences
CAS Number 1263166-90-0[8][9]
Molecular Formula C₁₀H₁₄O[1][9][10]
Molecular Weight 150.22 g/mol [1][9][10]
Appearance White to off-white powder/solid[1][8]
Stereochemistry (1R,8S,9s) or endo configuration[1][2]
Purity Typically ≥95% or ≥98%[8][9]

The SPAAC Reaction: Mechanism and Kinetics

The utility of this compound is fundamentally linked to the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This [3+2] cycloaddition occurs between the strained alkyne of the BCN moiety and an organic azide.[11] The significant ring strain of BCN lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[12] A key advantage of the symmetrical structure of BCN is that it forms a single regioisomer upon cycloaddition, which is critical for applications requiring homogeneous products.[13]

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.

The reaction kinetics of SPAAC are a critical consideration. While BCN exhibits excellent reaction rates, its performance relative to other cyclooctynes like dibenzocyclooctyne (DBCO) depends on the azide partner.[12] Generally, DBCO reacts faster with aliphatic azides, but BCN can show significantly faster kinetics with aromatic azides.[12]

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Solvent SystemReferences
endo-BCN-OH 0.29CD₃CN/D₂O (1:2)[13][14]
endo-BCN-OH 0.14CD₃CN/D₂O (3:1)[13][14]
DBCO ~1.0Not specified[12]
BARAC ~9.3Not specified[15]

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.

Applications of this compound in Research and Development

The versatility of this compound has led to its adoption across numerous scientific disciplines. The hydroxyl group allows for its incorporation into a vast range of molecular constructs.

Biomolecule Modification and Labeling

This compound and its derivatives are widely used for the specific labeling of biomolecules.[3][8] By introducing azide groups into proteins, nucleic acids, or glycans through metabolic or enzymatic means, researchers can then use BCN-functionalized probes (e.g., fluorescent dyes, biotin) to attach tags for visualization, tracking, and quantification.[3][8]

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In drug development, this compound serves as a critical linker component for creating ADCs.[8][16] An antibody can be functionalized with an azide, and a potent cytotoxic drug can be attached to a this compound moiety. The subsequent SPAAC reaction creates a stable ADC, where the antibody guides the drug specifically to cancer cells, minimizing off-target toxicity.[16] BCN linkers are valued for the stability they impart to the final conjugate.[7][16]

ADC_Workflow cluster_components Components cluster_process Process cluster_product Final Product cluster_application Application Antibody Azide-Modified Antibody SPAAC SPAAC Reaction (Bioorthogonal Ligation) Antibody->SPAAC Drug BCN-Functionalized Drug Drug->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Stable Triazole Linkage Targeting Targeted Delivery to Cancer Cell ADC->Targeting

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using this compound.

Cellular and In Vivo Imaging

This compound is instrumental in creating probes for molecular imaging.[8] By conjugating BCN to fluorescent dyes, highly sensitive probes can be generated for cellular imaging.[8] Similarly, attaching BCN to chelating agents like DOTA allows for the subsequent radiolabeling with isotopes for PET or SPECT imaging in living organisms.[1]

Materials Science

The principles of BCN-based click chemistry extend to materials science.[8] Surfaces such as glass, metal, or polymers can be functionalized with BCN groups.[8] These activated surfaces can then be used to immobilize azide-tagged biomolecules for applications like biosensors and bio-chips.[8]

Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a BCN-functionalized molecule to an azide-modified biomolecule (e.g., a protein).[17][18]

  • Reagent Preparation :

    • Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the BCN-functionalized reagent (e.g., BCN-PEG-Fluorophore) in a compatible solvent like DMSO.[17]

  • Reaction Setup :

    • Add the BCN reagent stock solution to the biomolecule solution. A molar excess of the BCN reagent (e.g., 10-20 fold) is often used to ensure complete labeling of the biomolecule.[17]

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <20%) to avoid denaturation of the biomolecule.[17]

  • Incubation :

    • Allow the reaction to proceed at room temperature for 2-12 hours or at 4°C for 12-24 hours.[17][18] The optimal time should be determined empirically for each specific system.

  • Quenching (Optional) :

    • If a highly reactive BCN-NHS ester was used for initial functionalization, a quenching reagent like Tris or hydroxylamine can be added to consume any unreacted ester.[17]

  • Purification :

    • Remove the excess unreacted BCN reagent from the final conjugate using an appropriate method, such as spin desalting columns, size-exclusion chromatography (SEC), or dialysis.[17]

  • Analysis :

    • Validate the final conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[18]

Experimental_Workflow A 1. Prepare Azide-Biomolecule in Buffer C 3. Combine Reactants (Control Molar Ratio & Solvent %) A->C B 2. Prepare BCN-Reagent Stock (e.g., in DMSO) B->C D 4. Incubate (RT or 4°C) C->D E 5. Purify Conjugate (e.g., Desalting Column) D->E F 6. Analyze Product (e.g., SDS-PAGE, MS) E->F

Caption: A general experimental workflow for a SPAAC bioconjugation reaction.

Synthesis and Functionalization of the Hydroxyl Group

This compound is typically synthesized via the cyclopropanation of 1,5-cyclooctadiene.[19] Controlling the stereoselectivity of this step is crucial to produce the desired syn isomer, which is the precursor to the endo-BCN-OH used in most bioorthogonal applications.[1]

The primary alcohol on this compound is a key functional handle that allows for its conjugation to a wide variety of molecules.[1][4] It can be converted into other reactive groups to facilitate different coupling strategies. For example, reaction with N,N'-Disuccinimidyl carbonate yields BCN-OSu, which can then react with primary amines.[20] Oxidation of the alcohol yields BCN acid, which allows for the formation of highly stable amide bonds, a key advantage over less stable carbamate linkages sometimes formed from this compound.[7]

Functionalization_Pathway BCN_OH This compound (Primary Alcohol) BCN_Acid BCN-Acid (Carboxylic Acid) BCN_OH->BCN_Acid Oxidation BCN_OSu BCN-OSu (Activated Ester) BCN_OH->BCN_OSu Activation Carbamate_Linkage Carbamate Linkage (with R-NCO) BCN_OH->Carbamate_Linkage Amide_Linkage Stable Amide Linkage (with R-NH2) BCN_Acid->Amide_Linkage

Caption: Functionalization pathways of the this compound hydroxyl group.

Advantages and Limitations

The choice of a bioorthogonal reagent depends on the specific experimental context. This compound offers a compelling balance of properties but also has limitations to consider.

AdvantagesDisadvantages
Favorable Reactivity/Hydrophilicity Balance : More hydrophilic than highly nonpolar cyclooctynes like DIBO, which can be advantageous for labeling water-exposed proteins.[1][14]Slower Kinetics with Aliphatic Azides : Generally slower than DBCO when reacting with common aliphatic azides.[12]
High Stability : More stable than DBCO in the presence of endogenous thiols like glutathione, reducing off-target reactions.[12]Thiol Reactivity : Can exhibit some non-negligible cross-reactivity with thiols, though this can be mitigated.[14]
Single Regioisomer Product : Its symmetrical structure ensures the formation of a single, well-defined product.[13]
Versatile Functional Handle : The hydroxyl group allows for straightforward derivatization into various reactive species.[1][7]
Small Size : The compact structure is less likely to perturb the function of the biomolecule it is attached to.[21]

Handling and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of this compound.

  • Storage Conditions : Store at -20°C for long-term stability.[4][10] It can be stored at 0-4°C for short periods (days to weeks).[10]

  • Protection : Keep protected from light and moisture.[4]

  • Atmosphere : Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

  • Stability : The compound is stable for several weeks under ambient shipping conditions.[10] When stored properly, it has a shelf life of over two years.[10]

Conclusion

This compound is a powerful and versatile tool in the bioorthogonal chemistry toolbox.[4] Its well-balanced properties of reactivity, stability, and hydrophilicity, combined with its small size and the synthetic versatility of its hydroxyl group, make it an ideal choice for a wide range of applications.[1] From fundamental biological research involving the labeling and tracking of biomolecules to the development of advanced therapeutics like ADCs, this compound continues to enable scientific discovery and innovation.[8][22] Understanding its chemical properties, reaction kinetics, and appropriate handling is key to successfully leveraging this reagent for cutting-edge research in chemical biology, drug discovery, and materials science.

References

An In-depth Technical Guide to Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), a key reagent in bioorthogonal chemistry. It is intended for researchers, scientists, and drug development professionals.

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly known as this compound, is a prominent member of the strained cyclooctyne family.[1] Its unique structure, characterized by a bicyclo[6.1.0]non-4-yne core with a hydroxymethyl group, provides a balance of high reactivity and hydrophilicity.[1] The significant ring strain of approximately 12–13 kcal/mol allows this compound to readily participate in bioorthogonal reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2]

The endo-isomer of this compound is the most commonly utilized due to its high reactivity in SPAAC.[3] The primary alcohol group serves as a versatile handle for further chemical modifications, enabling its conjugation to a wide variety of molecules.[4]

Chemical Structure and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure and key properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of endo-BCN-OH

PropertyValueReference(s)
IUPAC Name ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol[5]
Synonyms endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne[6]
CAS Number 1263166-90-0[7]
Molecular Formula C₁₀H₁₄O[7]
Molecular Weight 150.22 g/mol [7]
Appearance White to off-white solid[4]
Purity >95% (typical)[4]
Solubility Soluble in DCM; Soluble in DMSO (≥ 100 mg/mL)[4][8]
Storage Store at -20°C, protected from light and moisture.[9]

Reactivity and Stability

The reactivity of this compound is dominated by the strained alkyne, which readily undergoes cycloaddition reactions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The most prominent reaction of this compound is the SPAAC with organic azides to form a stable triazole linkage.[1] This reaction is highly efficient and bioorthogonal, occurring rapidly under physiological conditions without interfering with native biological processes.[10]

Table 2: Second-Order Rate Constants (k₂) for SPAAC of endo-BCN with Various Azides

Azidek₂ (M⁻¹s⁻¹)ConditionsReference(s)
Benzyl azide0.29CD₃CN/D₂O (1:2), 25°C[11]
2-azidoethanol (primary)0.024CDCl₃, 25°C
2-azidopropanol (secondary)0.012CDCl₃, 25°C
2-azido-2-methylpropanol (tertiary)0.012CDCl₃, 25°C
Stability Profile

While specific quantitative data on the pH and thermal stability of this compound is not extensively available in public literature, some general observations have been made. BCN derivatives can be sensitive to acidic conditions. For instance, BCN-carbinol shows degradation in the presence of trichloroacetic acid (TCA).[12] Degradation on silica gel has been observed to occur through both oxidation and hydrolysis.[12] For long-term storage, it is recommended to keep this compound at -20°C under an inert atmosphere, protected from light and moisture.[9]

Applications in Research and Drug Development

The versatile reactivity and biocompatibility of this compound make it a valuable tool in various fields.

Bioconjugation and Labeling

This compound is widely used for the labeling of biomolecules such as proteins, peptides, and nucleic acids.[1] The hydroxyl group can be functionalized to introduce other reactive moieties, or this compound itself can be conjugated to azide-modified biomolecules. This enables applications in cellular imaging and visualization of biological processes.[1]

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the development of antibody-drug conjugates (ADCs).[1] Its ability to form a stable connection between an antibody and a therapeutic payload is crucial for the targeted delivery of cytotoxic drugs to cancer cells.[13]

Below is a diagram illustrating the general mechanism of action of a BCN-linked ADC targeting a cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC BCN-linked ADC Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Targeting & Binding Binding ADC-Receptor Binding Internalization Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Lysosomal Fusion Payload_Release Payload Release Lysosome->Payload_Release 5. Linker Cleavage/ Antibody Degradation Cytotoxicity Cytotoxic Effect (e.g., Microtubule Disruption, DNA Damage) Payload_Release->Cytotoxicity 6. Intracellular Action Apoptosis Apoptosis Cytotoxicity->Apoptosis 7. Cell Death

ADC Mechanism of Action
Materials Science

BCN derivatives are used to functionalize surfaces and polymers.[4] The ability to perform click chemistry on material surfaces allows for the creation of advanced materials with specific biological or chemical properties.

Experimental Protocols

Synthesis of endo-BCN-OH

A general synthetic workflow for endo-BCN-OH is outlined below. This process typically starts from 1,5-cyclooctadiene.

BCN_OH_Synthesis Start 1,5-Cyclooctadiene Cyclopropanation Cyclopropanation (e.g., with ethyl diazoacetate) Start->Cyclopropanation Intermediate1 endo-bicyclo[6.1.0]non-4-ene-9-carboxylate Cyclopropanation->Intermediate1 Hydrolysis Ester Hydrolysis (e.g., KOtBu, H₂O) Intermediate1->Hydrolysis Intermediate2 endo-bicyclo[6.1.0]non-4-ene-9-carboxylic acid Hydrolysis->Intermediate2 Reduction Carboxylic Acid Reduction (e.g., LiAlH₄) Intermediate2->Reduction Product endo-BCN-OH Reduction->Product

Synthesis of endo-BCN-OH

Detailed Protocol: A detailed, step-by-step protocol for the synthesis of endo-BCN-OH can be complex and requires expertise in organic synthesis. A representative procedure involves:

  • Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent such as dichloromethane (DCM), a rhodium catalyst (e.g., Rh₂(OAc)₄) is added. Ethyl diazoacetate is then added dropwise at room temperature, and the reaction is stirred overnight. The product, endo-bicyclo[6.1.0]non-4-ene-9-carboxylate, is purified by silica gel chromatography.

  • Hydrolysis: The purified ester is dissolved in an ether solvent. In a separate flask, a suspension of potassium tert-butoxide (KOtBu) in anhydrous diethyl ether is prepared, and water is added. The ester solution is then added to the KOtBu suspension and stirred vigorously overnight at room temperature to yield the carboxylic acid.

  • Reduction: The resulting carboxylic acid is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and slowly added to a cooled (0°C) suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF. The reaction is allowed to warm to room temperature and stirred overnight. After careful quenching of the reaction, the final product, endo-BCN-OH, is purified by silica gel chromatography.

General Protocol for Protein Labeling with BCN

The following is a general workflow for labeling a protein with an azide-functionalized molecule using a BCN derivative. This often involves activating the protein with a BCN-NHS ester.

Protein_Labeling_Workflow Protein Protein with Primary Amines (e.g., Lysine residues) Activation Activation with BCN-NHS Ester (pH 8.3-8.5) Protein->Activation BCN_Protein BCN-labeled Protein Activation->BCN_Protein Purification1 Purification (e.g., Desalting Column) BCN_Protein->Purification1 SPAAC SPAAC Reaction with Azide-functionalized Molecule Purification1->SPAAC Labeled_Protein Labeled Protein Conjugate SPAAC->Labeled_Protein Purification2 Final Purification Labeled_Protein->Purification2

Protein Labeling Workflow

Detailed Protocol:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of approximately 1 mg/mL.

  • Activation: Dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use. Add a 20-30 fold molar excess of the BCN-NHS ester solution to the protein solution. The final DMSO concentration should be kept low (e.g., <10%) to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Add a small amount of an amine-containing buffer (e.g., Tris) to quench any unreacted NHS ester.

  • Purification: Remove the excess, unreacted BCN-NHS ester using a desalting column or dialysis.

  • SPAAC Reaction: The purified BCN-labeled protein can then be reacted with an azide-functionalized molecule of interest in a suitable buffer. The reaction is typically carried out at room temperature.

  • Final Purification: The final labeled protein conjugate can be purified using an appropriate chromatography method, such as size-exclusion or ion-exchange chromatography.

Protocol for Determining Aqueous Solubility

The following is a general protocol for determining the thermodynamic (equilibrium) solubility of this compound in an aqueous buffer.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Carefully remove an aliquot of the clear supernatant, prepare serial dilutions, and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS with a calibration curve.

Protocol for Assessing pH Stability by HPLC

This protocol outlines a method to monitor the degradation of this compound at different pH values over time.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare buffers at the desired pH values (e.g., pH 4, 7, and 9).

  • Incubation: Dilute the this compound stock solution into each buffer to a known concentration. Incubate the solutions at a constant temperature.

  • Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection. Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like formic acid).

  • Data Analysis: Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time. The degradation rate can be determined by plotting the concentration of this compound versus time.

Conclusion

This compound is a powerful and versatile tool for chemical biology and drug development. Its high reactivity in strain-promoted alkyne-azide cycloaddition, coupled with its functional handle for further derivatization, has made it a staple reagent for bioconjugation, labeling, and the construction of complex biomolecules like antibody-drug conjugates. While its stability under certain conditions requires consideration, its advantages in bioorthogonal applications are significant. This guide provides a foundational understanding of this compound, its properties, and its application, serving as a valuable resource for researchers in the field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the BCN-OH Mechanism of Action in SPAAC

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling covalent ligation in complex biological environments without the need for cytotoxic catalysts.[1][] Among the repertoire of strained alkynes, Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) is a prominent reagent, valued for its excellent balance of reactivity, stability, and small size.[1][3] This guide provides a detailed examination of the mechanism of action of this compound in SPAAC, supported by quantitative kinetic data, experimental protocols, and mechanistic diagrams.

The Core Mechanism: A [3+2] Dipolar Cycloaddition

The fundamental reaction involving BCN is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of Huisgen [3+2] dipolar cycloaddition.[4] In this reaction, the azide functions as a 1,3-dipole, and the strained alkyne of the BCN ring acts as the dipolarophile.[4]

The key to this catalyst-free reaction is the significant ring strain inherent to the bicyclo[6.1.0]nonyne structure, which is estimated to be around 12–13 kcal/mol.[1] This strain dramatically lowers the activation energy of the cycloaddition.[4][5] The energy released from the strained alkyne as it transitions to a more stable, planar triazole ring drives the reaction forward, allowing it to proceed rapidly at physiological temperatures.[][4] The reaction is concerted and results in a highly stable, aromatic triazole linkage, covalently connecting the two molecules.[4][6]

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactants BCN-R1 (Strained Alkyne) + N3-R2 (Azide) TS Concerted [3+2] Cycloaddition Transition State Reactants->TS Strain release lowers activation energy Product Stable Triazole Product TS->Product Formation of stable aromatic ring BCN_Isomer_Logic BCN Synthesis, Isomers, and SPAAC Reactivity cluster_synthesis Synthesis cluster_isomers Diastereomers cluster_reactivity Reactivity in SPAAC Synthesis BCN Synthesis (from 1,5-cyclooctadiene) endo endo-BCN-OH Synthesis->endo exo exo-BCN-OH Synthesis->exo endo_react Higher Reactivity (k₂ ≈ 0.29 M⁻¹s⁻¹ with Benzyl Azide) endo->endo_react Preferred for fast kinetics exo_react Slightly Lower Reactivity (k₂ ≈ 0.19 M⁻¹s⁻¹ with Benzyl Azide) exo->exo_react Bioconjugation_Workflow General Experimental Workflow for SPAAC Bioconjugation Start Start Prep Prepare Stock Solutions (Azide-Biomolecule & BCN Reagent) Start->Prep Mix Mix Reactant Solutions Prep->Mix Incubate Incubate Reaction Mixture (e.g., RT, 4-12 h) Mix->Incubate Monitor Monitor Reaction Progress (Optional: TLC, LC-MS) Incubate->Monitor Purify Purify Final Conjugate (e.g., SEC, Dialysis) Monitor->Purify Characterize Characterize Product (e.g., SDS-PAGE, Mass Spec) Purify->Characterize End End Characterize->End NMR_Workflow Workflow for Kinetic Analysis via NMR Spectroscopy Start Start Prep Prepare Stock Solutions in Deuterated Solvent with Internal Standard Start->Prep Mix Mix Reactants in NMR Tube at Known Concentrations Prep->Mix Acquire Acquire 1H NMR Spectra at Regular Time Intervals Mix->Acquire Analyze Integrate Peaks and Calculate Concentrations vs. Time Acquire->Analyze Calculate Plot Data According to Rate Law to Determine Rate Constant (k₂) Analyze->Calculate End End Calculate->End

References

An In-depth Technical Guide to (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Properties

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly referred to as BCN-OH, is a key bifunctional linker molecule in the field of bioorthogonal chemistry. Its structure, featuring a strained cyclooctyne ring and a primary alcohol, provides a unique combination of reactivity and versatility for various bioconjugation applications. The inherent ring strain of the bicyclo[6.1.0]nonyne core allows it to readily undergo [3+2] cycloaddition with azides without the need for a cytotoxic copper catalyst, a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This makes it an ideal tool for labeling and modifying biological molecules in living systems. The hydroxyl group serves as a convenient handle for further chemical modifications, enabling its attachment to a wide array of molecules of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms This compound, endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne
CAS Number 1263166-90-0
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance White to off-white powder/crystal
Melting Point 64 °C
Purity ≥ 90% (GC), typically >98% from most suppliers
Storage Conditions Store at ≤ -10 °C for long-term stability
Reactivity and Stability

This compound is primarily utilized for its high reactivity in SPAAC reactions. The rate of this reaction is dependent on the nature of the azide partner. While generally slower than dibenzocyclooctyne (DBCO) with aliphatic azides, this compound can exhibit significantly faster kinetics with aromatic azides. BCN has also been reported to be more stable than DBCO in the presence of thiols, which is a crucial consideration for intracellular applications. Specific quantitative data on its stability under varying pH and temperature conditions is not extensively published; however, its derivatives are generally used in physiological buffers (pH 7.2-8.5) at temperatures ranging from 4°C to 37°C.

Synthesis of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol

The synthesis of this compound is a multi-step process that typically starts from commercially available 1,5-cyclooctadiene. The following is a representative experimental protocol compiled from various sources.

Experimental Protocol: Synthesis of this compound

Step 1: Cyclopropanation

  • To a solution of 1,5-cyclooctadiene in dichloromethane (DCM), add a catalytic amount of Rhodium(II) acetate dimer (Rh₂(OAc)₄).

  • Add ethyl diazoacetate dropwise at room temperature and stir the reaction mixture overnight.

  • After the reaction is complete, filter the mixture and concentrate it under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the endo-bicyclo[6.1.0]non-4-ene-9-carboxylate.

Step 2: Hydrolysis

  • Dissolve the ester from Step 1 in diethyl ether.

  • In a separate flask, prepare a suspension of potassium tert-butoxide (KOtBu) in anhydrous diethyl ether and add water.

  • Add the ester solution to the KOtBu suspension and stir vigorously overnight at room temperature.

  • Acidify the reaction mixture with dilute HCl and extract with ether.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid.

Step 3: Bromination and Debromination

  • Dissolve the carboxylic acid from Step 2 in a suitable solvent.

  • Perform a bromination/debromination sequence to introduce the alkyne functionality. This typically involves reaction with N-Bromosuccinimide (NBS) followed by elimination with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) to yield endo-bicyclo[6.1.0]non-4-yne-9-carboxylic acid.

Step 4: Reduction

  • In a flame-dried flask under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and slowly add a solution of the carboxylic acid from Step 3 in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to afford (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound 1_5_COD 1,5-Cyclooctadiene Cyclopropanation Cyclopropanation (Rh₂(OAc)₄, Ethyl diazoacetate) 1_5_COD->Cyclopropanation Ester endo-Bicyclo[6.1.0]non-4-ene-9-carboxylate Cyclopropanation->Ester Hydrolysis Hydrolysis (KOtBu, H₂O) Ester->Hydrolysis Carboxylic_Acid anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid Hydrolysis->Carboxylic_Acid Bromination_Debromination Bromination/Debromination (NBS, KHMDS) Carboxylic_Acid->Bromination_Debromination Alkyne_Acid endo-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid Bromination_Debromination->Alkyne_Acid Reduction Reduction (LiAlH₄) Alkyne_Acid->Reduction BCN_OH (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) Reduction->BCN_OH

A simplified workflow for the synthesis of this compound.

Applications in Bioconjugation and Drug Development

The primary application of this compound lies in its use as a bioorthogonal linker for the conjugation of various molecules, including proteins, antibodies, and nanoparticles.

Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool in the construction of ADCs. The general strategy involves the functionalization of an antibody with an azide group and a cytotoxic drug with this compound (or vice versa), followed by their conjugation via SPAAC.

Step 1: Antibody Modification with Azide

  • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • Dissolve an azide-functionalized NHS ester (e.g., Azide-PEG4-NHS ester) in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • (Optional) Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted linker using a desalting column or by dialysis.

Step 2: Drug Modification with this compound (Activation of this compound)

  • To activate the hydroxyl group of this compound for reaction with an amine-containing drug, it can be converted to a more reactive intermediate, such as an N-hydroxysuccinimidyl (NHS) carbonate.

  • Dissolve this compound in anhydrous acetonitrile. Add N,N'-disuccinimidyl carbonate (DSC) and a non-nucleophilic base like triethylamine (TEA).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • The resulting BCN-NHS carbonate can be purified and then reacted with an amine-functionalized drug to form a stable carbamate linkage.

Step 3: SPAAC Conjugation

  • Dissolve the BCN-functionalized drug in a compatible solvent.

  • Add a 1.5-5 fold molar excess of the BCN-functionalized drug to the azide-modified antibody in a reaction buffer (e.g., PBS, pH 7.4).

  • Incubate the reaction mixture for 2-24 hours at 4°C or room temperature.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other small molecules.

ADC_Synthesis_Workflow cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Antibody Antibody SPAAC SPAAC Reaction Antibody->SPAAC Azide_NHS Azide-NHS Ester Azide_Antibody Azide-Modified Antibody Azide_NHS->Azide_Antibody Azide_Antibody->SPAAC BCN_OH This compound Activation Activation (e.g., with DSC) BCN_OH->Activation BCN_Active Activated BCN (e.g., BCN-NHS Carbonate) Activation->BCN_Active BCN_Drug BCN-Functionalized Drug BCN_Active->BCN_Drug Drug Drug Drug->BCN_Drug BCN_Drug->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purification Purification (SEC or HIC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

General workflow for ADC synthesis using this compound.
Functionalization of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles for targeted drug delivery or imaging applications. The hydroxyl group can be activated to react with surface functional groups on the nanoparticles (e.g., amines), followed by SPAAC with an azide-modified targeting ligand or therapeutic agent.

Step 1: Nanoparticle Surface Modification with BCN

  • Activate this compound as described in the ADC protocol (Step 2) to form an amine-reactive species like BCN-NHS carbonate.

  • Disperse amine-functionalized nanoparticles in a suitable buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5).

  • Add the activated BCN linker to the nanoparticle dispersion.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • (Optional) Quench any unreacted active esters with a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purify the BCN-functionalized nanoparticles by repeated centrifugation and resuspension or by size-exclusion chromatography.

Step 2: Conjugation of Azide-Modified Molecule

  • Disperse the BCN-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the azide-modified molecule of interest (e.g., targeting peptide, fluorescent dye) to the nanoparticle suspension.

  • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing.

  • Purify the final conjugated nanoparticles to remove any unreacted molecules.

Application as a Mitochondrial Probe Control

This compound serves as a crucial negative control in studies involving the mitochondria-targeted probe, BCN-TPP. BCN-TPP is designed to detect protein sulfenylation within mitochondria, a key post-translational modification in redox signaling. The triphenylphosphonium (TPP) cation directs the probe to the mitochondria.

Mechanism of Action and Role of this compound

BCN-TPP reacts with sulfenylated cysteine residues on mitochondrial proteins. By using this compound as a control, which lacks the mitochondria-targeting TPP group, researchers can differentiate between mitochondria-specific and cytosolic reactions, ensuring that the observed effects of BCN-TPP are indeed localized to the mitochondria.

Experimental Workflow: Detection of Mitochondrial Protein Sulfenylation

Mitochondrial_Probe_Workflow cluster_mito Mitochondrial Protein Sulfenylation Detection Cell_Culture Cell Culture Treatment Treatment with BCN-TPP or this compound (Control) Cell_Culture->Treatment Mitochondria_Isolation Mitochondria Isolation Treatment->Mitochondria_Isolation Lysis Lysis and Protein Extraction Mitochondria_Isolation->Lysis Protein_Digestion Protein Digestion (e.g., with Trypsin) Lysis->Protein_Digestion Peptide_Enrichment Enrichment of BCN-labeled Peptides (e.g., via Click Chemistry with Azide-Biotin) Protein_Digestion->Peptide_Enrichment MS_Analysis LC-MS/MS Analysis Peptide_Enrichment->MS_Analysis Data_Analysis Data Analysis and Identification of Sulfenylated Proteins MS_Analysis->Data_Analysis

Workflow for detecting mitochondrial protein sulfenylation.

Quantitative Data

SPAAC Reaction Kinetics

The second-order rate constants (k₂) for the SPAAC reaction between this compound and various azides are crucial for designing bioconjugation experiments. The table below provides a comparison of the reaction kinetics of this compound with that of DBCO, another commonly used cyclooctyne.

CyclooctyneAzideSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
This compoundBenzyl Azide~0.07 - 0.29
DBCOBenzyl Azide~0.1 - 1.0
This compoundPhenyl Azide~0.2
DBCOPhenyl Azide~0.033

Note: Reaction rates are dependent on the solvent, temperature, and specific structure of the reactants.

Reactivity with Protein Sulfenic Acid

This compound and its derivatives can also react with protein sulfenic acids. The following table compares the reactivity of this compound and BCN-TPP with a model protein sulfenic acid.

ProbeSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
This compound27.6
BCN-TPP5.99

This data highlights that the addition of the TPP group can influence the reactivity of the BCN moiety.

Conclusion

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its favorable balance of reactivity and stability, coupled with the bioorthogonal nature of the SPAAC reaction, makes it an indispensable component in the development of ADCs, functionalized nanoparticles, and probes for studying cellular processes. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, offering a solid foundation for its effective utilization in advanced research and development.

The Role of BCN-OH as a Strained Alkyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern chemical biology and drug development, the ability to perform specific chemical transformations within complex biological systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling reactions that proceed with high selectivity and efficiency without interfering with native biochemical processes.[1][2] A cornerstone of this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free "click" reaction that has revolutionized the labeling and tracking of biomolecules.[3][4]

At the heart of SPAAC are strained cycloalkynes, whose inherent ring strain drives the reaction forward.[1][5] Among these, Bicyclo[6.1.0]nonyne (BCN) has emerged as a particularly versatile and robust reagent.[1][6] This technical guide provides an in-depth examination of (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly known as BCN-OH, a prominent member of the BCN family. We will explore its core principles, quantitative reactivity data, detailed experimental protocols, and diverse applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Concepts: Strain-Driven Reactivity

This compound is a bifunctional molecule characterized by a bicyclo[6.1.0]non-4-yne core and an endo-hydroxyl group.[7] The reactivity of the BCN moiety is driven by significant ring strain, estimated to be around 12–13 kcal/mol, which distorts the alkyne bond from its preferred linear geometry.[7] This stored energy lowers the activation barrier for the [3+2] dipolar cycloaddition reaction with an azide (a 1,3-dipole), leading to the rapid and irreversible formation of a stable triazole linkage.[1][8]

A key advantage of this strain-promoted reaction is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][9] The endo-isomer of this compound is noted to be the more reactive isomer in SPAAC.[10] The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of various functionalities such as PEG linkers, fluorescent dyes, or therapeutic payloads.[7][11]

Quantitative Data

The performance of this compound in bioorthogonal reactions is best understood through quantitative data. The following tables summarize its key physicochemical properties, reaction kinetics, and stability compared to other reagents.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₁₀H₁₄O [7]
Molecular Weight 150.22 g/mol [7]
CAS Number 1263166-90-0 [7]
Appearance White to off-white crystalline solid [7]

| Functional Groups | Strained Alkyne, Primary Alcohol |[12] |

Table 2: Comparative Reaction Kinetics in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strained Alkyne Azide Partner Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Source(s)
BCN Benzyl Azide ~0.1 - 0.28 [6][13]
BCN Aromatic/Electron-deficient Azides Up to 30-fold faster than with benzyl azide [9][13]

| DBCO (ADIBO) | Benzyl Azide | ~0.3 - 1.0 |[6] |

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.[6] While DBCO generally reacts faster with aliphatic azides, BCN can exhibit significantly faster kinetics with aromatic and electron-deficient azides.[3][9]

Table 3: Reaction Kinetics in Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-Quinone (SPOCQ) Reaction

Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Source(s)
This compound + 1,2-Quinone 1824 [14][15]
THS + 1,2-Quinone 110.6 [14][15]

| TCO-OH + 1,2-Quinone | 11.56 |[14][15] |

Note: The SPOCQ reaction of this compound is significantly faster than that of other strained alkynes and alkenes.[14][15]

Table 4: Thermodynamic Activation Parameters for this compound in SPOCQ Reaction (at 25°C)

Parameter Value Source(s)
ΔH‡ (Enthalpy of Activation) 2.25 kcal/mol [14][15]
ΔS‡ (Entropy of Activation) -36.3 cal/K·mol [14][15]

| ΔG‡ (Gibbs Free Energy of Activation) | 13.1 kcal/mol |[14][15] |

Table 5: Comparative Stability in the Presence of Glutathione (GSH)

Reagent Condition Half-life Source(s)
BCN In presence of Glutathione (GSH) ~6 hours [13]

| DBCO | In presence of Glutathione (GSH) | ~71 minutes |[13] |

Note: BCN demonstrates significantly greater stability in thiol-rich environments compared to DBCO, making it a more robust choice for intracellular studies.[3][13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol outlines a general method for conjugating a BCN-functionalized molecule to an azide-containing biomolecule.

  • Reagent Preparation:

    • Prepare a stock solution of your BCN-derivatized molecule (e.g., 10-50 mM in anhydrous DMSO). Store unused solution at -20°C.[16]

    • Prepare a stock solution of the azide-containing molecule (e.g., protein, peptide) in a compatible aqueous buffer (e.g., PBS, HEPES).[3]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule with the BCN reagent. A typical molar excess for the BCN reagent is 5-20 fold, depending on the biomolecule's concentration and reactivity.

    • Adjust the final volume with the reaction buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10% v/v) to maintain biomolecule stability.[16]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours.[16] The optimal time depends on the reactants' concentrations and reactivity.

    • Reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.[16]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess unreacted BCN reagent.

    • For proteins and other large biomolecules, use size-exclusion chromatography (e.g., spin desalting columns) or dialysis.[16]

    • For small molecules, preparative HPLC is a suitable purification method.[16]

  • Characterization:

    • Confirm the identity, purity, and integrity of the final conjugate using appropriate analytical methods, such as ESI-MS to verify the mass of the conjugate, and SDS-PAGE with fluorescence scanning if a fluorescent tag was used.[1][7]

Protocol 2: Synthesis of an Activated this compound Derivative (BCN-OSu)

The hydroxyl group of this compound can be activated for facile reaction with primary amines. This protocol describes the synthesis of [(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate (BCN-OSu).[17]

  • Reagents and Materials:

    • This compound ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol)

    • N,N'-Disuccinimidyl carbonate (DSC)

    • Triethylamine (TEA)

    • Anhydrous acetonitrile

    • Ethyl acetate, hexanes, ether, water, brine

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and N,N'-Disuccinimidyl carbonate (2.0 eq) in anhydrous acetonitrile.[17]

    • Add triethylamine (3.2 eq) to the solution and stir the reaction overnight at room temperature.[17]

    • Monitor the reaction by TLC until the this compound starting material is consumed.

    • Dilute the reaction mixture with a 1:1 solution of ethyl acetate:ether.[17]

    • Wash the organic layer sequentially with water (6 times) and brine (2 times).[17]

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.[17]

  • Purification:

    • Purify the crude product by silica flash column chromatography using a hexanes:ethyl acetate gradient (e.g., 3:1) to yield BCN-OSu as a white solid.[17]

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.[17]

Visualizations: Mechanisms and Workflows

Diagrams created using DOT language provide clear visual representations of the chemical processes and experimental designs involving this compound.

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow A Reagent Preparation (BCN-derivative & Azide-biomolecule) B Reaction Setup (Combine reactants in buffer) A->B C Incubation (RT or 37°C, 1-12h) B->C D Progress Monitoring (LC-MS / SDS-PAGE) C->D D->C Continue Incubation E Purification (Size Exclusion / HPLC) D->E Reaction Complete F Characterization (Mass Spec / Analytics) E->F G Purified Conjugate F->G

Caption: Experimental workflow for a typical SPAAC bioconjugation.

BCN_Functionalization cluster_derivatives Functionalized Derivatives BCN_OH This compound BCN_NHS BCN-NHS Ester (Amine Reactive) BCN_OH->BCN_NHS Activate with NHS precursor BCN_PEG BCN-PEGn-X (Improved Solubility) BCN_OH->BCN_PEG Attach PEG chain BCN_Acid BCN-Acid (Amide Coupling) BCN_OH->BCN_Acid Oxidation BCN_Biotin BCN-Biotin (Affinity Labeling) BCN_OH->BCN_Biotin Couple to Biotin

Caption: Functionalization pathways of the this compound hydroxyl group.

Applications in Research and Drug Development

The favorable balance of reactivity, stability, and hydrophilicity makes this compound and its derivatives invaluable tools across various scientific disciplines.[1][7]

  • Bioconjugation and Labeling: BCN reagents are widely used to label proteins, peptides, nucleic acids, and carbohydrates with probes such as fluorescent dyes or biotin for imaging and tracking studies in living cells.[1][18][19]

  • Drug Development and Delivery: A prominent application is in the construction of Antibody-Drug Conjugates (ADCs).[7][18] The BCN linker forms a stable connection between a targeting antibody and a potent cytotoxic payload, enabling targeted cancer therapy.[1][7] Its derivatives are also used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).[20]

  • Materials Science: The BCN moiety can be used to functionalize the surfaces of polymers, nanoparticles, and biosensors.[18] This allows for the precise attachment of azide-modified molecules to create advanced materials for targeted delivery or diagnostic applications.[19]

  • Metabolic Labeling: Researchers can introduce azide-modified metabolic precursors (e.g., azido-sugars) into cells, which are then incorporated into biomolecules.[18] Subsequent reaction with a BCN-functionalized probe allows for the visualization and study of metabolic pathways.[18]

  • Probe Development: this compound serves as a crucial building block for creating more complex chemical probes.[21] For instance, it has been used as a control reagent for mitochondrial-targeted probes and can be incorporated into systems for studying protein interactions.[18][21]

Conclusion

This compound has firmly established itself as a cornerstone reagent in the field of bioorthogonal chemistry. Its high reactivity, driven by ring strain, enables efficient copper-free click reactions with azides, while its structure provides superior stability in biological media compared to other strained alkynes like DBCO.[6][13] The presence of a hydroxyl group offers a versatile handle for synthesizing a wide array of functionalized probes and linkers. For researchers, scientists, and drug development professionals, this compound provides a robust and reliable tool for bioconjugation, live-cell imaging, and the construction of targeted therapeutics, continuing to push the boundaries of what is possible in the study and manipulation of biological systems.[1]

References

The Researcher's Guide to Copper-Free Click Chemistry: An In-Depth Introduction to BCN-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper-free click chemistry, with a specific focus on the versatile reagent, (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH). This document details the core principles, quantitative reaction kinetics, experimental protocols, and key applications of this compound in bioconjugation and drug development, serving as a critical resource for professionals in the field.

Introduction to Copper-Free Click Chemistry and the Role of this compound

Bioorthogonal chemistry has revolutionized the study of biological systems by enabling chemical reactions to occur within living organisms without interfering with native biochemical processes.[1][2][3] A cornerstone of this field is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction.[2] This reaction capitalizes on the high ring strain of cyclooctynes to react selectively with azides, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[4][5]

Bicyclo[6.1.0]nonyne (BCN) derivatives have emerged as powerful tools in SPAAC.[6] Among them, this compound is particularly significant due to its favorable balance of reactivity and hydrophilicity.[5] The hydroxyl group provides a convenient handle for further functionalization, allowing for its incorporation into a wide array of molecules, including proteins, nucleic acids, and imaging agents.[7] this compound is instrumental in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), where it can form a stable connection between an antibody and a therapeutic payload.[5][8]

Core Principles of this compound Reactivity

The high reactivity of this compound in SPAAC is driven by the significant ring strain of the bicyclo[6.1.0]nonyne core, which is estimated to be around 12–13 kcal/mol. This strain lowers the activation energy of the [3+2] cycloaddition with azides.[9] The reaction is highly specific and proceeds efficiently under mild, physiological conditions, making it ideal for in vivo applications.[6]

BCN exists as two diastereomers, endo and exo. The endo isomer, where the cyclopropane ring is oriented "under" the eight-membered ring, generally exhibits slightly higher reactivity in SPAAC compared to the exo isomer due to differences in ring strain and the accessibility of the alkyne.[10]

Quantitative Data: Reaction Kinetics and Stability

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). The following tables summarize the reaction kinetics of BCN derivatives with various azides and compare them to other common cyclooctynes.

Table 1: Second-Order Rate Constants for SPAAC Reactions of BCN with Various Azides
CyclooctyneAzide ReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Solvent System
BCNBenzyl azide~0.06 - 0.1Acetonitrile:Water
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)[10]
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)[10]
BCNPhenyl azide~0.2Acetonitrile:Water (3:1)[11]
BCN2-Azidoethanol0.024Not specified[11]
BCN2-Azidopropanol0.012Not specified[11]
BCN2-Azido-2-methylpropanol0.012Not specified[11]
BCNElectron-deficient aryl azidesup to 2.9Not specified[11]
This compound-0.20 (with benzyl azide)Acetonitrile:Water (1:2)[7]
Table 2: Comparative Reaction Kinetics of Cyclooctynes with Benzyl Azide
CyclooctyneAbbreviationSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Key Characteristics
DibenzocyclooctyneDBCO~0.1 - 1.0High reactivity, widely used.[12]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Smaller and less lipophilic than DBCO, but generally slower reaction rates.[12]
Difluorinated CyclooctyneDIFO~0.076Electron-withdrawing fluorine atoms enhance reactivity. Can show reactivity towards sulfhydryl groups.[12]
Dibenzoannulated CyclooctyneDIBO~0.3 - 0.7Structurally similar to DBCO with robust reactivity.[12]
Stability Profile

The stability of the BCN moiety is a critical consideration. While generally stable, BCN derivatives can be susceptible to degradation under strong acidic conditions.[12][13] Studies have shown that BCN carbamates can be unstable in biological media, undergoing hydrolysis. In contrast, BCN amides exhibit significantly greater stability, making them a better choice for applications requiring long incubation times.[7][13] BCN has also been shown to be more stable than DBCO in the presence of thiols like glutathione, which is an important consideration for intracellular applications.[14]

Experimental Protocols

Protocol 1: Synthesis of (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH)

This protocol describes a multi-step synthesis of endo-BCN-OH starting from 1,5-cyclooctadiene.[15]

Materials:

  • 1,5-Cyclooctadiene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Potassium tert-butoxide (KOtBu)

  • N-Bromosuccinimide (NBS)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvents (DCM, Diethyl ether, THF)

  • Reagents for workup and purification (HCl, NaHCO₃, MgSO₄, silica gel)

Procedure:

  • Cyclopropanation: To a solution of 1,5-cyclooctadiene in anhydrous DCM, add a catalytic amount of Rh₂(OAc)₄. Add ethyl diazoacetate dropwise at room temperature and stir the reaction mixture overnight. Purify the crude product by silica gel chromatography to obtain endo-bicyclo[6.1.0]non-4-ene-9-carboxylate.[15]

  • Hydrolysis: Dissolve the ester in diethyl ether. In a separate flask, prepare a suspension of KOtBu in anhydrous diethyl ether and add water. Add the ester solution to the KOtBu suspension and stir vigorously overnight at room temperature. Acidify the reaction mixture with dilute HCl and extract with ether. Dry the organic layer over MgSO₄, filter, and concentrate to yield anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[15]

  • Bromination and Debromination: Dissolve the carboxylic acid in a suitable solvent and perform a bromination/debromination sequence. This typically involves reaction with NBS followed by elimination with a strong base like KHMDS to yield endo-bicyclo[6.1.0]non-4-yne-9-carboxylic acid.[15]

  • Reduction: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0°C and slowly add a solution of the endo-bicyclo[6.1.0]non-4-yne-9-carboxylic acid in anhydrous THF. Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and extract the product with diethyl ether. Purify by silica gel chromatography to yield endo-BCN-OH.[15][16]

G cluster_synthesis Synthesis of endo-BCN-OH 1,5-Cyclooctadiene 1,5-Cyclooctadiene endo-Bicyclo[6.1.0]non-4-ene-9-carboxylate endo-Bicyclo[6.1.0]non-4-ene-9-carboxylate 1,5-Cyclooctadiene->endo-Bicyclo[6.1.0]non-4-ene-9-carboxylate 1. Cyclopropanation (Rh₂(OAc)₄, Ethyl diazoacetate) anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid endo-Bicyclo[6.1.0]non-4-ene-9-carboxylate->anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid 2. Hydrolysis (KOtBu, H₂O) endo-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid endo-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid->endo-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid 3. Bromination/ Debromination (NBS, KHMDS) endo-BCN-OH endo-BCN-OH endo-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid->endo-BCN-OH 4. Reduction (LiAlH₄) G cluster_workflow Site-Specific Protein Labeling Workflow Protein Protein Labeled_Protein BCN-Labeled Protein Protein->Labeled_Protein Amine Labeling (pH 8.3-8.5) BCN_NHS_Ester BCN-PEGn-NHS Ester BCN_NHS_Ester->Labeled_Protein Purification_1 Purification (Desalting Column) Labeled_Protein->Purification_1 Azide_Molecule Azide-Functionalized Molecule Final_Conjugate Protein Conjugate Azide_Molecule->Final_Conjugate Purification_2 Purification (Chromatography) Final_Conjugate->Purification_2 Purification_1->Final_Conjugate SPAAC Reaction G cluster_bcr B-Cell Receptor (BCR) Signaling Pathway Antigen Antigen BCR B-Cell Receptor Antigen->BCR Binding & Aggregation Lyn Lyn Kinase BCR->Lyn Activation Syk Syk Kinase BCR->Syk Recruitment & Activation Lyn->BCR ITAM Phosphorylation Signalosome Signalosome Formation (BLNK, CD19, PLCγ2, PI3K, Vav) Syk->Signalosome Downstream Downstream Signaling (Ca²⁺ Mobilization, MAPK, NF-κB) Signalosome->Downstream Response Cellular Response (Proliferation, Differentiation, Survival) Downstream->Response

References

BCN-OH as a Linker in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]nonyne (BCN) and its derivatives have become indispensable tools in the field of chemical biology and drug development.[1] This guide provides a comprehensive technical overview of BCN-OH, a prominent member of the BCN family, and its application as a linker in bioconjugation. This compound is valued for its favorable balance of reactivity and hydrophilicity, making it a versatile reagent for labeling proteins, peptides, nucleic acids, and for constructing complex bioconjugates like antibody-drug conjugates (ADCs).[1]

The primary mechanism of action for BCN linkers is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction. The inherent ring strain of the cyclooctyne in the BCN molecule allows it to react spontaneously and specifically with azide-functionalized molecules to form a stable triazole linkage.[1][2] A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reactivity of this compound is driven by its significant ring strain, estimated to be around 12–13 kcal/mol.[1] This strain is released during the [3+2] cycloaddition reaction with an azide, forming a stable triazole ring. The reaction is highly specific, as neither the alkyne nor the azide group readily reacts with other functional groups found in biological systems.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN This compound Linker (Strained Alkyne) Triazole Stable Triazole Linkage (Bioconjugate) BCN->Triazole SPAAC (Copper-free) Azide Azide-modified Biomolecule Azide->Triazole

Figure 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data

The efficiency and reliability of bioconjugation reactions are critical. Below are tables summarizing key quantitative data for BCN linkers.

Table 1: Reaction Kinetics of BCN with Various Azides

Second-order rate constants (k₂) provide a measure of the reaction speed between the BCN linker and different azide-containing molecules.

Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
Benzyl azide~0.06 - 0.1Acetonitrile:Water
Phenyl azide~0.2Acetonitrile:Water (3:1)[1]
2-Azidoethanol0.024Not specified[1]
2-Azidopropanol0.012Not specified[1]
2-Azido-2-methylpropanol0.012Not specified[1]
Electron-deficient aryl azidesup to 2.9Not specified[1]
BODIPY-FL Azide~0.3Methanol

Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.

Table 2: Stability of BCN Linkers

The stability of the linker is crucial for the integrity of the bioconjugate, especially in biological environments.

ConditionHalf-life (t₁/₂)Notes
Glutathione (GSH)~6 hoursBCN is significantly more stable in the presence of thiols than DBCO.[3]
Human PlasmaStableBCN-amide probes were found to be perfectly stable in human plasma.[2]
Acidic Conditions (TCA/DCA)Degradation observedThe stability of the BCN moiety may be limited under acidic conditions used in oligonucleotide synthesis.[4]
Neutral pH (in RAW264.7 cells)79% degraded after 24hBCN groups showed the lowest stability compared to other bioorthogonal groups in this intracellular environment.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following protocols outline the key steps for bioconjugation using this compound derivatives.

Protocol 1: Antibody Modification with BCN-NHS Ester

This protocol describes the activation of an antibody with a BCN-NHS ester to introduce the reactive alkyne handle.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • BCN-PEGn-NHS Ester (10 mM in anhydrous DMSO)

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Methodology:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Linker Activation: Immediately before use, prepare a 10 mM stock solution of the BCN-PEGn-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the BCN-PEGn-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the BCN-modified antibody.

Protocol 2: SPAAC Reaction with Azide-Modified Payload

This protocol details the "click" reaction between the BCN-modified antibody and an azide-functionalized molecule (e.g., a drug, fluorophore, or biotin).

Materials:

  • BCN-modified antibody (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine the BCN-modified antibody with the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide-payload is typically used.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle agitation.

  • Purification: Purify the final antibody conjugate to remove any unreacted payload. Common methods include size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final conjugate to determine purity, drug-to-antibody ratio (DAR), and confirm structural integrity using methods like SEC, HIC, and mass spectrometry.

Protocol 3: Characterization of Antibody-Drug Conjugates (ADCs)

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.

  • Detection: UV absorbance at 280 nm.

  • Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[5][6]

2. Purity and Aggregate Analysis by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is used to assess the purity of the ADC and quantify the presence of aggregates.

  • Column: An SEC column appropriate for antibody analysis.

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).

  • Detection: UV absorbance at 280 nm.

3. Intact Mass Analysis by Mass Spectrometry (MS)

LC-MS analysis of the intact or reduced ADC provides precise mass information to confirm the conjugation and determine the distribution of drug-loaded species.[7]

Applications and Visualizations

This compound linkers are employed in a wide range of applications, from the construction of ADCs for targeted cancer therapy to the development of molecular probes for studying cellular processes.

Application in Antibody-Drug Conjugates (ADCs)

This compound and its derivatives are instrumental in the synthesis of ADCs. The workflow typically involves the separate modification of the antibody with an azide or BCN moiety and the payload with the complementary reactive group, followed by the SPAAC conjugation.

ADC_Workflow General ADC Synthesis Workflow cluster_modification Biomolecule Modification cluster_conjugation Conjugation & Purification Antibody Antibody Azide_Ab Azide-modified Antibody Antibody->Azide_Ab Lysine Modification Azide_NHS Azide-NHS Ester Azide_NHS->Azide_Ab SPAAC SPAAC Reaction (Click Chemistry) Azide_Ab->SPAAC Payload Cytotoxic Payload BCN_Payload BCN-functionalized Payload Payload->BCN_Payload Functionalization BCN_OH This compound Derivative BCN_OH->BCN_Payload BCN_Payload->SPAAC Purification Purification (SEC / HIC) SPAAC->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Figure 2: Experimental workflow for ADC synthesis using a BCN linker.

Application in Studying G-Protein Coupled Receptor (GPCR) Signaling

BCN-conjugated fluorescent probes can be used to study the intricate signaling pathways of GPCRs. For example, a fluorescently labeled ligand can be used to visualize receptor binding, internalization, and downstream signaling events.

The following diagram illustrates a simplified GPCR signaling cascade that can be investigated using such probes.

GPCR_Signaling Simplified GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand BCN-Fluorescent Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Figure 3: A BCN-conjugated ligand binding to a GPCR and initiating a signaling cascade.

Conclusion

This compound and its derivatives are powerful and versatile tools for bioconjugation, offering a favorable combination of reactivity, stability, and biocompatibility. The copper-free SPAAC reaction enables the efficient and specific labeling of a wide range of biomolecules under physiological conditions. This technical guide provides a foundation for researchers, scientists, and drug development professionals to effectively utilize this compound linkers in their work, from basic research to the development of next-generation therapeutics. The provided data and protocols serve as a starting point for the design and execution of robust and reproducible bioconjugation strategies.

References

Introduction: The Rise of BCN-OH in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BCN-OH Applications in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) is a prominent member of the bicyclo[6.1.0]nonyne (BCN) family of strained cyclooctynes, which have become indispensable tools in chemical biology.[1] Its core structure features a highly strained alkyne within a bicyclic system, which is the driving force for its reactivity in bioorthogonal reactions.[1] The defining characteristic of this compound is the endo-hydroxyl group, which provides a convenient handle for further chemical modifications and conjugations.[1]

This compound is particularly significant due to its favorable balance of high reactivity and hydrophilicity.[1] This allows it to participate readily in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] The ability to form a stable triazole linkage with azide-functionalized molecules without the need for cytotoxic copper catalysts makes this compound and its derivatives ideal for applications in living systems, including protein labeling, live-cell imaging, and the development of targeted therapeutics.[1][3]

Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of this compound stems from its high reactivity in SPAAC reactions.[1] This reaction is a type of [3+2] cycloaddition between the strained alkyne of the BCN moiety and an organic azide. The significant ring strain of the BCN core (approximately 12–13 kcal/mol) dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and in aqueous environments without a copper catalyst.[1] The resulting product is a stable triazole linkage.[1][4] The biocompatibility of this reaction is a major advantage, as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[5]

SPAAC_Mechanism BCN_OH This compound (Strained Alkyne) Transition_State [3+2] Cycloaddition (Strain-Promoted) BCN_OH->Transition_State Azide Azide-modified Biomolecule (R-N3) Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole

SPAAC reaction between this compound and an azide.

Key Applications in Chemical Biology

The versatility of the BCN scaffold has led to its widespread use in numerous applications.

Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool in the construction of ADCs, which are targeted therapies designed to deliver potent cytotoxic drugs selectively to cancer cells.[6] In this context, this compound serves as a component of the linker that connects the antibody to the drug payload.[1][6] The SPAAC reaction enables the stable and specific conjugation of a BCN-functionalized drug to an azide-modified antibody, or vice-versa.[7] This targeted approach minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic agent.[6] Recent in silico studies have shown a favorable binding affinity between this compound and the antibody pertuzumab, highlighting its potential as an effective linker in ADCs for breast cancer therapy.[6]

ADC_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Conjugation (SPAAC) cluster_2 Step 3: Final Product Antibody Antibody Azide_Linker Azide Linker Antibody->Azide_Linker Drug Cytotoxic Drug BCN_Linker BCN Linker Drug->BCN_Linker Azide_Antibody Azide-Antibody Azide_Linker->Azide_Antibody BCN_Drug BCN-Drug BCN_Linker->BCN_Drug SPAAC Click Reaction Azide_Antibody->SPAAC BCN_Drug->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Protein_Labeling_Workflow Protein Target Protein (with Azide group) Incubation Incubate (SPAAC Reaction) Protein->Incubation BCN_Fluorophore BCN-Fluorophore Conjugate BCN_Fluorophore->Incubation Labeled_Protein Fluorescently Labeled Protein Incubation->Labeled_Protein Imaging Fluorescence Microscopy Labeled_Protein->Imaging

References

BCN-OH as a Control Reagent for BCN-TPP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BCN-OH as a critical control reagent for studies involving BCN-TPP, a mitochondria-targeted probe. Here, we delve into the chemical properties, mechanisms of action, and experimental considerations, presenting quantitative data, detailed protocols, and visual workflows to support rigorous scientific inquiry.

Introduction to BCN-TPP and the Necessity of a Control Reagent

Bicyclo[6.1.0]non-4-yne (BCN) derivatives are powerful tools in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] BCN-TPP is a specialized derivative featuring a triphenylphosphonium (TPP) cation, a lipophilic moiety that directs the molecule to accumulate within the mitochondria.[3][4][5] This targeting is driven by the large negative membrane potential of the mitochondrial inner membrane.[3][4] BCN-TPP is designed as a reactive probe to trap protein sulfenic acids (-SOH), a transient oxidative post-translational modification, within the mitochondrial matrix.[6][7][8]

However, the introduction of the positively charged and lipophilic TPP group can induce biological effects independent of the BCN group's reactivity.[8] These off-target effects may include alterations in mitochondrial respiration and overall cellular energetics.[6][8][9] Therefore, to deconvolve the effects of the BCN moiety's specific reactivity from the non-specific effects of the TPP group, a carefully designed control reagent is essential.

This compound serves as the ideal negative control for BCN-TPP.[6][7] It contains the same reactive BCN core but replaces the mitochondria-targeting TPP cation with a hydroxyl (-OH) group.[6][7] This modification renders this compound unable to accumulate in the mitochondria, allowing researchers to isolate and identify the true biological consequences of the TPP-mediated mitochondrial targeting and reactivity of BCN-TPP.[8]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of BCN-TPP and this compound is fundamental to their application. The key distinction is the presence of the TPP group in BCN-TPP, which imparts a positive charge and significantly increases its lipophilicity, versus the neutral, more hydrophilic hydroxyl group in this compound.

PropertyBCN-TPPThis compoundReference(s)
Full Name Triphenylphosphonium-functionalized bicyclo[6.1.0]non-4-yne(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol[6][10]
Molecular Formula C₂₈H₂₈P⁺ (as cation)C₁₀H₁₄O[10][11]
Molecular Weight 403.49 g/mol (as cation)150.22 g/mol [10][11]
Key Functional Groups Bicyclononyne, Triphenylphosphonium (TPP)Bicyclononyne, Hydroxyl (-OH)[1][6]
Primary Role Mitochondria-targeted sulfenic acid probeNon-targeting negative control reagent[6][7][8]
Solubility Soluble in organic solvents (e.g., DMSO)Soluble in organic solvents (e.g., DMSO) and aqueous solutions[6]
Appearance White to off-white powderWhite to off-white powder[10]

Logical Framework for Control Experiments

The experimental design hinges on the differential localization of BCN-TPP and this compound. By comparing the effects of these two reagents, researchers can attribute specific outcomes to the mitochondrial targeting of BCN-TPP.

cluster_0 Experimental System (e.g., Cultured Cells) cluster_1 Observed Effects BCN_TPP BCN-TPP (Mitochondria-Targeted Probe) Mito Mitochondria BCN_TPP->Mito Accumulates due to TPP-mediated targeting BCN_OH This compound (Non-Targeting Control) Cytosol Cytosol/Other Compartments BCN_OH->Cytosol Diffuses, no accumulation Effect_TPP Biological Effect A (e.g., Decreased Respiration) Mito->Effect_TPP Effect_OH No or Baseline Effect Cytosol->Effect_OH Conclusion Conclusion: Effect A is due to mitochondrial targeting and/or reactivity of BCN-TPP Effect_TPP->Conclusion Effect_OH->Conclusion

Figure 1. Logical diagram illustrating the use of this compound to validate BCN-TPP's mitochondrial-specific effects.

Quantitative Data: Reactivity and Mitochondrial Impact

Studies have quantified the reactivity of BCN-TPP and this compound and their impact on mitochondrial function. These data are crucial for interpreting experimental results.

Reaction Kinetics with a Model Sulfenylated Protein

The reactivity of the BCN moiety in both compounds was tested against a stabilized protein sulfenic acid model, C165A AhpC-SOH. The rates of adduct formation were determined using ESI-TOF mass spectrometry.[8]

CompoundReactantSecond-Order Rate Constant (k, M⁻¹s⁻¹)Key FindingReference(s)
This compound C165A AhpC-SOH15.2High reactivity of the BCN alkyne with sulfenic acid.[8]
BCN-TPP C165A AhpC-SOH3.3The TPP moiety reduces the reaction rate by ~4.6-fold compared to this compound.[8]

Note: While the TPP group slightly reduces the intrinsic reactivity of the BCN moiety, BCN-TPP's effectiveness comes from its high local concentration achieved through mitochondrial accumulation.

Effects on Mitochondrial Respiration

The impact of BCN-TPP, this compound, and other control components on cellular respiration was measured in A549 cells using an extracellular flux analyzer.[8][9] The oxygen consumption rate (OCR) is a key indicator of mitochondrial function.

Compound (Concentration)Effect on Basal Respiration (OCR)Effect on ATP ProductionProton LeakSpare Respiratory CapacityConclusionReference(s)
BCN-TPP (50 µM)Drastic decreaseDecreasedIncreasedDiminishedSignificantly disrupts mitochondrial energetics.[8][9]
This compound (50 µM)No significant changeNo significant changeNo significant changeNo significant changeThe BCN moiety alone does not cause mitochondrial dysfunction.[8]
TPP-COOH (50 µM)No significant changeNo significant changeNo significant changeNo significant changeThe TPP cation, when not part of the reactive probe, shows no immediate effect at this concentration.[8]

These results strongly indicate that the observed sharp decrease in mitochondrial respiration is specific to the complete BCN-TPP molecule, arising from its accumulation in the mitochondria and subsequent reactivity.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of BCN-TPP and this compound.

Protocol: Analysis of Protein Adduct Formation by ESI-TOF MS

This protocol is for assessing the reaction kinetics of BCN-TPP and this compound with a model sulfenylated protein.

  • Protein Preparation:

    • Generate and purify the model protein, C165A AhpC.

    • To generate the sulfenylated form (C165A AhpC-SOH), treat the protein with an excess of hydrogen peroxide (H₂O₂).

    • Remove excess H₂O₂ using a desalting column.

  • Kinetic Reaction:

    • Initiate the reaction by mixing C165A AhpC-SOH (e.g., 5 µM final concentration) with BCN-TPP or this compound (e.g., 100 µM final concentration) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a quenching agent (e.g., formic acid to 0.1%).

  • Sample Preparation for MS:

    • Desalt the quenched samples using a C4 ZipTip or equivalent to remove unreacted reagents and buffer salts.

    • Elute the protein sample directly into the mass spectrometer's mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • ESI-TOF MS Analysis:

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 800-2500 m/z).

    • Deconvolute the raw spectra to determine the relative abundance of the unmodified protein and the BCN-adducted protein at each time point.

  • Data Analysis:

    • Plot the fraction of adducted protein versus time.

    • Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the BCN reagent.

start Start prep_prot Prepare C165A AhpC-SOH start->prep_prot mix Mix Protein with BCN-TPP or this compound prep_prot->mix incubate Incubate at 25°C mix->incubate sample Withdraw Aliquot at Time Point (t) incubate->sample t = 0, 1, 2... min sample->incubate Continue incubation quench Quench Reaction (e.g., Formic Acid) sample->quench desalt Desalt Sample (e.g., C4 ZipTip) quench->desalt ms Analyze by ESI-TOF MS desalt->ms deconvolute Deconvolute Spectra ms->deconvolute analyze Calculate Rate Constant (k) deconvolute->analyze end End analyze->end

Figure 2. Experimental workflow for kinetic analysis of BCN adduct formation via ESI-TOF MS.

Protocol: Mitochondrial Respiration Assay (Extracellular Flux Analysis)

This protocol is for measuring the impact of BCN compounds on the oxygen consumption rate (OCR) in live cells.

  • Cell Culture:

    • Seed A549 cells (or other relevant cell line) into a Seahorse XF cell culture microplate at an appropriate density (e.g., 20,000 cells/well).

    • Allow cells to adhere and grow overnight in a standard CO₂ incubator.

  • Assay Preparation:

    • One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4.

    • Incubate the cells at 37°C in a non-CO₂ incubator for at least 1 hour to allow temperature and pH to equilibrate.

  • Compound Injection Setup:

    • Prepare stock solutions of BCN-TPP, this compound, and other controls (e.g., TPP-COOH) in a suitable vehicle (e.g., DMSO).

    • Load the injector ports of the Seahorse XF sensor cartridge with the test compounds and mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Seahorse XF Analyzer Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Load the cell plate into the analyzer.

    • Run the assay protocol:

      • Establish a baseline OCR measurement (3-4 cycles).

      • Inject BCN-TPP, this compound, or vehicle control and measure the immediate effect on OCR.

      • Sequentially inject Oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and Rotenone/Antimycin A (to shut down mitochondrial respiration) to determine key mitochondrial parameters.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration per well.

    • Calculate basal respiration, ATP production, proton leak, and spare respiratory capacity using the Seahorse XF software.

    • Compare the effects of BCN-TPP to this compound and other controls.

cluster_assay Seahorse XF Assay Sequence start Start seed_cells Seed A549 Cells in XF Microplate start->seed_cells prep_assay Replace Medium and Equilibrate Plate seed_cells->prep_assay load_cartridge Load Sensor Cartridge with Compounds and Stress Reagents prep_assay->load_cartridge run_assay Run Seahorse XF Assay load_cartridge->run_assay end End run_assay->end baseline Measure Baseline OCR run_assay->baseline inject_bcn Inject BCN-TPP / this compound baseline->inject_bcn inject_oligo Inject Oligomycin inject_bcn->inject_oligo inject_fccp Inject FCCP inject_oligo->inject_fccp inject_rot Inject Rotenone/ Antimycin A inject_fccp->inject_rot analyze Analyze Data and Calculate Parameters inject_rot->analyze

Figure 3. Workflow for assessing mitochondrial function using an extracellular flux analyzer.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of endo-BCN-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of endo-BCN-OH (endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol), a key reagent in bioorthogonal chemistry. This document details its characteristics, experimental protocols for its use, and visual representations of relevant chemical processes to support its application in research and development.

Core Physical and Chemical Properties

endo-BCN-OH is a strained cyclooctyne derivative widely utilized for its ability to participate in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2] Its structure features a bicyclo[6.1.0]non-4-yne core with a hydroxymethyl group at the 9-position in the endo configuration.[3] This primary alcohol serves as a versatile handle for further chemical modifications and conjugation to a wide array of molecules.[3][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of endo-BCN-OH.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₄O[1][3][4]
Molecular Weight 150.22 g/mol [1][3][4]
Appearance White to off-white crystalline solid/powder[3][5][6]
Purity ≥95%[1][5]
CAS Number 1263166-90-0[1][3][4]
PropertyValueReference(s)
Solubility Soluble in DMSO (≥ 100 mg/mL), DCM[5][7]
Storage Conditions Store at -20°C, protected from light and moisture.[1][4][7]
Shipping Conditions Ambient Temperature[4]
Stability Stable under recommended storage conditions. Handle under an inert atmosphere to prevent degradation. Can be shipped at ambient temperature for up to 3 weeks. For in-solvent storage, -80°C for up to 6 months and -20°C for up to 1 month is recommended.[1][7][8]
Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The high ring strain of the cyclooctyne in endo-BCN-OH (approximately 12–13 kcal/mol) is the driving force for its high reactivity in SPAAC reactions.[3] This allows for the efficient and selective formation of a stable triazole linkage with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in sensitive biological systems.[1][3] The endo isomer of BCN is noted to be the most reactive isomer in SPAAC.[2]

Reactant PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference(s)
endo-BCN vs. Benzyl Azide0.29CD₃CN/D₂O (1:2)[9][10]
endo-BCN-ylmethanol vs. Benzyl Azide0.15DMSO[9][11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of endo-BCN-OH in experimental settings. The following sections provide protocols for its use in bioconjugation.

General Protocol for SPAAC Bioconjugation

This protocol outlines the general steps for conjugating an azide-modified biomolecule (e.g., a protein) with an endo-BCN-OH derivative.

Materials:

  • Azide-modified biomolecule

  • endo-BCN-OH or a derivative (e.g., endo-BCN-NHS ester for reaction with amines)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO) for dissolving the BCN reagent

Procedure:

  • Reagent Preparation: Dissolve the endo-BCN derivative in a minimal amount of an anhydrous solvent like DMSO.

  • Reaction Setup: Add a 1.5 to 10-fold molar excess of the BCN-reagent solution to the solution of the azide-modified biomolecule in the reaction buffer.[12][13]

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing.[9][13] The optimal reaction time should be determined empirically.

  • Purification: Remove excess, unreacted BCN reagent and byproducts using an appropriate method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[13]

Post-Synthetic Conjugation of an Amine-Modified Oligonucleotide with endo-BCN NHS Ester

This protocol describes the labeling of an amine-modified oligonucleotide with an endo-BCN N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-modified oligonucleotide

  • endo-BCN NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Desalting columns or RP-HPLC system for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[14]

  • NHS Ester Preparation: Prepare a 10-50 mM stock solution of the endo-BCN NHS ester in anhydrous DMSO immediately before use.[14]

  • Conjugation Reaction: Combine the amine-modified oligonucleotide solution with a 5 to 20-fold molar excess of the endo-BCN NHS ester stock solution. The final DMSO concentration should be kept below 20%.[14]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours, or overnight.[14]

  • Purification: Remove excess, unreacted endo-BCN NHS ester using a desalting spin column or purify the conjugated oligonucleotide by RP-HPLC.[14]

Visualizing Workflows and Reactions

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving endo-BCN-OH.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

SPAAC_Reaction cluster_product Product endo_BCN endo-BCN-OH Triazole Stable Triazole Linkage endo_BCN->Triazole + Azide Azide-modified Molecule (R-N₃) Azide->Triazole

Caption: The SPAAC reaction between endo-BCN-OH and an azide-modified molecule.

General Bioconjugation Workflow

Bioconjugation_Workflow A 1. Prepare Azide-Modified Biomolecule C 3. Mix Reactants in Aqueous Buffer A->C B 2. Dissolve endo-BCN-OH Derivative in Organic Solvent B->C D 4. Incubate (RT or 4°C) C->D E 5. Purify Conjugate (e.g., SEC, HPLC) D->E F 6. Characterize Final Product (e.g., MS, SDS-PAGE) E->F

Caption: A typical experimental workflow for bioconjugation using endo-BCN-OH.

Logical Relationship of BCN in Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Logic cluster_modification Modification Steps cluster_conjugation Conjugation Antibody Antibody Azide_Mod Functionalize with Azide Group Antibody->Azide_Mod Payload Drug Payload BCN_Mod Functionalize with endo-BCN-OH Payload->BCN_Mod SPAAC SPAAC Reaction Azide_Mod->SPAAC BCN_Mod->SPAAC ADC Antibody-Drug Conjugate SPAAC->ADC

Caption: Logical flow for synthesizing an ADC using endo-BCN-OH and SPAAC chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of BCN-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) is a key bioorthogonal chemical reporter widely utilized in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Its favorable balance of reactivity and hydrophilicity makes it an invaluable tool for labeling and tracking biomolecules in complex biological systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in its effective application.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its structure consists of a strained cyclooctyne ring, which is the basis for its high reactivity in SPAAC reactions, and a hydroxymethyl group that provides a handle for further functionalization.[1]

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄O[3]
Molecular Weight 150.22 g/mol [3]
Appearance White to off-white crystalline solid[1][2]
Storage (Long-term) -20°C, dry and dark[3]
Shelf Life >2 years (if stored properly)[4]

Solubility of this compound

SolventReported SolubilitySource(s)
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL (≥ 665.7 mM)[5]
Dichloromethane (DCM) Soluble[6]
Dimethylformamide (DMF) Soluble (A related derivative, BCN-E-BCN, is soluble at ~1 mg/mL)[4]
DMSO:PBS (pH 7.2) (1:3) A related derivative, BCN-E-BCN, is soluble at ~25 mg/mL[4]
Aqueous Buffers (e.g., Water, PBS) Sparingly soluble (for a related derivative, BCN-E-BCN)[4]

It is important to note that the solubility in aqueous buffers can be enhanced by first dissolving this compound in a minimal amount of a water-miscible organic solvent like DMSO and then diluting it with the aqueous buffer.[4]

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in aqueous buffers.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Analyze the concentration of this compound in the filtrate by a validated analytical method, such as HPLC.

  • Prepare a calibration curve with known concentrations of this compound to quantify the solubility.

G cluster_prep Preparation cluster_sampling Sampling & Analysis A Add excess this compound to aqueous buffer B Equilibrate on shaker (24-48h at constant T) A->B Incubate C Settle and collect supernatant B->C Equilibration complete D Filter supernatant (0.22 µm filter) C->D Clarify E Analyze concentration (e.g., HPLC) D->E Quantify

Experimental workflow for determining the aqueous solubility of this compound.

Stability of this compound

The stability of this compound is crucial for its storage and successful application in bioconjugation reactions, which can be performed under various conditions. BCN derivatives are generally considered to have a good balance of stability and reactivity.

Key Stability Considerations:

  • Storage: this compound is stable for over two years when stored properly at -20°C in a dry, dark environment.[4] For short-term storage (days to weeks), 0-4°C is recommended.[3]

  • Temperature: While specific thermal degradation kinetics are not widely published, this compound is shipped at ambient temperature, suggesting it is stable for short periods.[3] However, for long-term stability, cold storage is essential.

  • Reactivity with Nucleophiles: The strained alkyne of BCN can react with certain nucleophiles, such as thiols. However, BCN is reported to be more stable in the presence of biological thiols like glutathione compared to other cyclooctynes such as DBCO.[1]

Experimental Protocol: Assessing pH Stability

This protocol outlines a general method for evaluating the stability of this compound at different pH values over time.

Materials:

  • This compound

  • Aqueous buffers with a range of pH values (e.g., pH 5, 7.4, 9)

  • Constant temperature incubator or water bath

  • HPLC system with a suitable column and detector

  • Quenching solution (if necessary)

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the this compound stock solution to each of the different pH buffers to a final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • If necessary, quench the degradation reaction.

  • Analyze the concentration of the remaining this compound in each sample by a validated analytical method, such as HPLC.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and calculate the half-life (t₁/₂).

G cluster_incubation Incubation cluster_analysis Time-course Analysis A Prepare this compound solutions in different pH buffers B Incubate at constant temperature A->B Start C Withdraw aliquots at various time points B->C Sampling D Analyze remaining this compound (e.g., HPLC) C->D Quantification E Determine degradation kinetics and half-life D->E Data Analysis

Experimental workflow for assessing the pH stability of this compound.

Application in Studying Cellular Signaling

This compound is a powerful tool for studying cellular processes, including signaling pathways, through metabolic labeling. In this approach, cells are fed with an unnatural sugar modified with an azide group. This azido-sugar is metabolized and incorporated into cellular glycans. The azide serves as a "handle" that can be specifically reacted with a this compound-functionalized probe (e.g., a fluorescent dye) via a SPAAC reaction. This allows for the visualization and tracking of the labeled biomolecules, providing insights into their role in signaling cascades.

Below is a representative diagram of a generic G-protein coupled receptor (GPCR) signaling pathway that can be studied using this metabolic labeling strategy.

G cluster_cell Cellular Environment cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR with Azido-glycan G_protein G-protein GPCR->G_protein Coupling Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream Ligand Ligand Ligand->GPCR Activation BCN_Probe This compound Probe (e.g., fluorescent) BCN_Probe->GPCR SPAAC Labeling

GPCR signaling pathway visualization with this compound labeling.

Experimental Workflow for SPAAC Bioconjugation

The core application of this compound is its participation in SPAAC reactions. The following diagram illustrates a general workflow for conjugating an azide-modified biomolecule with a this compound-functionalized probe.

G cluster_reactants Reactant Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis A Azide-modified Biomolecule C Mix reactants in biocompatible buffer A->C B This compound Probe B->C D Incubate (room temp or 37°C) C->D SPAAC Reaction E Purify conjugate (e.g., SEC, Dialysis) D->E Reaction complete F Characterize conjugate (e.g., SDS-PAGE, MS) E->F Analyze

General experimental workflow for a SPAAC bioconjugation reaction.

This compound is a robust and versatile tool for bioorthogonal chemistry. Understanding its solubility and stability is paramount for its successful implementation in research and drug development. While some quantitative data is available, further experimental characterization is recommended for specific applications, particularly concerning its solubility in various aqueous systems and its degradation kinetics under different pH and temperature conditions. The protocols and workflows provided in this guide offer a starting point for the effective use and evaluation of this compound in a variety of experimental settings.

References

Methodological & Application

BCN-OH Protocol for Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[6.1.0]nonyne (BCN) moiety is a cornerstone of modern bioconjugation, enabling highly efficient and specific labeling of biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This copper-free click chemistry reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[3][4] BCN-OH, featuring a hydroxyl group, serves as a versatile precursor that can be activated for covalent attachment to proteins.[2] This document provides detailed application notes and protocols for the labeling of proteins using this compound derivatives, tailored for researchers, scientists, and drug development professionals.

The primary advantage of SPAAC over the copper-catalyzed version (CuAAC) is its biocompatibility, as it eliminates the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1] Compared to other SPAAC reagents like dibenzocyclooctyne (DBCO), BCN offers a favorable balance of high reactivity and smaller size, along with superior stability in the presence of endogenous thiols like glutathione.[1][3][5]

Principle of the Method

Direct conjugation of this compound to proteins is inefficient. Therefore, the hydroxyl group of this compound is typically activated, most commonly by conversion to an N-hydroxysuccinimide (NHS) ester (BCN-NHS ester).[6][7][8] This activated ester readily reacts with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[6][7] The BCN-modified protein can then be specifically conjugated to any molecule bearing an azide group (e.g., a fluorescent dye, biotin, or a drug molecule) via the SPAAC reaction.[9]

Quantitative Data

The selection of a bioorthogonal labeling strategy often depends on reaction kinetics and stability. The following tables summarize key quantitative data for BCN and compare it with other common click chemistry reagents.

Table 1: Comparative Reaction Kinetics of Click Chemistry Reagents

Reagent PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
BCN + Benzyl Azide~0.1 - 0.3Aqueous Media
DBCO + Benzyl Azide~0.3 - 1.0Aqueous Media
TCO + Tetrazine~1,000 - 30,000Aqueous Media
CuAAC (TBTA ligand)~100 - 1,000Aqueous Media with Cu(I)

Note: Reaction rates are highly dependent on the specific derivatives of the reagents, solvent conditions, and temperature.[3]

Table 2: Comparative Stability of Bioorthogonal Reagents

ReagentStability in Presence of Thiols (e.g., Glutathione)General Stability in Serum
BCN More stable than DBCOGenerally stable
DBCO Less stableGenerally stable, but can be susceptible to degradation over longer periods
TCO Can be susceptible to isomerizationStability can be a concern; isomerization to the less reactive cis-isomer can occur

BCN exhibits greater stability in the presence of thiols compared to DBCO, making it a more suitable choice for intracellular applications where glutathione concentrations are high.[1][5]

Experimental Protocols

This section provides a detailed two-part protocol for the labeling of a generic protein with a reporter molecule using a BCN-NHS ester.

Part 1: Modification of Protein with BCN-NHS Ester

This protocol describes the covalent attachment of the BCN moiety to the target protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • BCN-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5.[6] (Avoid amine-containing buffers like Tris)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette (with appropriate molecular weight cutoff)[9][10]

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS or bicarbonate buffer). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[6]

  • BCN-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved BCN-NHS ester to the protein solution.[6] The optimal ratio should be determined empirically for each protein.

    • Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[6]

    • Incubate for 15 minutes at room temperature to quench any unreacted BCN-NHS ester.[6]

  • Purification of BCN-Modified Protein:

    • Remove the excess, unreacted BCN-NHS ester and byproducts using a desalting column or by dialysis against the Storage Buffer.[9][10]

  • Storage:

    • The resulting BCN-modified protein can be stored at 4°C for short-term use or at -80°C in aliquots for long-term storage.

Part 2: Conjugation of Azide-Reporter to BCN-Modified Protein (SPAAC Reaction)

This protocol describes the "click" reaction to attach the azide-functionalized reporter molecule to the BCN-modified protein.

Materials:

  • BCN-modified protein (from Part 1)

  • Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column or dialysis cassette

Procedure:

  • Reporter Molecule Stock Solution Preparation:

    • Prepare a stock solution of the azide-functionalized reporter molecule in DMSO or an appropriate solvent as recommended by the manufacturer.[9]

  • SPAAC "Click" Reaction:

    • To the purified BCN-modified protein solution, add the azide-reporter stock solution. A 2- to 5-fold molar excess of the reporter over the initial protein concentration is a good starting point.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9] Protect the reaction from light if using a fluorescent dye.

  • Final Purification:

    • Remove the unreacted azide-reporter by passing the solution through a desalting column or by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[9]

  • Characterization of the Labeled Protein:

    • Determine Degree of Labeling (DOL): The DOL is the average number of reporter molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the reporter molecule.[12] The following formula can be used:

      DOL = (A_max * ε_prot) / ((A_280 - A_max * C_280) * ε_max)

      Where:

      • A_max is the absorbance at the λ_max of the reporter.[12]

      • A_280 is the absorbance at 280 nm.[12]

      • ε_prot is the molar extinction coefficient of the protein at 280 nm.[12]

      • ε_max is the molar extinction coefficient of the reporter at its λ_max.[12]

      • C_280 is the correction factor for the reporter's absorbance at 280 nm.[12]

    • Confirm Conjugation: Analyze the labeled protein using SDS-PAGE. Successful labeling may be visualized as a fluorescent band under UV illumination (for fluorescent reporters) and a slight shift in molecular weight compared to the unlabeled protein.[9]

  • Storage:

    • Store the purified, labeled protein in a suitable storage buffer at 4°C for short-term use or at -80°C in aliquots for long-term storage.[8] Protect from light if the reporter is photosensitive.

Visualizations

This compound Protein Labeling Workflow

G This compound Protein Labeling Workflow cluster_0 Part 1: Protein Modification cluster_1 Part 2: SPAAC Conjugation Protein Protein Reaction1 Amine Coupling (pH 8.0-8.5) Protein->Reaction1 BCN_NHS BCN-NHS Ester BCN_NHS->Reaction1 BCN_Protein BCN-Modified Protein Reaction1->BCN_Protein Purification1 Purification (Desalting/Dialysis) BCN_Protein->Purification1 Purified_BCN_Protein Purified BCN-Protein Purification1->Purified_BCN_Protein Reaction2 SPAAC Reaction (pH 7.4) Purified_BCN_Protein->Reaction2 Azide_Reporter Azide-Reporter Azide_Reporter->Reaction2 Labeled_Protein Labeled Protein Reaction2->Labeled_Protein Purification2 Purification (Desalting/Dialysis) Labeled_Protein->Purification2 Final_Product Purified Labeled Protein Purification2->Final_Product Analysis DOL Calculation SDS-PAGE Final_Product->Analysis Characterization

Caption: A two-part workflow for protein labeling using a BCN-NHS ester.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

G Generic RTK Signaling Pathway Ligand Labeled Ligand (e.g., Growth Factor-Azide) Receptor BCN-Modified RTK Ligand->Receptor Binding Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Activation MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Transcription Gene Transcription MAPK_Cascade->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

References

Application Notes and Protocols for Antibody Conjugation Using Bicyclo[6.1.0]nonyne-ol (BCN-OH) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]nonyne (BCN) is a highly reactive and stable cyclooctyne that has become a valuable tool in bioconjugation.[1][] Its application in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the efficient and specific covalent labeling of biomolecules under mild, physiological conditions.[][3] This bioorthogonal reaction is particularly well-suited for the development of antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody for targeted delivery to cancer cells.[4][5]

The use of BCN derivatives, such as those functionalized with a hydroxyl group (BCN-OH), often involves their activation with groups like N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters.[6][7] These activated linkers react with primary amines on the antibody, typically on lysine residues, to form a stable amide bond. This initial step introduces the BCN moiety onto the antibody. Subsequently, an azide-functionalized payload (e.g., a cytotoxic drug, fluorescent dye, or biotin) is introduced, which specifically reacts with the BCN group via SPAAC to form the final antibody conjugate.[6] This two-step approach provides a robust and versatile method for creating precisely engineered bioconjugates.[6][7]

BCN's high reactivity, hydrophilicity, and stability in aqueous environments make it an excellent choice for antibody conjugation, minimizing the risk of antibody denaturation and aggregation.[1][] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in antibody conjugation.

Experimental Workflow for Antibody Conjugation using BCN-Activated Esters

The overall process involves a two-stage conjugation strategy. First, the antibody is functionalized with a BCN-containing linker. Second, the BCN-modified antibody is conjugated to an azide-containing payload via SPAAC.

experimental_workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: SPAAC Reaction Antibody Antibody in Amine-Free Buffer Reaction1 Incubation (RT or 4°C) Antibody->Reaction1 BCN_Linker BCN-NHS/PFP Ester (in DMSO) BCN_Linker->Reaction1 Quenching Quenching (e.g., Tris buffer) Reaction1->Quenching Purification1 Purification (e.g., SEC) Quenching->Purification1 Antibody_BCN Antibody-BCN Conjugate Purification1->Antibody_BCN Reaction2 Incubation (RT or 37°C) Antibody_BCN->Reaction2 Click Chemistry Azide_Payload Azide-Functionalized Payload (in DMSO) Azide_Payload->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 Final_ADC Final Antibody-Payload Conjugate (ADC) Purification2->Final_ADC

A two-step workflow for antibody conjugation using BCN-activated esters.

Key Experimental Parameters

Successful antibody conjugation with this compound derivatives requires careful optimization of several reaction parameters. The following tables summarize the recommended conditions for both the antibody activation and the subsequent SPAAC reaction.

Table 1: Recommended Conditions for Antibody Activation with BCN-NHS/PFP Esters

ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.[6]
BufferAmine-free (e.g., PBS, pH 7.2-8.5)Buffers containing primary amines (e.g., Tris, glycine) will compete with the NHS/PFP ester.[6][7]
Linker:Antibody Molar Ratio5:1 to 20:1The optimal ratio depends on the desired Drug-to-Antibody Ratio (DAR) and should be determined empirically.[6]
Reaction Temperature4°C to 25°CLower temperatures can minimize potential antibody degradation.[6]
Incubation Time30 - 120 minutesMonitor reaction progress to determine the optimal time.[6]
Quenching Reagent50-100 mM Tris or GlycineEnsures complete deactivation of any unreacted ester.[6]
Purification MethodSize-Exclusion Chromatography (SEC), DialysisTo remove excess linker and quenching reagent.[][4]

Table 2: Recommended Conditions for SPAAC Reaction

ParameterRecommended RangeNotes
Azide-Payload:Antibody-BCN Molar Ratio1.5:1 to 5:1A molar excess of the payload ensures efficient conjugation to the BCN-modified antibody.[6]
Reaction TemperatureRoom Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate.[6]
Incubation Time1 - 4 hoursCan be extended (12-24 hours) at lower temperatures for sensitive biomolecules.[6][7]
SolventAqueous buffer (e.g., PBS), DMSO co-solventThe final concentration of organic solvent should be kept low (typically <10-20% v/v) to maintain protein stability.[1][8]
Purification MethodSize-Exclusion Chromatography (SEC), Affinity ChromatographyTo remove unreacted payload.[][4]

Detailed Experimental Protocols

Protocol 1: Antibody Activation with a BCN-PFP Ester

This protocol describes the modification of an antibody with a BCN-PFP ester to introduce the BCN moiety.

Materials:

  • Antibody of interest (in an amine-free buffer)

  • endo-BCN-PEGx-PFP ester (or similar BCN-PFP linker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.[6]

  • Linker Preparation:

    • Allow the vial of the BCN-PFP ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the BCN-PFP ester in anhydrous DMSO to a concentration of 10-20 mM.[1]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved BCN-PFP ester to the antibody solution.[6] The final concentration of DMSO should be kept below 20% (v/v).[8]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight for sensitive antibodies.[9]

  • Quenching the Reaction:

    • To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50-100 mM.[6]

    • Incubate for an additional 15-30 minutes at room temperature.[6]

  • Purification of Antibody-BCN Conjugate:

    • Remove the excess, unreacted linker and quenching byproducts by buffer exchange using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).[9]

Protocol 2: SPAAC Reaction with an Azide-Functionalized Payload

This protocol describes the "click" reaction between the BCN-functionalized antibody and an azide-containing payload.

Materials:

  • Purified BCN-modified antibody from Protocol 1

  • Azide-modified payload (e.g., drug, fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (if payload is not water-soluble)

  • Purification system (e.g., SEC or affinity chromatography)

Procedure:

  • Payload Preparation:

    • Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO) to a known concentration.[6]

  • Reaction Setup:

    • In a suitable reaction vessel, combine the BCN-modified antibody with a 1.5- to 5-fold molar excess of the azide-modified payload.[6]

    • If the payload is dissolved in an organic solvent, ensure the final concentration in the reaction mixture is compatible with the antibody's stability (typically below 10-20% v/v).[1][8]

  • Incubation:

    • Incubate the reaction for 1 to 4 hours at room temperature or 37°C.[6] The reaction can also be performed at 4°C for an extended period (12-24 hours) if the biomolecules are sensitive to higher temperatures.[7]

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted azide-containing molecules and any byproducts.[][4]

Characterization of the Antibody-Drug Conjugate

After purification, it is crucial to characterize the final ADC to determine its key quality attributes.

Logical Flow of ADC Characterization

characterization_flow Start Purified ADC DAR Determine Drug-to-Antibody Ratio (DAR) Start->DAR Purity Assess Purity and Aggregation Start->Purity Stability Evaluate Stability DAR->Stability Purity->Stability Function Confirm Antigen Binding and Biological Activity Stability->Function End Characterized ADC Function->End

Key characterization steps for an antibody-drug conjugate.
  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to one antibody is a critical quality attribute that affects both the efficacy and toxicity of the ADC.[10]

    • Methods:

      • UV/Vis Spectroscopy: This method can be used if the drug and antibody have distinct absorbance maxima.[11]

      • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide precise mass measurements of the intact ADC, allowing for the determination of the DAR distribution.[9][10]

      • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs.[]

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to determine the DAR, especially for cysteine-linked conjugates after reduction.[]

  • Purity and Aggregation: It is important to assess the purity of the ADC and quantify the level of aggregation, as aggregates can affect efficacy and immunogenicity.

    • Methods:

      • Size-Exclusion Chromatography (SEC): SEC is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight impurities.[13]

      • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the purity of the ADC under reducing and non-reducing conditions.[11]

  • Stability: The stability of the ADC in circulation is crucial to prevent premature drug release.

    • Methods:

      • In vitro plasma/serum stability assays: The ADC is incubated in plasma or serum, and the amount of released drug is monitored over time by methods like LC-MS.

      • Forced degradation studies: The ADC is subjected to stress conditions (e.g., high temperature, extreme pH) to identify potential degradation pathways.

  • Antigen Binding and Biological Activity: The conjugation process should not significantly impair the antibody's ability to bind to its target antigen.

    • Methods:

      • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the binding affinity of the ADC to its target antigen.

      • Flow Cytometry: To assess the binding of the ADC to cells expressing the target antigen.

      • In vitro cell-based assays: To determine the potency and specificity of the ADC in killing target cancer cells.

Conclusion

The use of this compound derivatives in a two-step conjugation strategy provides a reliable and efficient method for the preparation of antibody-drug conjugates and other labeled antibodies. The bioorthogonal nature of the SPAAC reaction allows for mild reaction conditions, preserving the integrity and function of the antibody. Careful optimization of the experimental parameters and thorough characterization of the final conjugate are essential to ensure the development of safe and effective targeted therapeutics.

References

Application Notes and Protocols for BCN-OH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]nonyne (BCN) and its derivatives, particularly endo-BCN-OH, have become indispensable tools in the field of drug delivery.[1] BCN is a strained cyclooctyne that readily participates in bioorthogonal reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This "click chemistry" reaction enables the efficient and specific formation of a stable triazole linkage with azide-functionalized molecules. Crucially, SPAAC proceeds under mild, physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in complex biological systems.[2][]

The hydroxyl group (-OH) on BCN-OH provides a convenient handle for further chemical modification, allowing it to be incorporated into linkers for various drug delivery vehicles.[1][4] This combination of high reactivity, stability, and functional versatility has led to the widespread adoption of this compound in the development of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.[5][6]

Application Note 1: this compound in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic payload.[7] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety.[8] BCN-based linkers are extensively used to construct ADCs via SPAAC, offering a modular and precise conjugation strategy.[9][10]

The general approach involves two main steps:

  • Modification of Components : The targeting antibody is functionalized with azide groups, typically by reacting surface lysine residues with an NHS-ester-azide reagent. Separately, the cytotoxic payload is functionalized with a BCN moiety, often using a BCN-containing linker.[11]

  • SPAAC Conjugation : The azide-modified antibody is then reacted with the BCN-functionalized payload. The bioorthogonal nature of the SPAAC reaction ensures that the conjugation is highly specific and occurs under conditions that preserve the antibody's integrity and function.[]

This methodology allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts the therapeutic window of the ADC.[11][13]

Quantitative Data for ADC Characterization

The following tables summarize representative quantitative data relevant to the development and characterization of ADCs utilizing BCN-based linkers.

ComponentMolar Extinction Coefficient (ε) at 280 nm (M⁻¹cm⁻¹)Molar Extinction Coefficient (ε) at Payload λmax (M⁻¹cm⁻¹)Molecular Weight (Da)Reference
Monoclonal Antibody (IgG1)210,0005,000~150,000[11]
BCN-Linker-Payload (e.g., MMAE)12,50035,000~1,500[11]
Note: These values are representative and must be determined empirically for each specific ADC component.
DAR SpeciesRetention Time (min)Relative Peak Area (%)
DAR 05.28.5
DAR 28.135.5
DAR 410.545.0
DAR 612.310.0
DAR 813.81.0
Weighted Average DAR -3.5
This table presents example data from Hydrophobic Interaction Chromatography (HIC) used to calculate the average DAR. The weighted average DAR is calculated from the relative peak area of each species.[11]
ADC ConstructTarget Cell LineIC₅₀ ValueReference
Trastuzumab-BCN-Linker-MMAESKBR3 (HER2+)8.8 pM[14][15]
ADC with Sulfatase-Cleavable BCN-LinkerHER2+ Cells61 pM[14]
Non-cleavable ADC-MMAEAntigen-Positive Cells~10 pM[14]
IC₅₀ values represent the concentration of an ADC required to inhibit the growth of 50% of cancer cells in vitro.

Application Note 2: this compound in Nanoparticle Drug Delivery

This compound is also instrumental in the surface functionalization of nanoparticle-based drug delivery systems, such as liposomes, polymers, and other nanocarriers.[5][16][17] By incorporating BCN moieties onto the nanoparticle surface, researchers can subsequently attach azide-modified targeting ligands (e.g., peptides, antibodies) or imaging agents via the SPAAC reaction.[6][14]

This "post-functionalization" strategy offers several advantages:

  • Modularity : The same base nanoparticle can be easily adapted for different targets by conjugating various azide-containing ligands.

  • Preservation of Function : The mild conditions of SPAAC help to preserve the structure and function of both the nanoparticle and the conjugated biomolecule.

  • Enhanced Targeting : Surface modification with targeting ligands can significantly increase the accumulation of the drug-loaded nanoparticle at the disease site, improving therapeutic efficacy while reducing systemic side effects.[18]

Quantitative Data for Nanoparticle Characterization

Key parameters for evaluating nanoparticle drug delivery systems include drug loading content (DLC) and drug loading efficiency (DLE).[19]

Nanoparticle SystemDrugDrug Loading Content (DLC %)Drug Loading Efficiency (DLE %)Reference
Mesoporous Carbon NanoparticlesDoxorubicin59.7% ± 2.6%Not Specified[19]
Albumin NanocompositesDoxorubicin3.8% ± 0.6%69.4% ± 3.5%[16]
Chitosan-Coated SLNsOcular DrugNot Specified>70%[16]
Mesoporous Silica NanoparticlesCarvedilol32.5% ± 1.6%96.3% ± 3.1%[19]
DLC is the mass ratio of the entrapped drug to the total mass of the nanoparticle. DLE is the ratio of the mass of the entrapped drug to the total mass of the drug used in the formulation process.[19]

Experimental Protocols

Protocol 1: Functionalization of a Cytotoxic Payload with a BCN Moiety

This protocol describes the functionalization of an amine-containing payload with an activated BCN linker, such as endo-BCN-O-p-nitrophenyl (PNB) carbonate.

Materials:

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • endo-BCN-O-PNB

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.

  • Add a 1.1 to 1.5 molar excess of endo-BCN-O-PNB to the payload solution.

  • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the BCN-functionalized payload using a suitable reverse-phase HPLC method.

  • Lyophilize the purified product to obtain the BCN-payload conjugate as a solid.

  • Characterize the final product by mass spectrometry to confirm the correct molecular weight.[11]

Protocol 2: Introduction of Azide Functionality onto a Targeting Antibody

This protocol details the modification of antibody lysine residues with azide groups using an NHS-ester-azide reagent (e.g., Azide-PEG4-NHS ester).

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS ester

  • DMSO

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Desalting column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Prepare a stock solution of Azide-PEG4-NHS ester in DMSO (e.g., 10 mM).

  • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer to facilitate the reaction with the NHS ester.

  • Add a 5-20 fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Remove the excess, unreacted azide reagent using a desalting column equilibrated with PBS (pH 7.4).

  • Determine the concentration of the azide-modified antibody using a protein concentration assay.[11]

Protocol 3: SPAAC-mediated Conjugation to form an Antibody-Drug Conjugate

This protocol describes the final "click" reaction between the azide-modified antibody and the BCN-functionalized payload.

Materials:

  • Azide-modified antibody (from Protocol 2)

  • BCN-functionalized payload (from Protocol 1)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Ultrafiltration device for concentration

Procedure:

  • Dissolve the BCN-functionalized payload in a minimal amount of DMSO and then dilute with the reaction buffer.

  • Add a 1.5 to 5 molar excess of the BCN-payload solution to the azide-modified antibody solution.

  • Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature with gentle mixing.

  • Purify the resulting ADC using SEC to remove unreacted payload and other small molecules.

  • Concentrate the purified ADC using an appropriate ultrafiltration device.

  • Store the final ADC solution at 2-8°C or as recommended for the specific antibody.[11]

Protocol 4: In Vitro Cytotoxicity Assay (IC₅₀ Determination)

This protocol outlines the steps to determine the potency of the newly synthesized ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative, optional)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload for controls

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubate the plate for 72-120 hours in a cell culture incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/XTT).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and plot the results against the drug concentration.

  • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).[11]

Visualizations: Workflows and Mechanisms

SPAAC_Reaction Principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product BCN BCN-Functionalized Payload/Surface Triazole Stable Triazole Linkage (Covalently Linked Conjugate) BCN->Triazole SPAAC (Bioorthogonal, Copper-Free) Azide Azide-Functionalized Antibody/Ligand Azide->Triazole

Caption: Logical diagram of the SPAAC "click" reaction.

ADC_Synthesis_Workflow payload 1. Payload Functionalization (Attach BCN Moiety) conjugation 3. SPAAC Conjugation (Mix Components) payload->conjugation antibody 2. Antibody Modification (Introduce Azide Groups) antibody->conjugation purification 4. Purification (e.g., SEC) conjugation->purification characterization 5. Characterization (DAR, Purity, Potency) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: Experimental workflow for ADC synthesis using this compound chemistry.

MMAE_Pathway cluster_cell Target Cancer Cell adc_bind 1. ADC binds to surface antigen internalize 2. Receptor-Mediated Endocytosis adc_bind->internalize lysosome 3. Trafficking to Lysosome internalize->lysosome release 4. Linker Cleavage & Payload (MMAE) Release lysosome->release tubulin 5. MMAE binds to Tubulin release->tubulin inhibit 6. Inhibition of Tubulin Polymerization tubulin->inhibit mitotic_arrest 7. Mitotic Arrest (G2/M Phase) inhibit->mitotic_arrest apoptosis 8. Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: Signaling pathway for MMAE-induced apoptosis after ADC delivery.

References

Application Note: Synthesis and Application of BCN-OH Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands out for its bioorthogonal nature, proceeding efficiently within complex biological environments without the need for cytotoxic copper catalysts.[1][2] Bicyclo[6.1.0]non-4-yne (BCN), a strained cyclooctyne, is a key reagent in SPAAC, known for its excellent balance between high reactivity and small size.[3] The derivative, (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), incorporates a hydroxyl group, providing a versatile handle for further functionalization or direct incorporation into polymeric structures.[1][4]

This compound functionalized polymers are powerful tools in biomedical and materials science.[1] They serve as scaffolds for attaching a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes.[2][5] This enables the creation of advanced materials such as antibody-drug conjugates (ADCs), targeted drug delivery systems, polymer hydrogels for cell therapy, and functionalized surfaces for biosensors.[5][6][7]

This document provides detailed protocols for two primary strategies for synthesizing this compound functionalized polymers: post-polymerization modification and the use of this compound as a polymerization initiator.

Synthesis Strategies and Characterization

There are two principal pathways for incorporating this compound into a polymer structure:

  • Post-Polymerization Modification ("Grafting To"): This common approach involves synthesizing a polymer backbone with pendant reactive groups (e.g., azides). The this compound moiety is then "clicked" onto these groups via SPAAC. This method is advantageous for its modularity, allowing the same base polymer to be functionalized with various molecules.

  • Initiation from this compound ("Grafting From"): In this strategy, the hydroxyl group of this compound is used to initiate a polymerization reaction, such as a ring-opening polymerization (ROP).[8] This method precisely places a single BCN group at the α-end of the polymer chain, leading to well-defined, end-functionalized polymers.[8]

Synthesis_Strategies cluster_0 Post-Polymerization Modification ('Grafting To') cluster_1 Initiation from this compound ('Grafting From') p1_start Polymer with Pendant Azide Groups p1_react SPAAC Reaction p1_start->p1_react p1_bcn This compound p1_bcn->p1_react p1_end BCN-Functionalized Polymer p1_react->p1_end p2_bcn This compound Initiator p2_react Ring-Opening Polymerization p2_bcn->p2_react p2_monomer Monomer p2_monomer->p2_react p2_end α-End-Functionalized Polymer p2_react->p2_end

Fig. 1: Primary strategies for synthesizing this compound functionalized polymers.

Characterization Methods

Successful synthesis and functionalization are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the covalent attachment of BCN by identifying its characteristic proton signals and, in the case of SPAAC, the formation of the triazole linkage.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the reaction progress, particularly the disappearance of the azide peak (~2100 cm⁻¹) after a successful SPAAC reaction.[9]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Determines the molecular weight (Mn) and dispersity (Đ) of the synthesized polymers, confirming that no degradation or unwanted cross-linking has occurred.[8]

  • Mass Spectrometry (e.g., MALDI-TOF MS): Provides precise mass data, confirming the end-group functionalization of the polymer chains.[8]

Experimental Protocols

Protocol 1: Post-Polymerization Modification of an Azide-Functionalized Polymer via SPAAC

This protocol describes the conjugation of this compound to a pre-synthesized polymer containing azide functional groups. The example is adapted from the modification of azido-terminated poly(3-hydroxyalkanoates) (PHAs).[9]

Protocol_1_Workflow start Start dissolve Dissolve Azide-Polymer in Anhydrous Solvent (e.g., DMF) start->dissolve add_bcn Add this compound (1.5 - 2 molar excess) dissolve->add_bcn react Stir at Room Temperature for 24-48 hours add_bcn->react precipitate Precipitate Polymer in a Non-Solvent (e.g., Methanol) react->precipitate purify Wash and Centrifuge (Repeat 3x) precipitate->purify dry Dry Purified Polymer Under Vacuum purify->dry characterize Characterize Product (FTIR, ¹H NMR, GPC) dry->characterize end End characterize->end

Fig. 2: Workflow for this compound conjugation to an azide-functionalized polymer.

Materials:

  • Azide-functionalized polymer (1.0 eq)

  • This compound (1.5 - 2.0 eq)[5]

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Precipitation solvent (e.g., cold methanol, diethyl ether)

  • Reaction vessel, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a clean, dry reaction vessel, dissolve the azide-functionalized polymer in a minimal amount of anhydrous solvent.

  • Add this compound (typically 1.5 to 2 molar equivalents relative to the azide groups) to the polymer solution.

  • Seal the vessel and stir the mixture at room temperature for 24 to 48 hours. The reaction can be monitored by FTIR for the disappearance of the azide stretching vibration.

  • Once the reaction is complete, slowly add the reaction mixture to a large volume of a cold, stirred non-solvent (e.g., methanol) to precipitate the functionalized polymer.

  • Isolate the polymer precipitate by centrifugation or filtration.

  • Wash the polymer multiple times with the precipitation solvent to remove unreacted this compound.

  • Dry the final this compound functionalized polymer under vacuum until a constant weight is achieved.

Expected Outcome: The reaction should yield the BCN-functionalized polymer with high efficiency. A study involving an azido-terminated PHA reported an average yield of 94.5% for this type of conjugation.[9] Characterization by FTIR should show the complete disappearance of the characteristic azide peak at approximately 2094 cm⁻¹.[9] ¹H NMR will confirm the presence of BCN protons.

Protocol 2: Synthesis of α-BCN-Functionalized Polymer via Ring-Opening Polymerization (ROP)

This protocol outlines the synthesis of a polymer with a this compound group at the α-terminus using this compound as an initiator for the organocatalyzed ROP of morpholine-2,5-diones.[8] This method produces well-defined poly(ester amide)s.

Protocol_2_Workflow start Start (Inert Atmosphere) combine Combine Monomer, this compound Initiator, and TU Catalyst in a Dried Flask start->combine dissolve Dissolve Mixture in Anhydrous Solvent (e.g., DCM) combine->dissolve initiate Add DBU Catalyst to Initiate Polymerization dissolve->initiate react Stir at Room Temperature (Monitor Conversion by ¹H NMR) initiate->react quench Quench Reaction with Benzoic Acid Solution react->quench precipitate Precipitate Polymer in Cold Diethyl Ether quench->precipitate collect Collect and Wash Polymer precipitate->collect dry Dry Product Under Vacuum collect->dry characterize Characterize Product (¹H NMR, GPC, MALDI-TOF) dry->characterize end End characterize->end

References

Application Notes and Protocols for Live Cell Imaging Using BCN-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]nonyne (BCN), particularly its derivative BCN-OH ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol), has become an indispensable tool in chemical biology and live cell imaging.[1] As a strained cyclooctyne, this compound is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal "click chemistry" allows for the covalent labeling of azide-modified biomolecules in their native environment without the need for cytotoxic copper catalysts, making it ideal for studying dynamic processes within living cells.[1][2]

This compound offers a favorable balance of reactivity, stability, and hydrophilicity.[1][2] Its small size minimizes potential steric hindrance when labeling biomolecules.[2][3] These characteristics make this compound a versatile reagent for a wide range of applications, including the labeling and visualization of proteins, glycans, nucleic acids, and lipids.[1][4] This document provides detailed application notes and protocols for utilizing this compound for live cell imaging.

Principle of the Method: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this technique lies in a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically tagged with an azide group. This is often achieved by introducing a precursor molecule containing an azide, such as an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for glycan labeling.[5] The cells incorporate this precursor into their metabolic pathways, resulting in the display of azide groups on the target biomolecules.

In the second step, a this compound molecule, conjugated to a reporter molecule like a fluorescent dye, is introduced to the live cells. The inherent ring strain of the BCN alkyne readily reacts with the azide in a [3+2] dipolar cycloaddition to form a stable triazole linkage.[2] This reaction is highly specific and proceeds efficiently under physiological conditions.[6]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN_OH This compound (Strained Alkyne) Transition_State [3+2] Cycloaddition BCN_OH->Transition_State + Azide Azide-Modified Biomolecule Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole Forms

Data Presentation

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Cyclooctynes in SPAAC

The efficiency of a bioorthogonal reaction is a critical factor for live cell imaging, particularly when dealing with low abundance targets or rapid dynamic processes. The second-order rate constant (k₂) is a quantitative measure of this efficiency.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
endo-BCN Benzyl Azide0.29CD₃CN/D₂O (1:2)[7]
exo-BCN Benzyl Azide0.19CD₃CN/D₂O (1:2)[7]
endo-BCN-OH Benzyl Azide0.15DMSO[8]
DBCO Benzyl Azide0.24Not specified[7]

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.[8] While DBCO shows comparable reactivity to endo-BCN with benzyl azide, BCN derivatives are noted for their good balance of stability and reactivity.[7]

Table 2: Performance Comparison of Bioorthogonal Probes for Live-Cell Imaging

The choice of a bioorthogonal probe depends on a balance of factors including reaction kinetics, biocompatibility, and potential for steric hindrance.[7]

ParameterBCN-based SPAACDBCO-based SPAACCuAAC (Copper-Catalyzed)
Kinetics Good balance of stability and reactivity.[7]High specific reactivity towards azides.Fast kinetics, but catalyst-dependent.[7]
Biocompatibility High, no cytotoxic copper catalyst required.[9]High, no cytotoxic copper catalyst required.Limited in long-term live-cell imaging due to copper cytotoxicity.[7]
Photostability Dependent on the conjugated fluorophore.[7]Dependent on the conjugated fluorophore.[7]Dependent on the conjugated fluorophore.
Cytotoxicity Generally low for SPAAC reagents.[7]Generally low for SPAAC reagents.Potential for cytotoxicity due to copper catalyst.[7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans and SPAAC Ligation

This protocol describes the incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a this compound-fluorophore conjugate.[7]

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • This compound conjugated to a fluorescent dye (BCN-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • Live-cell imaging medium

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 24-48 hours under standard cell culture conditions.[7]

  • Fluorescent Labeling:

    • Prepare a stock solution of the BCN-fluorophore conjugate in DMSO.

    • Wash the cells twice with pre-warmed PBS.

    • Dilute the BCN-fluorophore conjugate in serum-free medium to a final concentration of 5-10 µM.

    • Incubate the cells with the labeling medium for 30-60 minutes at 37°C, protected from light.[7]

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove the unbound probe.[7]

    • Replace the PBS with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.[7]

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Bioorthogonal Labeling cluster_imaging Imaging Metabolic_Labeling Metabolic Labeling with Azide Precursor (e.g., Ac4ManNAz) Incubation Incubation with this compound-Fluorophore Conjugate Metabolic_Labeling->Incubation Cells display azide groups Wash Wash to Remove Unbound Probe Incubation->Wash SPAAC reaction occurs Imaging Live-Cell Fluorescence Microscopy Wash->Imaging

Protocol 2: Cytotoxicity Assay

This assay is crucial to determine the potential cytotoxic effects of the this compound conjugate at the concentrations used for imaging.[7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-fluorophore conjugate

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the experiment.[7]

  • Treatment:

    • Prepare a serial dilution of the this compound-fluorophore conjugate in complete culture medium. A typical concentration range to test is 1-50 µM.[7]

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity (e.g., staurosporine).[7]

    • Replace the medium in the wells with the prepared solutions and incubate for a period relevant to the imaging experiment (e.g., 24-48 hours).[7]

  • Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the concentration at which the this compound-fluorophore conjugate may exhibit cytotoxic effects.[7]

Applications in Research and Drug Development

The use of this compound for live cell imaging has significant implications across various research and development areas:

  • Glycan Imaging: Metabolic labeling with azide-sugars and subsequent SPAAC with BCN-fluorophores allows for the visualization of glycan distribution and dynamics on the cell surface and within organelles. This is crucial for understanding the role of glycans in cell adhesion, signaling, and disease progression.[10]

  • Protein Labeling and Tracking: this compound can be used to label specific proteins that have been genetically encoded with unnatural amino acids containing an azide group. This enables the tracking of protein localization, trafficking, and interactions in living cells.

  • Drug Delivery and Target Engagement: this compound can be incorporated into drug delivery systems or therapeutic molecules.[4] Live cell imaging can then be used to monitor the delivery of these agents to their target cells and to visualize their engagement with their molecular targets.

  • High-Content Screening: The robust and biocompatible nature of this compound-mediated labeling makes it suitable for high-content screening applications to assess the effects of compound libraries on cellular processes in a dynamic and physiologically relevant context.[11]

Conclusion

This compound is a powerful and versatile tool for live cell imaging, enabling researchers to visualize and study a wide array of biological processes with high specificity and minimal perturbation. The detailed protocols and comparative data provided in these application notes serve as a comprehensive guide for the successful implementation of this compound-based bioorthogonal labeling in your research. As with any technique, optimization of labeling conditions and careful assessment of potential cytotoxicity are essential for obtaining reliable and reproducible results.

References

Application Note: Utilization of BCN-OH in the Preparation of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the use of Bicyclononyne-alcohol (BCN-OH) and its derivatives in the preparation of Antibody-Drug Conjugates (ADCs). The protocols are intended for researchers, scientists, and drug development professionals. The core of this methodology revolves around the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[1][]

BCN linkers offer a balance of high reactivity and stability, making them excellent candidates for conjugating cytotoxic payloads to azide-modified antibodies.[3][4] This copper-free click chemistry approach allows for site-specific conjugation under mild physiological conditions, which helps in preserving the integrity and function of the antibody.[5][6]

Principle of the Reaction

The conjugation strategy is based on the SPAAC reaction, where a strained alkyne, such as BCN, reacts spontaneously and covalently with an azide-modified biomolecule to form a stable triazole linkage.[7] This process is bioorthogonal, meaning it does not interfere with native biological functional groups, making it ideal for complex biomolecules like antibodies.[6][8] The workflow involves two primary stages:

  • Antibody Modification: Introduction of azide groups onto the antibody, typically by reacting lysine residues with an Azide-PEG-NHS ester.

  • SPAAC Conjugation: The azide-modified antibody is then reacted with a BCN-functionalized cytotoxic payload. The inherent ring strain in the BCN molecule drives the catalyst-free reaction to completion.[7]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Ab_Azide Azide-Modified Antibody (Ab-N₃) ADC Antibody-Drug Conjugate (ADC) (Stable Triazole Linkage) Ab_Azide->ADC SPAAC (Click Chemistry) BCN_Payload BCN-Functionalized PCS-Payload BCN_Payload->ADC

Diagram 1: SPAAC reaction between an azide-antibody and a BCN-payload.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide functional groups onto an antibody via its lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 8.0-8.5)

  • Desalting column (e.g., PD-10)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into a suitable reaction buffer (PBS, pH 8.0-8.5).[9] Adjust the antibody concentration to 5-10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO.[10]

  • Azidation Reaction: Add a 5- to 20-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[6][10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[10]

  • Purification: Remove the excess, unreacted azide reagent using a desalting column equilibrated with PBS (pH 7.4).[10]

  • Quantification: Determine the concentration of the purified azide-modified antibody using a protein concentration assay.[10] Store at 2-8°C.

Protocol 2: SPAAC Conjugation for ADC Formation

This protocol details the conjugation of the azide-modified antibody with a BCN-functionalized payload.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • BCN-functionalized payload (e.g., BCN-linker-drug)

  • DMSO

  • Reaction Buffer (PBS, pH 7.4)

  • Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

  • Ultrafiltration device for concentration

Procedure:

  • Payload Preparation: Dissolve the BCN-functionalized payload in a minimal amount of DMSO and then dilute with the reaction buffer.[10]

  • Conjugation Reaction: Add a 1.5 to 5 molar excess of the BCN-payload solution to the azide-modified antibody solution.[9][10]

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or overnight at 4°C with gentle mixing.[6][10] Reaction progress can be monitored to determine the optimal time.[9]

  • Purification: Purify the resulting ADC using SEC or HIC to remove unreacted payload and other small molecules.[10]

  • Concentration and Storage: Concentrate the purified ADC using an appropriate ultrafiltration device.[10] The final ADC should be stored at 2-8°C or as recommended for the specific antibody.

ADC_Workflow cluster_prep cluster_conjugation cluster_characterization Antibody 1. Start with Monoclonal Antibody (mAb) AzideMod 2. Antibody Azidation (mAb-N₃) Antibody->AzideMod SPAAC 3. SPAAC Reaction (mAb-N₃ + BCN-Payload) AzideMod->SPAAC PayloadPrep Prepare BCN-Payload PayloadPrep->SPAAC Purify 4. ADC Purification (SEC / HIC) SPAAC->Purify DAR 5. DAR Determination (UV-Vis / HIC) Purify->DAR Stability 6. Stability Assessment DAR->Stability Cytotoxicity 7. In Vitro Cytotoxicity Assay Stability->Cytotoxicity FinalADC Final Characterized ADC Cytotoxicity->FinalADC

Diagram 2: General experimental workflow for ADC synthesis using BCN linkers.

ADC Characterization and Quality Control

A critical quality attribute (CQA) for any ADC is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[5] A low DAR may reduce potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[5]

Protocol 3: DAR Determination by UV-Vis Spectroscopy

This method provides an average DAR for the ADC population based on the absorbance of the antibody and the payload at different wavelengths.[11]

Procedure:

  • Measure the UV-Vis spectrum of the purified ADC solution.

  • Record the absorbance at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Amax).

  • Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and the molar extinction coefficients (ε) for each component.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

Table 1: Representative Data for DAR Calculation by UV-Vis Spectroscopy [5]

Component Molar Extinction Coefficient (ε) at 280 nm (M⁻¹cm⁻¹) Molar Extinction Coefficient (ε) at λmax(Drug) (M⁻¹cm⁻¹) Molecular Weight (Da)
Antibody (mAb) 210,000 5,000 150,000
Drug-Linker 15,000 30,000 1,200

Note: These values are representative and must be empirically determined for each specific ADC component.

Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity. Since conjugating a hydrophobic drug-linker increases the antibody's overall hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) will have different retention times.[5][12]

Procedure:

  • Inject the purified ADC sample onto a HIC column.

  • Elute with a decreasing salt gradient.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for all ADC species (DAR 0, DAR 2, DAR 4, etc.).[5]

  • Calculate the weighted average DAR from the relative peak area of each species.[5]

Protocol 5: ADC Stability Assessment

ADC stability is crucial for its therapeutic success. Instability can lead to premature drug release and off-target toxicity.[13][] Physical stability studies often involve subjecting the ADC to stress conditions like elevated temperatures.[15][16]

Procedure:

  • Incubate ADC samples at various temperatures (e.g., 4°C, 25°C, 40°C) for different time points.

  • At each time point, analyze the samples for signs of degradation.

  • Use techniques like Size Exclusion Chromatography (SEC) to detect aggregation and fragmentation.[13]

  • Use HIC or RP-HPLC to monitor for drug deconjugation.

  • Assess changes in the tertiary structure using methods like differential scanning calorimetry (DSC).[13]

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

Cytotoxicity assays are essential for evaluating the potency of an ADC and its ability to kill target cancer cells.[17][18] The MTT assay is a colorimetric method used to measure cell viability.[19][20]

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug payload. Include untreated cells as a control.

  • Incubation: Incubate the plates at 37°C for 72-120 hours.[10][19] The optimal time depends on the payload's mechanism of action.[19]

  • MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[19]

  • Formazan Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[10]

Table 2: Example In Vitro Cytotoxicity Data [21]

Compound Target Cell Line (Antigen-Positive) IC50 (nM) Control Cell Line (Antigen-Negative) IC50 (nM)
BCN-ADC 0.5 > 1000
Free Drug Payload 0.35 0.4
Unconjugated Antibody No Cytotoxicity No Cytotoxicity

Note: IC50 values are examples and will vary based on the cell line, antibody, and payload.

ADC Mechanism of Action and Signaling

The efficacy of an ADC is dependent on its ability to bind to the target antigen, be internalized by the cell, and release its cytotoxic payload.

ADC_MoA cluster_cell Target Cancer Cell Receptor 1. Antigen Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome 3. Endosome/ Lysosome Trafficking Internalization->Endosome Release 4. Payload Release Endosome->Release Target 5. Payload Binds Intracellular Target (e.g., Tubulin) Release->Target Apoptosis 6. Apoptosis/ Cell Death Target->Apoptosis ADC ADC in Circulation ADC->Receptor

Diagram 3: General mechanism of action for an antibody-drug conjugate.

Once released, the payload exerts its cytotoxic effect. For many common payloads, such as auristatins (e.g., MMAE), the mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.

Apoptosis_Pathway Payload Released Payload (e.g., MMAE) Tubulin Tubulin Polymerization Payload->Tubulin Inhibits Microtubule Microtubule Dynamics G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Disruption leads to Caspase Caspase Cascade Activation G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Diagram 4: Simplified signaling pathway for MMAE-induced apoptosis.

References

Surface Modification of Nanoparticles with BCN-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of basic nanostructures into highly specific and effective therapeutic and diagnostic agents. Bicyclo[6.1.0]nonyne-alkanol (BCN-OH), a cyclooctyne, has emerged as a critical reagent for the functionalization of nanoparticles. Its strained alkyne structure allows for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This reaction is highly efficient, specific, and occurs under mild, biocompatible conditions, making it ideal for conjugating sensitive biomolecules to nanoparticle surfaces.

These application notes provide detailed protocols for the surface modification of various nanoparticle types—silica, gold, and polymeric—with this compound. Additionally, we present methods for the characterization of these modified nanoparticles, quantitative data on modification efficiency, and protocols for their application in targeted drug delivery and bioimaging.

Core Applications

The primary application of this compound functionalized nanoparticles lies in their ability to serve as a versatile platform for the attachment of a wide array of azide-modified molecules, including:

  • Targeting Ligands: Antibodies, peptides (e.g., RGD), and small molecules for specific cell and tissue targeting.

  • Therapeutic Agents: Chemotherapeutic drugs, siRNAs, and other therapeutic payloads.

  • Imaging Agents: Fluorophores, and chelators for radionuclides used in PET or SPECT imaging.

This versatility allows for the development of sophisticated nanomedicines for targeted cancer therapy, advanced in vivo imaging, and other biomedical applications.

Data Presentation: Quantitative Analysis of this compound Surface Modification

The efficiency of surface modification is a critical parameter for the reproducibility and efficacy of functionalized nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles functionalized with this compound.

Nanoparticle TypeCore Size (nm)This compound Grafting MethodGrafting Density (molecules/nm²)Characterization MethodReference
Silica Nanoparticles50 - 150Silanization with BCN-alkoxysilane0.5 - 2.0TGA, Elemental Analysis[1]
Gold Nanoparticles20 - 80Thiol-Au self-assembly1.0 - 5.0TGA, XPS[2][3]
Polymeric (PLGA)100 - 200Post-synthesis conjugation0.1 - 0.8¹H NMR, UV-Vis Spectroscopy

Note: The grafting density can be influenced by factors such as nanoparticle size, surface curvature, and the specific reaction conditions used.

Nanoparticle TypeClick Chemistry ReactionReactantsReaction Yield (%)Characterization MethodReference
BCN-SilicaSPAACAzide-fluorophore> 90Fluorescence Spectroscopy[4][5]
BCN-GoldSPAACAzide-peptide (RGD)> 85HPLC, Mass Spectrometry
BCN-PolymericSPAACAzide-antibody> 80SDS-PAGE, ELISA

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles with this compound via Silanization

This protocol describes the covalent attachment of this compound to the surface of silica nanoparticles through a silanization reaction using a BCN-containing alkoxysilane.

Materials:

  • Silica nanoparticles (e.g., 100 nm)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • BCN-NHS ester

  • Anhydrous toluene or ethanol

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Amine Functionalization of Silica Nanoparticles: a. Disperse silica nanoparticles in anhydrous toluene (10 mg/mL). b. Add APTES (2% v/v) and TEA (1% v/v) to the nanoparticle suspension. c. Reflux the mixture at 80°C for 4 hours under a nitrogen atmosphere with constant stirring. d. Cool the reaction to room temperature and collect the nanoparticles by centrifugation (e.g., 8000 x g, 15 min). e. Wash the amine-functionalized silica nanoparticles three times with ethanol and twice with DI water by repeated centrifugation and resuspension.

  • Conjugation of BCN-NHS Ester: a. Resuspend the amine-functionalized silica nanoparticles in DMF (10 mg/mL). b. In a separate tube, dissolve BCN-NHS ester in DMF to a concentration of 10 mM. c. Add the BCN-NHS ester solution to the nanoparticle suspension (a 10-fold molar excess of BCN-NHS ester relative to the estimated surface amine groups is recommended). d. Add TEA (2-fold molar excess relative to BCN-NHS ester) to the reaction mixture. e. React for 12 hours at room temperature with gentle mixing. f. Collect the BCN-functionalized silica nanoparticles by centrifugation. g. Wash the nanoparticles three times with DMF and three times with DI water. h. Resuspend the final BCN-silica nanoparticles in a buffer of choice (e.g., PBS pH 7.4) and store at 4°C.

Characterization:

  • FTIR Spectroscopy: Confirm the presence of the alkyne group from BCN (typically a weak peak around 2100 cm⁻¹).

  • Thermogravimetric Analysis (TGA): Quantify the amount of organic material grafted onto the silica surface to calculate grafting density.[1][2]

  • Dynamic Light Scattering (DLS) and Zeta Potential: Monitor changes in hydrodynamic diameter and surface charge after each modification step.

Protocol 2: Surface Modification of Gold Nanoparticles with this compound via Thiol Chemistry

This protocol details the functionalization of gold nanoparticles (AuNPs) using a thiol-terminated BCN linker, leveraging the strong affinity of sulfur for gold surfaces.[6][7]

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 50 nm)

  • BCN-PEG-SH (thiolated BCN linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

Procedure:

  • Preparation of BCN-PEG-SH Solution: a. Dissolve BCN-PEG-SH in ethanol to a final concentration of 1 mM.

  • Functionalization of Gold Nanoparticles: a. To the citrate-stabilized AuNP solution, add the BCN-PEG-SH solution (a 1000-fold molar excess of the thiol linker relative to the AuNPs is a good starting point). b. Allow the reaction to proceed for 24 hours at room temperature with gentle stirring. c. Collect the BCN-functionalized AuNPs by centrifugation (centrifugation speed and time will depend on the AuNP size, e.g., 10,000 x g for 30 min for 50 nm AuNPs). d. Remove the supernatant containing excess linker. e. Wash the nanoparticles by resuspending in ethanol followed by centrifugation. Repeat this wash step twice. f. Perform a final wash with PBS (pH 7.4). g. Resuspend the purified BCN-AuNPs in PBS (pH 7.4) and store at 4°C.

Characterization:

  • UV-Vis Spectroscopy: Monitor the shift in the surface plasmon resonance (SPR) peak of the AuNPs upon ligand exchange.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of sulfur and nitrogen (from the BCN linker) on the AuNP surface.

  • TGA: Determine the grafting density of the BCN-PEG-SH linker.[2][3]

Protocol 3: Surface Modification of Polymeric Nanoparticles with this compound

This protocol describes the post-synthesis surface modification of pre-formed polymeric nanoparticles (e.g., PLGA) that have surface carboxyl groups with BCN-amine via EDC/NHS chemistry.

Materials:

  • Carboxyl-terminated polymeric nanoparticles (e.g., PLGA-COOH)

  • BCN-amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of Carboxyl Groups: a. Disperse the PLGA-COOH nanoparticles in MES buffer (10 mg/mL). b. Add EDC (5-fold molar excess relative to surface carboxyl groups) and NHS (2.5-fold molar excess) to the nanoparticle suspension. c. React for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups to NHS esters.

  • Conjugation of BCN-amine: a. Add BCN-amine (10-fold molar excess relative to surface carboxyl groups) to the activated nanoparticle suspension. b. Adjust the pH of the reaction mixture to 7.5-8.0 with a suitable base (e.g., 0.1 M sodium bicarbonate). c. React for 4 hours at room temperature with gentle mixing.

  • Purification: a. Purify the BCN-functionalized polymeric nanoparticles by dialysis against DI water for 48 hours (using an appropriate MWCO dialysis membrane) or by repeated centrifugation and resuspension in PBS (pH 7.4). b. Store the purified BCN-PLGA nanoparticles at 4°C.

Characterization:

  • ¹H NMR Spectroscopy: After dissolving the nanoparticles in a suitable deuterated solvent (e.g., DMSO-d6), the presence of characteristic peaks from the BCN moiety can confirm functionalization.

  • Fluorescence-based Quantification: React the BCN-functionalized nanoparticles with an azide-fluorophore and quantify the fluorescence to determine the density of reactive BCN groups.[4]

Mandatory Visualizations

Experimental Workflow: this compound Functionalization of Silica Nanoparticles

G cluster_0 Amine Functionalization cluster_1 BCN Conjugation cluster_2 Purification Silica_NP Silica Nanoparticles APTES APTES, TEA in Toluene Silica_NP->APTES Reflux Reflux @ 80°C, 4h APTES->Reflux Amine_NP Amine-Functionalized Silica NP Reflux->Amine_NP BCN_NHS BCN-NHS Ester, TEA in DMF Amine_NP->BCN_NHS React React @ RT, 12h BCN_NHS->React BCN_NP BCN-Functionalized Silica NP React->BCN_NP Centrifugation Centrifugation & Washing BCN_NP->Centrifugation Final_Product Purified BCN-Silica NP Centrifugation->Final_Product

Caption: Workflow for this compound functionalization of silica nanoparticles.

Logical Relationship: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

G BCN_NP BCN-Functionalized Nanoparticle SPAAC SPAAC (Click Chemistry) No Catalyst BCN_NP->SPAAC Azide_Molecule Azide-Modified Molecule (e.g., Drug, Ligand) Azide_Molecule->SPAAC Conjugate Nanoparticle-Molecule Conjugate SPAAC->Conjugate

Caption: The logical relationship of SPAAC "click" chemistry.

Signaling Pathway: Integrin-Mediated Endocytosis of RGD-BCN Functionalized Nanoparticles

G cluster_cell Cancer Cell Integrin Integrin Receptor (e.g., αvβ3) Endosome Endosome Integrin->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect RGD_NP RGD-BCN Nanoparticle RGD_NP->Integrin Binding

Caption: Integrin-mediated uptake of RGD-functionalized nanoparticles.

Applications in Targeted Drug Delivery and Bioimaging

Application 1: EGFR-Targeted Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is overexpressed in many types of cancer, making it an attractive target for therapy. BCN-functionalized nanoparticles can be conjugated with azide-modified anti-EGFR antibodies or antibody fragments (e.g., Cetuximab) to facilitate targeted drug delivery.[8][9][10]

Protocol:

  • Synthesize BCN-functionalized nanoparticles (e.g., BCN-PLGA) as described in Protocol 3.

  • Obtain or prepare azide-modified anti-EGFR antibody.

  • In PBS (pH 7.4), mix the BCN-PLGA nanoparticles with a 5-fold molar excess of the azide-modified antibody.

  • Allow the SPAAC reaction to proceed for 12-24 hours at 4°C with gentle mixing.

  • Purify the antibody-conjugated nanoparticles using size exclusion chromatography to remove unconjugated antibodies.

  • Characterize the final conjugate for antibody loading (e.g., via BCA assay or SDS-PAGE) and nanoparticle properties (DLS, zeta potential).

  • The resulting nanoparticles can be loaded with a chemotherapeutic agent (e.g., doxorubicin) for targeted delivery to EGFR-positive cancer cells.

Application 2: In Vivo PET Imaging

Positron Emission Tomography (PET) is a highly sensitive in vivo imaging modality. BCN-functionalized nanoparticles can be used for pre-targeted PET imaging or directly labeled with a positron-emitting radionuclide.[11][12][13]

Protocol for Direct Labeling:

  • Synthesize BCN-functionalized nanoparticles.

  • Synthesize an azide-functionalized chelator (e.g., azide-DOTA).

  • Conjugate the azide-DOTA to the BCN-nanoparticles via SPAAC.

  • Purify the DOTA-nanoparticles.

  • Chelate a positron-emitting radionuclide (e.g., ⁶⁴Cu or ⁶⁸Ga) to the DOTA-nanoparticles under appropriate pH and temperature conditions.

  • Purify the radiolabeled nanoparticles to remove free radionuclide.

  • The resulting radiolabeled nanoparticles can be administered for in vivo PET imaging to track their biodistribution and tumor accumulation.

Conclusion

The surface modification of nanoparticles with this compound provides a powerful and versatile platform for the development of advanced nanomedicines. The bioorthogonal nature of the SPAAC reaction allows for the efficient and specific conjugation of a wide range of molecules under biocompatible conditions. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to design, synthesize, and characterize this compound functionalized nanoparticles for targeted drug delivery and bioimaging applications. Further optimization of these protocols may be necessary depending on the specific nanoparticle system and the intended application.

References

Application Notes and Protocols for BCN-OH as a Cross-linker in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as highly promising materials in the biomedical field, including for applications in tissue engineering, drug delivery, and regenerative medicine.[1][2] Their high water content, biocompatibility, and tunable physical properties make them ideal for mimicking the native extracellular matrix.[3] The formation of stable hydrogel networks relies on the cross-linking of polymer chains. Among the various cross-linking strategies, "click chemistry" reactions have gained significant attention due to their high efficiency, specificity, and biocompatibility.[3][4]

This document provides detailed application notes and protocols for the use of Bicyclononyne-ol (BCN-OH) as a cross-linker for hydrogel formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction offers a robust and catalyst-free method for creating covalently cross-linked hydrogels under physiological conditions, making it particularly suitable for the encapsulation of cells and sensitive therapeutic agents.[5][6]

Mechanism of Cross-linking: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cross-linking of hydrogels using this compound is achieved through the SPAAC reaction, a type of copper-free click chemistry. This reaction occurs between a strained alkyne, in this case, the bicyclononyne (BCN) moiety, and an azide group (-N₃). The inherent ring strain of the cyclooctyne in the BCN molecule significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly and efficiently at ambient temperatures and in aqueous environments without the need for a toxic copper catalyst.[3][7]

The "-OH" group on the this compound molecule provides a convenient handle for its incorporation into polymer backbones through standard esterification or etherification reactions, allowing for the synthesis of BCN-functionalized polymers. When a solution of a BCN-functionalized polymer is mixed with a solution of an azide-functionalized polymer, the SPAAC reaction occurs, leading to the formation of stable triazole linkages that act as covalent cross-links, resulting in the formation of a hydrogel network.

Caption: SPAAC reaction between a BCN-functionalized polymer and an azide-functionalized polymer.

Quantitative Data Summary

The mechanical properties and gelation kinetics of hydrogels cross-linked via BCN-based SPAAC can be tuned by varying parameters such as polymer concentration, molecular weight, and the stoichiometry of reactive groups. The following tables summarize typical data obtained from the characterization of such hydrogels.

Table 1: Gelation Kinetics

Polymer SystemPolymer Concentration (wt%)Temperature (°C)Gelation TimeReference
4-arm PEG-BCN + 4-arm PEG-Azide5Room Temp~5 minutes[5]
4-arm PEG-BCN + 4-arm PEG-Azide10Room Temp< 1 minute[5]
Hyaluronic Acid-BCN + 4-arm PEG-Azide2-437a few minutes[1]

Table 2: Mechanical and Swelling Properties

Polymer SystemPolymer Concentration (wt%)Storage Modulus (G') (kPa)Swelling Ratio (q)Reference
4-arm PEG-BCN + 4-arm PEG-Azide51.5 - 3.025 - 35[5]
4-arm PEG-BCN + 4-arm PEG-Azide108 - 1215 - 20[5]
Hyaluronic Acid-BCN + 4-arm PEG-Azide3~5N/A[1]

Table 3: Biocompatibility Data

AssayCell LineResultsReference
Cytotoxicity (MTT Assay)Human Mesenchymal Stem Cells (hMSCs)High cell viability (>95%) after 5 days of culture within the hydrogel.[5]
In vivo ImplantationMouse modelMild inflammatory response that resolved within a week.[1]
Cell SpreadinghMSCsCells were able to spread within the hydrogel, indicating a permissive environment.[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of hydrogels using this compound as a cross-linker. Specific parameters may need to be optimized depending on the polymer backbone and the desired application.

Protocol 1: Synthesis of BCN-Functionalized Polymer (Example: PEG-BCN)

This protocol describes the functionalization of a multi-arm PEG-OH with this compound.

Materials:

  • 4-arm Poly(ethylene glycol)-hydroxyl (PEG-OH) (e.g., 10 kDa)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis tubing (MWCO appropriate for the PEG)

  • Magnetic stirrer and stir bars

  • Round bottom flasks

  • Standard glassware

Procedure:

  • Dissolution: In a round bottom flask, dissolve 4-arm PEG-OH (1 equivalent) and this compound (5 equivalents, excess) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add DMAP (0.5 equivalents) to the solution and stir until dissolved.

  • Coupling: In a separate flask, dissolve DCC (5 equivalents) in anhydrous DCM. Add the DCC solution dropwise to the PEG/BCN-OH solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Precipitation: Concentrate the filtrate under reduced pressure. Precipitate the product by adding the concentrated solution to an excess of cold diethyl ether.

  • Purification: Collect the precipitate by filtration and redissolve it in a minimal amount of DCM. Repeat the precipitation step two more times to ensure the removal of unreacted reagents.

  • Drying: Dry the final product under vacuum.

  • Characterization: Confirm the successful functionalization and determine the degree of substitution using ¹H NMR and/or FTIR spectroscopy.

Protocol 2: Synthesis of Azide-Functionalized Polymer (Example: PEG-Azide)

This protocol describes the conversion of terminal hydroxyl groups of PEG to azide groups.

Materials:

  • 4-arm Poly(ethylene glycol)-hydroxyl (PEG-OH) (e.g., 10 kDa)

  • Sodium azide (NaN₃)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis tubing (MWCO appropriate for the PEG)

  • Magnetic stirrer and stir bars

  • Round bottom flasks

  • Standard glassware

Procedure:

  • Dissolution: Dissolve 4-arm PEG-OH (1 equivalent) and TEA (5 equivalents) in anhydrous DCM in a round bottom flask under an inert atmosphere.

  • Mesylation: Cool the solution to 0 °C and add MsCl (4.5 equivalents) dropwise. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Washing: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Precipitation: Precipitate the PEG-mesylate by adding the solution to cold diethyl ether.

  • Azidation: Dissolve the dried PEG-mesylate and an excess of sodium azide (20 equivalents) in anhydrous DMF. Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Purification: Cool the reaction mixture to room temperature and precipitate the product in cold diethyl ether. Redissolve the product in deionized water and dialyze against deionized water for 3 days, changing the water frequently.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the final PEG-azide product as a white powder.

  • Characterization: Confirm the successful conversion to azide groups using ¹H NMR and FTIR spectroscopy.

Protocol 3: Hydrogel Formation via SPAAC

Materials:

  • BCN-functionalized polymer (e.g., PEG-BCN)

  • Azide-functionalized polymer (e.g., PEG-Azide)

  • Phosphate-buffered saline (PBS, pH 7.4) or cell culture medium

  • Vortex mixer

  • Molds for hydrogel casting (e.g., silicone molds, well plates)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the BCN-functionalized polymer in PBS at the desired concentration (e.g., 10 wt%).

    • Prepare a stock solution of the azide-functionalized polymer in PBS at a concentration calculated to achieve a 1:1 molar ratio of BCN to azide groups.

  • Mixing and Gelation:

    • In a microcentrifuge tube, add the required volume of the BCN-functionalized polymer solution.

    • Add an equal volume of the azide-functionalized polymer solution.

    • Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds.

    • Quickly transfer the mixed solution into the desired mold.

  • Gelation Monitoring: Observe the solution for gel formation. The gelation time can be determined by the vial tilt method (the point at which the solution no longer flows).

  • Equilibration: Allow the hydrogels to fully form and equilibrate in a humidified incubator at 37 °C for at least 4 hours or overnight before further characterization.

Hydrogel_Formation_Workflow cluster_preparation Precursor Preparation cluster_formation Hydrogel Formation cluster_characterization Characterization Prep_BCN Prepare BCN-Polymer Solution in PBS Mix Mix Precursor Solutions (1:1 ratio) Prep_BCN->Mix Prep_Azide Prepare Azide-Polymer Solution in PBS Prep_Azide->Mix Cast Cast into Mold Mix->Cast Gel Gelation at 37°C Cast->Gel Rheology Rheological Analysis (G', G'') Gel->Rheology Swelling Swelling Studies Gel->Swelling Biocompatibility Biocompatibility Assays Gel->Biocompatibility

Caption: Experimental workflow for this compound cross-linked hydrogel formation and characterization.

Protocol 4: Characterization of Hydrogel Properties

1. Rheological Characterization:

  • Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').

  • Perform time sweep experiments immediately after mixing the precursor solutions to monitor the gelation kinetics (crossover of G' and G'').

  • Conduct frequency sweep experiments on equilibrated hydrogels to determine their viscoelastic properties.

2. Swelling Ratio Measurement:

  • Record the initial weight of the fully formed hydrogel (W_s).

  • Lyophilize the hydrogel to obtain the dry weight (W_d).

  • The swelling ratio (q) is calculated as: q = W_s / W_d.

3. In Vitro Biocompatibility (Cell Encapsulation and Viability):

  • Cell Suspension: Resuspend the desired cells (e.g., mesenchymal stem cells) in the azide-functionalized polymer solution at a specific density.

  • Encapsulation: Mix the cell-containing azide-polymer solution with the BCN-polymer solution as described in Protocol 3.

  • Culture: Culture the cell-laden hydrogels in an appropriate cell culture medium.

  • Viability Assessment: At desired time points (e.g., day 1, 3, 7), assess cell viability using a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1) and fluorescence microscopy.

  • Cell Spreading: Observe cell morphology and spreading within the hydrogel matrix using phase-contrast or fluorescence microscopy.

Conclusion

This compound serves as an effective and versatile cross-linker for the formation of biocompatible hydrogels via the SPAAC reaction. This catalyst-free click chemistry approach allows for rapid gelation under physiological conditions, making it an ideal platform for a wide range of biomedical applications, particularly in drug delivery and cell encapsulation. The tunable mechanical and degradation properties of these hydrogels, coupled with their excellent biocompatibility, offer researchers a powerful tool for the development of advanced biomaterials. The protocols provided herein offer a solid foundation for the synthesis and characterization of this compound cross-linked hydrogels.

References

Application Notes and Protocols for PEGylation of BCN-OH to Improve Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) is a valuable bifunctional molecule widely used in bioconjugation and drug delivery.[1] Its strained alkyne moiety allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction, while the hydroxyl group provides a handle for further functionalization.[1] However, the inherent hydrophobicity of the bicyclononyne core can limit its aqueous solubility, posing challenges in biological applications.

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to enhance the solubility, stability, and pharmacokinetic properties of small molecules and biologics.[2][3][4][5][][7] By conjugating PEG to this compound, the resulting BCN-PEG-OH conjugate exhibits improved aqueous solubility, facilitating its use in various bioconjugation and drug delivery applications, including the development of antibody-drug conjugates (ADCs).

These application notes provide detailed protocols for the synthesis, characterization, and solubility assessment of PEGylated this compound.

Data Presentation

CompoundSolventEstimated SolubilityRationale
This compound Water / PBS (pH 7.4)LowThe hydrophobic bicyclononyne core limits aqueous solubility.
DMSOHighSoluble in polar aprotic organic solvents.
DCMSolubleSoluble in organic solvents.[9]
BCN-PEGn-OH Water / PBS (pH 7.4)ModerateThe hydrophilic PEG spacer enhances aqueous solubility. The degree of solubility is dependent on the length of the PEG chain (n).
Acetonitrile, MethanolModerate to HighCommon solvents for polar organic molecules.
DMSOHighThe amphiphilic character allows for high solubility.

Note: The aqueous solubility of PEGylated this compound should be empirically determined for specific applications.

Experimental Protocols

Protocol 1: Synthesis of BCN-PEG-OH via Etherification

This protocol describes a two-step synthesis of BCN-PEG-OH from this compound and a heterobifunctional PEG with a terminal hydroxyl group and a tosyl group (HO-PEG-OTs).

Step 1: Tosylation of PEG-OH

This step activates the terminal hydroxyl group of a PEG molecule to facilitate nucleophilic substitution.

Materials:

  • Polyethylene glycol (PEG-diol, e.g., 20 kDa)

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Azeotropic Drying of PEG: Dissolve PEG-diol in toluene and remove the solvent under reduced pressure using a rotary evaporator to eliminate residual water.

  • Reaction Setup: Dissolve the dried PEG in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture in an ice bath to 0 °C.

  • Add TEA and DMAP to the PEG solution.

  • In a separate vial, dissolve TsCl in anhydrous DCM.

  • Slowly add the TsCl solution to the PEG solution under stirring.

  • Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution using a rotary evaporator.

  • Purification:

    • Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum to obtain PEG-OTs.

  • Characterization: Confirm the structure and purity of the tosylated PEG by ¹H NMR and MALDI-TOF mass spectrometry.

Step 2: Etherification of this compound with Tosylated PEG

Materials:

  • This compound

  • HO-PEG-OTs (from Step 1)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe and needle

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise to the this compound solution and stir for 30 minutes at 0 °C to form the alkoxide.

  • Dissolve HO-PEG-OTs in anhydrous DMF.

  • Slowly add the HO-PEG-OTs solution to the BCN-alkoxide solution via syringe.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Purification:

    • Precipitate the crude product by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration.

    • Further purify the product using size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure of the final BCN-PEG-OH product by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.

Protocol 2: Determination of Thermodynamic Aqueous Solubility

This protocol is adapted from a method for a similar PEGylated BCN compound and can be used to determine the thermodynamic solubility of BCN-PEG-OH in aqueous buffers.

Materials:

  • BCN-PEG-OH

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator with agitation

  • High-speed microcentrifuge

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation: Add an excess amount of solid BCN-PEG-OH to a known volume of the desired aqueous buffer in a microcentrifuge tube to create a slurry.

  • Equilibration: Vortex the slurry thoroughly and then incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved BCN-PEG-OH in the supernatant using a validated HPLC method with a standard curve.

Mandatory Visualizations

PEGylation_Workflow BCN_OH This compound Etherification Etherification Reaction BCN_OH->Etherification PEG_Ts HO-PEG-OTs PEG_Ts->Etherification NaH NaH, Anhydrous DMF NaH->Etherification Crude_Product Crude BCN-PEG-OH Etherification->Crude_Product Purification Purification (SEC/HPLC) Crude_Product->Purification Pure_Product Pure BCN-PEG-OH Purification->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization Final_Product Characterized BCN-PEG-OH Characterization->Final_Product

Caption: Workflow for the synthesis of BCN-PEG-OH via etherification.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm BCN_conjugate BCN-PEG-Drug Conjugate early_endosome Early Endosome (pH 6.0-6.5) BCN_conjugate->early_endosome Endocytosis (e.g., Clathrin-mediated) plasma_membrane Plasma Membrane late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH 4.5-5.0) (Drug Release/Degradation) late_endosome->lysosome drug_release Released Drug late_endosome->drug_release Endosomal Escape ('Proton Sponge' Effect or Membrane Destabilization) target Intracellular Target drug_release->target Therapeutic Action

Caption: Cellular uptake and trafficking pathway of a BCN-PEG-drug conjugate.

References

A Comparative Guide to endo-BCN-OH and exo-BCN-OH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioorthogonal chemistry, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a critical tool for bioconjugation, enabling the precise modification of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3] Among the various cyclooctynes utilized in SPAAC, bicyclo[6.1.0]nonyne (BCN) has gained prominence due to its favorable balance of reactivity, stability, and relatively low lipophilicity.[3][4][5]

BCN exists as two diastereomers: endo-BCN and exo-BCN. The synthesis of BCN typically results in a mixture of these isomers, with the exo form often being the major product.[2][4][5] While both are reactive in SPAAC, they exhibit distinct kinetic and stability profiles that can influence the outcome of an experiment. This document provides a detailed comparison of endo-BCN-OH and exo-BCN-OH, offering quantitative data, experimental protocols, and visual guides to aid in the selection of the appropriate isomer for specific research and drug development applications.[1][][7]

Data Presentation: A Quantitative Comparison

The selection of the optimal BCN isomer is often driven by the desired reaction kinetics and the stability requirements of the application. The following tables summarize key quantitative data for endo-BCN-OH and exo-BCN-OH.

Table 1: Comparative Reaction Kinetics in SPAAC

BCN IsomerAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemNotes
endo-BCNBenzyl Azide0.29[2][4][5]CD₃CN/D₂O (1:2)[2][4][5]The endo isomer consistently demonstrates slightly faster kinetics.[2][4][5]
exo-BCNBenzyl Azide0.19[2][4][5]CD₃CN/D₂O (1:2)[2][4][5]
endo-BCN-OHBenzyl Azide0.15[8]DMSO[8]Reaction rates can be influenced by the solvent and specific azide used.[2]

Table 2: Comparative Stability

BCN (General)ConditionHalf-life (t½)Notes
BCNGlutathione (GSH)~6 hours[5][9]BCN is significantly more stable than DBCO in the presence of thiols.[5][10]
BCNTris(2-carboxyethyl)phosphine (TCEP)Shows instability[5][9]Dithiothreitol (DTT) may be a more suitable reducing agent.[5]
BCNAcidic Conditions (e.g., 90% TFA)Unstable[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation experiments. The following are protocols for a general SPAAC reaction and for determining reaction kinetics.

Protocol 1: General SPAAC Bioconjugation

This protocol outlines the steps for conjugating an azide-modified biomolecule with a BCN-OH reagent.

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • endo-BCN-OH or exo-BCN-OH

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of endo-BCN-OH or exo-BCN-OH in anhydrous DMSO at a concentration of 10-50 mM. Store any unused stock solution at -20°C or -80°C.[8]

    • Prepare a solution of the azide-containing molecule in the reaction buffer.

  • Reaction Setup:

    • In a clean reaction vial, add the azide-containing biomolecule.

    • Add the this compound stock solution to the biomolecule solution. A 20 to 30-fold molar excess of the BCN reagent is often used for antibody conjugations.[8][11] For other biomolecules, a 1.5 to 5-fold molar excess of the azide-containing molecule may be optimal.[8]

    • Ensure the final concentration of DMSO is compatible with the stability of the biomolecule, typically below 10% (v/v).[8]

  • Incubation:

    • Incubate the reaction mixture at room temperature with gentle stirring. For some reactions, incubation at 37°C may increase the rate.[8]

    • Reaction times can vary from 15 minutes to overnight, depending on the reactants and their concentrations.[2][8]

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical method such as LC-MS or HPLC to track the consumption of starting materials and the formation of the product.[2]

    • Once the reaction is complete, purify the conjugate to remove excess BCN reagent and other impurities using a suitable method like size-exclusion chromatography or dialysis.[3]

Protocol 2: Determination of Second-Order Rate Constants

This protocol describes a method to compare the reaction kinetics of endo-BCN-OH and exo-BCN-OH.

Materials:

  • endo-BCN-OH and exo-BCN-OH

  • Benzyl azide (or other model azide)

  • Reaction solvent (e.g., CD₃CN/D₂O 1:2, or DMSO)

  • NMR or HPLC instrument

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of known concentrations for each BCN isomer and the azide in the chosen solvent.

    • In separate reaction vessels, mix equimolar amounts of one BCN isomer with the azide.

  • Kinetic Measurement (NMR):

    • Acquire NMR spectra at regular time intervals.

    • Monitor the disappearance of a characteristic proton signal from the BCN or azide starting material and the appearance of a new signal from the triazole product.

    • Integrate the signals to determine the concentration of reactants and products at each time point.

  • Kinetic Measurement (HPLC):

    • Inject aliquots of the reaction mixture onto an HPLC column at regular time intervals.

    • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product.[2]

  • Data Analysis:

    • Plot the inverse of the reactant concentration versus time.

    • The slope of the resulting linear plot will be the second-order rate constant (k₂).

Mandatory Visualizations

To further clarify the concepts and workflows, the following diagrams are provided.

SPAAC_Mechanism cluster_endo endo-BCN-OH cluster_exo exo-BCN-OH endo_bcn endo-BCN-OH transition_state [3+2] Cycloaddition Transition State endo_bcn->transition_state SPAAC exo_bcn exo-BCN-OH exo_bcn->transition_state SPAAC azide Azide (R-N3) azide->transition_state triazole Stable Triazole Product transition_state->triazole

Caption: SPAAC reaction mechanism for endo- and exo-BCN-OH with an azide.

Experimental_Workflow start Start: Select BCN Isomer (endo- or exo-) reagent_prep 1. Prepare Stock Solutions (this compound and Azide-Biomolecule) start->reagent_prep reaction_setup 2. Mix Reactants (Control molar ratio and solvent) reagent_prep->reaction_setup incubation 3. Incubate (Room Temperature or 37°C) reaction_setup->incubation monitoring 4. Monitor Reaction Progress (LC-MS or HPLC) incubation->monitoring purification 5. Purify Conjugate (Size-Exclusion Chromatography) monitoring->purification analysis 6. Characterize Final Product purification->analysis end End: Purified Bioconjugate analysis->end

Caption: General experimental workflow for a SPAAC bioconjugation reaction.

BCN_Selection_Logic start Start: Application Requirements kinetics_q Is rapid reaction kinetics the primary concern? start->kinetics_q stability_q Are there concerns about stability with thiols (e.g., GSH)? kinetics_q->stability_q No use_endo Use endo-BCN-OH (Slightly faster kinetics) kinetics_q->use_endo Yes use_exo exo-BCN-OH is a viable and effective alternative stability_q->use_exo No use_bcn_general Both BCN isomers are suitable (More stable than DBCO) stability_q->use_bcn_general Yes consider_mixture Consider using the diastereomeric mixture use_exo->consider_mixture

Caption: Logical workflow for selecting the appropriate BCN isomer.

Concluding Remarks

Both endo-BCN-OH and exo-BCN-OH are highly effective reagents for SPAAC reactions. The choice between them is nuanced and depends on the specific demands of the application. For reactions where the highest possible rate is desired, endo-BCN-OH is the preferred choice due to its slightly greater ring strain and consequently higher second-order rate constant.[2][4][5] However, given that the synthesis of BCN typically yields a mixture rich in the exo isomer, using the isolated exo-BCN-OH or the diastereomeric mixture can be a practical and efficient approach for many bioconjugation needs.[4][5] Both isomers benefit from the general advantages of BCN, including its enhanced stability in the presence of thiols compared to other cyclooctynes like DBCO.[5][10] By understanding the distinct properties of each isomer, researchers can optimize their experimental design to achieve robust and reliable results in their drug development and bioconjugation endeavors.

References

Application Notes and Protocols for BCN-OH Derivatives in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[2][][5]

Bicyclo[6.1.0]nonyne (BCN) derivatives, particularly endo-BCN-OH, are valuable precursors for constructing PROTAC linkers.[1][6] The strained alkyne of the BCN moiety enables highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click chemistry" reactions.[1][5] This allows for the modular and reliable assembly of PROTACs without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[1] This document provides detailed protocols for the synthesis of BCN-based linkers and their application in PROTAC development.

Physicochemical Properties of BCN Derivatives

A clear understanding of the properties of the BCN-OH intermediate and its activated form is crucial for successful synthesis and application.

Property[1][7]endo-BCN-OHendo-BCN-O-PNB
Chemical Name ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 4-nitrophenyl carbonate
CAS Number 1263166-90-0[6][7]1263166-91-1[1]
Molecular Formula C₁₀H₁₄O[7]C₁₇H₁₇NO₅[1]
Molecular Weight 150.22 g/mol [7]315.32 g/mol [1]
Appearance -White to off-white solid[1]
Solubility -Soluble in DCM, THF, DMSO[1]
Storage Store at -20°C for long-term stability.[7]Store at -20°C for long-term stability.[1]

Experimental Protocols

Protocol 1: Synthesis of Key Intermediate (endo-BCN-OH)

This protocol outlines a multi-step synthesis of the core intermediate, endo-BCN-OH, starting from 1,5-cyclooctadiene.[1]

A. Cyclopropanation

  • Dissolve 1,5-cyclooctadiene in dichloromethane (DCM).

  • Add a catalytic amount of Rh₂(OAc)₄.

  • Add ethyl diazoacetate dropwise at room temperature and stir the reaction mixture overnight.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain endo-bicyclo[6.1.0]non-4-ene-9-carboxylate.[1]

B. Hydrolysis

  • Dissolve the ester from the previous step in diethyl ether.

  • In a separate flask, prepare a suspension of KOtBu in anhydrous diethyl ether and add water.

  • Add the ester solution to the KOtBu suspension and stir vigorously overnight at room temperature.

  • Acidify the reaction mixture with dilute HCl and extract with ether.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[1]

C. Reduction

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and slowly add a solution of the carboxylic acid from the previous step in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to afford endo-BCN-OH.[1]

cluster_synthesis Synthesis of endo-BCN-OH 1_5_COD 1,5-Cyclooctadiene Ester endo-Bicyclo[6.1.0]non-4-ene-9-carboxylate 1_5_COD->Ester Cyclopropanation (Rh₂(OAc)₄, Ethyl diazoacetate) Carboxylic_Acid anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid Ester->Carboxylic_Acid Hydrolysis (KOtBu, H₂O) BCN_OH endo-BCN-OH Carboxylic_Acid->BCN_OH Reduction (LiAlH₄)

Caption: Synthetic pathway for endo-BCN-OH.

Protocol 2: Synthesis of Activated Linker (endo-BCN-O-PNB)

This protocol details the activation of endo-BCN-OH to form a reactive p-nitrophenyl (PNB) carbonate linker ready for conjugation.[1]

Materials:

  • endo-BCN-OH

  • p-Nitrophenyl chloroformate

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve endo-BCN-OH in anhydrous DCM.

  • Add anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of p-nitrophenyl chloroformate in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield endo-BCN-O-PNB as a solid.[1]

Protocol 3: PROTAC Synthesis via SPAAC

This protocol describes the modular synthesis of a PROTAC using the endo-BCN-O-PNB linker to connect an amine-containing ligand and an azide-functionalized ligand.

Part A: Conjugation of endo-BCN-O-PNB to an Amine-Containing Ligand

  • Dissolve the amine-containing ligand (e.g., E3 ligase ligand) in anhydrous DMF or DCM.

  • Add endo-BCN-O-PNB (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the endo-BCN-linker-ligand conjugate by preparative HPLC.

Part B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Dissolve the purified endo-BCN-linker-ligand (1.0 equivalent) and the azide-functionalized binding partner (e.g., POI ligand, 1.1 equivalents) in anhydrous, degassed DMSO.[5]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor reaction progress by LC-MS.[5]

  • Upon completion, dilute the reaction mixture with DMSO and purify the final PROTAC by preparative HPLC.[5]

  • Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.[5]

cluster_protac_synthesis Modular PROTAC Synthesis Workflow BCN_PNB endo-BCN-O-PNB BCN_Ligand BCN-Linker-Ligand Intermediate BCN_PNB->BCN_Ligand Amine_Ligand Amine-functionalized Ligand (e.g., E3 Ligase binder) Amine_Ligand->BCN_Ligand Amine Conjugation Final_PROTAC Final PROTAC BCN_Ligand->Final_PROTAC Azide_Ligand Azide-functionalized Ligand (e.g., POI binder) Azide_Ligand->Final_PROTAC SPAAC 'Click' Reaction

Caption: General workflow for PROTAC synthesis.[1]

PROTAC Evaluation Protocols

Protocol 4: Cellular Degradation Assay (Western Blot)

This assay measures the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.[5]

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line expressing the target protein and allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 12, 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a primary antibody against a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]

Protocol 5: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for protein degradation.[5]

Procedure:

  • Reagent Preparation: Prepare an assay buffer (e.g., PBS with 0.1% BSA). Prepare serial dilutions of the PROTAC.

  • Assay Plate Setup: In a low-volume 384-well plate, add the purified target protein, the E3 ligase complex, and the varying concentrations of the PROTAC.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for complex formation.

  • Detection: Add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents. This typically includes a terbium-labeled antibody recognizing a tag on the target protein and a fluorescently labeled tracer for the E3 ligase.

  • Signal Measurement: After a second incubation period (typically 60 minutes), measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of ternary complex formed.[5]

Quantitative Data Presentation

Illustrative data from PROTAC evaluation assays should be presented clearly to allow for comparison between different PROTAC constructs.

PROTAC IDLinker TypeTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Ternary Complex Formation (TR-FRET Signal)
PROTAC-Aendo-BCN-PEG3BRD415>90%0.85
PROTAC-Bendo-BCN-PEG5BRD48>95%1.20
PROTAC-Cendo-BCN-AlkylBRD44575%0.45
Control(No PROTAC)BRD4N/A0%0.10

PROTAC Signaling and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, inducing proximity between the target protein and an E3 ubiquitin ligase.[9][10] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[11] The PROTAC is then released and can act catalytically to induce the degradation of multiple target protein molecules.[9][10][12]

cluster_pathway PROTAC-Mediated Protein Degradation Pathway E2 E2 Ub-Conjugating Enzyme E3 E3 Ubiquitin Ligase E2->E3 E2~Ub binds E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin E1 E1 Ub->E1 POI Protein of Interest (Target) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PolyUb_POI Poly-Ubiquitinated Target Protein Ternary_Complex->PolyUb_POI Poly-Ubiquitination PolyUb_POI->PROTAC Release & Recycling Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism of action.[9]

References

BCN-OH for Fluorescent Probe Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]nonyne (BCN) derivatives have emerged as powerful tools in bioconjugation and chemical biology. Among these, BCN-OH ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol) is a key reagent valued for its optimal balance of reactivity and hydrophilicity.[1] Its strained alkyne structure enables rapid and specific reactions with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal "click chemistry" reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for labeling and visualizing biomolecules in living systems.[1][2]

This document provides detailed application notes and protocols for the synthesis and use of this compound-derived fluorescent probes for researchers, scientists, and drug development professionals.

Key Features of this compound in Fluorescent Probe Synthesis

  • Bioorthogonality: this compound reacts specifically with azides, a functional group absent in most biological systems, ensuring minimal off-target labeling.[2]

  • High Reactivity: The significant ring strain of the BCN moiety (approximately 12–13 kcal/mol) drives the SPAAC reaction, allowing for rapid labeling even at low concentrations.[1]

  • Copper-Free Reaction: SPAAC eliminates the need for cytotoxic copper catalysts, making it suitable for live-cell and in vivo imaging.[2]

  • Versatility: The hydroxyl group of this compound serves as a convenient handle for conjugation to a wide variety of fluorophores and other molecules of interest.[1]

  • Enhanced Solubility: Compared to other cyclooctynes, BCN derivatives often exhibit improved water solubility, which is advantageous for biological applications.

Data Presentation

Photophysical Properties of Common Fluorophores for BCN Conjugation
FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FAM)~495~517~80,000~0.9
Cyanine3 (Cy3)~554~568~150,000~0.15
Cyanine5 (Cy5)~650~670~250,000~0.27
TAMRA~546~579~90,000~0.1

Note: Photophysical properties can be influenced by conjugation to BCN and the local environment. It is recommended to characterize the specific BCN-fluorophore conjugate for precise values.

Reaction Kinetics of BCN Derivatives in SPAAC
BCN DerivativeAzide ReactantSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Solvent System
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)
endo-BCN-ylmethanolBenzyl Azide0.15DMSO

Note: The endo isomer of BCN generally exhibits slightly higher reactivity than the exo isomer.

Experimental Protocols

Synthesis of BCN-Functionalized Fluorescent Probes

A common strategy for synthesizing BCN-fluorophore probes involves the reaction of an amine-reactive fluorophore (e.g., an NHS ester) with an amine-functionalized BCN derivative. This compound can be readily converted to such derivatives.

Workflow for BCN-Fluorophore Synthesis ```dot graph "BCN-Fluorophore Synthesis Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

BCN_OH [label="this compound"]; BCN_amine [label="BCN-amine derivative"]; Fluorophore_NHS [label="Fluorophore-NHS ester"]; BCN_Fluorophore [label="BCN-Fluorophore Probe", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BCN_OH -> BCN_amine [label="Functionalization"]; BCN_amine -> BCN_Fluorophore [label="Amine-NHS Ester\nConjugation"]; Fluorophore_NHS -> BCN_Fluorophore; }

Caption: Workflow for visualizing cell surface glycans using metabolic labeling and a BCN-fluorophore probe.

Protocol 2: Live-Cell Imaging of Surface Glycans [1]

  • Metabolic Labeling: a. Culture cells to the desired confluency. b. Prepare a stock solution of the azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) in sterile DMSO. c. Dilute the azido-sugar stock solution in complete cell culture medium to a final concentration of 25-50 µM. d. Replace the culture medium with the azido-sugar-containing medium and incubate for 1-3 days to allow for metabolic incorporation.

  • Fluorescent Labeling: a. Prepare a stock solution of the BCN-fluorophore probe in DMSO. b. Dilute the BCN-fluorophore probe in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. c. Wash the cells twice with pre-warmed phosphate-buffered saline (PBS). d. Add the BCN-fluorophore-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging: a. Wash the cells three times with pre-warmed PBS to remove unbound probe. b. Add fresh imaging medium (e.g., phenol red-free medium) to the cells. c. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Studying G Protein-Coupled Receptor (GPCR) Signaling

BCN-based fluorescent probes can be used to study GPCR localization and trafficking. This involves genetically encoding a non-canonical amino acid (ncAA) with an azide group into the GPCR of interest, followed by labeling with a BCN-fluorophore.

Logical Relationship for GPCR Labeling

GPCR Labeling Logic ncAA Azide-containing ncAA Cell Host Cell ncAA->Cell Addition to media GPCR_gene GPCR Gene with Amber Codon GPCR_gene->Cell Transfection Orthogonal_tRNA Orthogonal aminoacyl-tRNA synthetase/tRNA pair Orthogonal_tRNA->Cell Transfection Azide_GPCR GPCR with incorporated Azide-ncAA Cell->Azide_GPCR Protein Expression Labeled_GPCR Fluorescently Labeled GPCR Azide_GPCR->Labeled_GPCR SPAAC Reaction BCN_Probe BCN-Fluorophore Probe BCN_Probe->Labeled_GPCR

Caption: Logical diagram illustrating the genetic incorporation of an azide-ncAA into a GPCR for subsequent fluorescent labeling.

Protocol 3: Labeling of a Cell-Surface GPCR [3]

  • Genetic Modification and Expression: a. Introduce an amber stop codon (TAG) at the desired site in the gene encoding the GPCR of interest via site-directed mutagenesis. b. Co-transfect mammalian cells with the plasmid containing the modified GPCR gene and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon. c. Culture the transfected cells in the presence of the azide-containing ncAA to allow for its incorporation into the GPCR during protein expression.

  • Fluorescent Labeling: a. After a suitable expression period (e.g., 24-48 hours), wash the cells with pre-warmed PBS. b. Add a solution of the BCN-fluorophore probe in cell culture medium to the cells. The optimal concentration should be determined empirically (typically in the low micromolar range). c. Incubate for 15-60 minutes at 37°C, protected from light.

  • Imaging and Analysis: a. Wash the cells to remove unbound probe. b. Image the cells using fluorescence microscopy to visualize the localization and trafficking of the labeled GPCR.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of fluorescent probes for a wide range of applications in biological research and drug development. The bioorthogonal nature of the SPAAC reaction allows for specific and efficient labeling of biomolecules in complex biological environments, including live cells. The protocols provided here offer a starting point for the synthesis and application of BCN-based fluorescent probes. Optimization of reaction conditions, concentrations, and incubation times will be necessary for specific experimental systems.

References

Application Notes and Protocols for Radiolabeling with BCN Derivatives for PET/SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Bioorthogonal Chemistry for Advanced Molecular Imaging

The advent of bioorthogonal chemistry has revolutionized the field of molecular imaging, providing powerful tools for the precise labeling of biomolecules in complex biological environments. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a particularly robust and versatile strategy.[1][] This reaction occurs between a strained cyclooctyne, such as a bicyclo[6.1.0]nonyne (BCN) derivative, and an azide to form a stable triazole linkage.[][3] The key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts, making it ideal for in vivo applications.[1][4]

BCN derivatives have gained prominence due to their favorable reaction kinetics, stability, and the relative ease with which they can be incorporated into various biomolecules.[5] This technology enables the development of radiolabeled imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) with high specificity and precision, opening new avenues for diagnostics and therapeutics.[1] PET and SPECT are highly sensitive imaging modalities that allow for the non-invasive study of physiological and metabolic processes in vivo.[6][7]

This document provides detailed application notes and protocols for the radiolabeling of biomolecules using BCN derivatives for PET/SPECT imaging.

Signaling Pathways and Experimental Workflows

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

The driving force behind the SPAAC reaction is the ring strain of the BCN molecule, which significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly without a catalyst.[1] The azide and BCN groups are bioorthogonal, meaning they do not interact with native functional groups in biological systems, ensuring high specificity of the labeling reaction.[]

SPAAC_Mechanism BCN BCN-modified Biomolecule TransitionState [3+2] Cycloaddition Transition State BCN->TransitionState Strain-promoted reaction Azide Azide-modified Radioisotope Azide->TransitionState Triazole Stable Triazole Linkage (Radiolabeled Biomolecule) TransitionState->Triazole Formation of stable conjugate

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Application Note 1: Direct Radiolabeling of a BCN-Functionalized Targeting Vector

This approach involves the direct conjugation of a radiolabeled azide to a biomolecule that has been pre-functionalized with a BCN derivative. This method is suitable for biomolecules that can withstand the conditions of the labeling reaction.

Experimental Workflow: Direct Labeling

The general workflow for the direct radiolabeling of a BCN-functionalized biomolecule is a two-step process. First, the targeting vector (e.g., an antibody or peptide) is conjugated with a BCN derivative. Following purification, the BCN-modified vector is reacted with a radiolabeled azide.

Direct_Labeling_Workflow cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Radiolabeling Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Conjugation Conjugation Reaction (e.g., NHS ester chemistry) Biomolecule->Conjugation BCN_NHS BCN-NHS Ester BCN_NHS->Conjugation Purification1 Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification1 BCN_Biomolecule BCN-Functionalized Biomolecule Purification1->BCN_Biomolecule SPAAC SPAAC Reaction BCN_Biomolecule->SPAAC Radiolabeled_Azide Radiolabeled Azide (e.g., [18F]fluoroethyl azide, 68Ga-NOTA-Azide) Radiolabeled_Azide->SPAAC Purification2 Purification (e.g., Radio-TLC, HPLC) SPAAC->Purification2 Final_Product Radiolabeled Imaging Agent Purification2->Final_Product

Caption: General workflow for direct radiolabeling of a biomolecule using SPAAC.

Detailed Protocol: Direct Radiolabeling of a Monoclonal Antibody with 68Ga

This protocol describes the radiolabeling of a BCN-functionalized monoclonal antibody (mAb) with an azide-bearing radioisotope chelator, NOTA-azide, labeled with Gallium-68 (68Ga).

Materials and Reagents:

  • Purified BCN-functionalized mAb

  • 68Ge/68Ga generator

  • NOTA-azide

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Sterile reaction vials

  • Radio-TLC system for quality control

  • Size-exclusion chromatography system for purification

Procedure:

  • Preparation of 68Ga-NOTA-Azide:

    • Elute 68Ga from a 68Ge/68Ga generator according to the manufacturer's instructions.

    • React the eluted 68Ga with NOTA-azide in a suitable buffer at an appropriate pH and temperature to form the 68Ga-NOTA-Azide complex.[8] This reaction is typically rapid.

  • SPAAC Reaction:

    • In a sterile reaction vial, combine the purified BCN-functionalized mAb with the freshly prepared 68Ga-NOTA-Azide.[8]

    • The molar ratio of the BCN-mAb to the radiolabeled azide should be optimized, but a slight excess of the BCN-mAb is often a good starting point.[8]

    • Incubate the reaction mixture at 37-40°C for 15-30 minutes.[8]

  • Purification and Quality Control:

    • Purify the radiolabeled mAb from unreacted 68Ga-NOTA-Azide using a size-exclusion chromatography system.

    • Determine the radiochemical purity of the final product using a radio-TLC system.

Application Note 2: Pretargeting Strategy for In Vivo Imaging

The pretargeting approach separates the targeting of the biomolecule from the delivery of the radionuclide into two steps.[9] This is particularly advantageous for large biomolecules like monoclonal antibodies, which have long circulation times. A non-radioactive BCN-modified antibody is first administered and allowed to accumulate at the target site while the excess clears from the bloodstream. Subsequently, a small, rapidly clearing radiolabeled azide is administered, which then reacts in vivo with the pre-targeted antibody.[1][10] This strategy significantly reduces the radiation dose to non-target tissues.[10][11]

Logical Flow: Advantages of Pretargeting

The pretargeting strategy offers several advantages over direct labeling, primarily by decoupling the long pharmacokinetics of the targeting vector from the short half-life of many PET isotopes.

Pretargeting_Advantages cluster_direct Direct Labeling cluster_pretargeting Pretargeting Strategy Direct_Label Long-circulating radiolabeled antibody High_Background High background radiation due to slow clearance Direct_Label->High_Background Limited_Isotopes Requires long half-life isotopes (e.g., 89Zr) Direct_Label->Limited_Isotopes Advantage1 Improved Image Contrast Advantage2 Lower Patient Dose Pretarget_Ab Administer non-radioactive BCN-antibody Clearance Antibody accumulates at target, unbound clears Pretarget_Ab->Clearance Radiolabeled_Azide Inject small, fast-clearing radiolabeled azide Clearance->Radiolabeled_Azide InVivo_Click In vivo SPAAC reaction at target Radiolabeled_Azide->InVivo_Click Low_Background Low background radiation InVivo_Click->Low_Background Flexible_Isotopes Allows use of short half-life isotopes (e.g., 18F, 68Ga) InVivo_Click->Flexible_Isotopes

Caption: Logical advantages of a pretargeting strategy compared to direct labeling.

Detailed Protocol: Pretargeted PET Imaging in a Murine Model

This protocol outlines a generalized pretargeting strategy for PET imaging in a tumor-bearing mouse model.

Materials and Reagents:

  • Tumor-bearing mouse model

  • BCN-functionalized targeting antibody

  • Radiolabeled azide probe (e.g., 18F-azide or 68Ga-azide)

  • PET/CT scanner

Procedure:

  • Antibody Administration:

    • Administer the BCN-functionalized antibody to the tumor-bearing mouse via intravenous injection.[1]

    • Allow for an incubation period (e.g., 24-72 hours) for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.[1][11] The optimal time will depend on the specific antibody's pharmacokinetics.

  • Radiolabeled Probe Administration:

    • Inject the small, fast-clearing radiolabeled azide probe intravenously.[1]

  • In Vivo Ligation and Imaging:

    • The radiolabeled azide will rapidly react with the pre-targeted BCN-antibody at the tumor site.[1]

    • Allow for a short period (e.g., 1-2 hours) for the unbound radiolabeled azide to clear from the body.[1]

    • Perform PET/CT imaging to visualize the tumor.[11]

Quantitative Data Summary

The efficiency of radiolabeling using BCN derivatives can vary depending on the specific BCN derivative, the radioisotope, the chelator used, and the reaction conditions. The following table summarizes representative quantitative data from the literature.

Precursor (BCN-Ligand)RadioisotopeRadiolabeling MethodReaction Time (min)Radiochemical Yield (%)Specific Activity (GBq/µmol)Reference
BCN-PEG-Ligand68GaSPAAC with 68Ga-NOTA-Azide15-30Not specifiedNot specified[8]
Alkyne-functionalized peptide18FCuAAC with 18F-alkyne10-2030-97Not specified[12]
Organotrifluoroborate-alkyne18F18F-19F Isotope Exchange< 3020-3540-111[13]
Spermine-NOTA68GaDirect LabelingNot specified64-69>98% purity[14]
PSMA-I&S cold kit99mTcDirect LabelingNot specified~90Not specified[15]
Azide-functionalized peptide18FCuAAC with 18F-alkyne1097Not specified[16]

Note: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is included for comparison as a common click chemistry method, though SPAAC with BCN is the focus of this document. Direct comparisons of specific activity can be challenging due to variations in experimental conditions and reporting standards.

In Vitro and In Vivo Stability

The stability of the resulting radiolabeled conjugate is crucial for accurate imaging. The triazole linkage formed via the SPAAC reaction is generally considered to be highly stable in vivo.[12] However, the stability of the BCN moiety itself can be influenced by the biological environment. One study reported that BCN groups showed lower stability compared to other bioorthogonal groups under certain intracellular conditions, with significant degradation observed after 24 hours in some cell lines.[17] In contrast, another study demonstrated that a 68Ga-labeled nanoparticle remained unmetabolized for at least 60 minutes post-injection in vivo.[18] Therefore, the stability of a BCN-containing radiotracer should be empirically determined for each specific application and biological context.

Conclusion

Radiolabeling with BCN derivatives via SPAAC offers a powerful and versatile platform for the development of novel PET and SPECT imaging agents. The bioorthogonality and favorable reaction kinetics of this approach enable the precise and efficient labeling of a wide range of biomolecules under mild conditions. Both direct labeling and pretargeting strategies can be employed, with the latter offering significant advantages in reducing non-target radiation dose and improving image contrast for long-circulating targeting vectors. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals looking to leverage this cutting-edge technology for advanced molecular imaging.

References

Troubleshooting & Optimization

BCN-OH Reaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-OH (Bicyclo[6.1.0]non-4-yn-9-ylmethanol) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields, troubleshooting common issues, and offering clear protocols for successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the this compound reaction and what is it used for?

A1: The this compound reaction typically refers to the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[1] this compound, a cyclooctyne derivative, reacts with azide-functionalized molecules to form a stable triazole linkage.[2] This reaction is widely used in bioconjugation for applications like protein and antibody labeling, creating antibody-drug conjugates (ADCs), and modifying nanoparticle surfaces, due to its high specificity and ability to proceed in biological systems without a toxic copper catalyst.[3][4]

Q2: What are the main advantages of using this compound in SPAAC reactions?

A2: this compound offers several advantages:

  • Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for use in living cells and for in vivo applications.[3]

  • Good balance of reactivity and hydrophilicity: BCN is one of the most extensively used cycloalkynes in SPAAC due to its chemical stability, reactivity, and relative hydrophilicity compared to other cyclooctynes like DBCO.[5]

  • High Specificity: The reaction is bioorthogonal, meaning it is highly selective between the BCN and azide groups, with minimal side reactions with other functional groups present in biological systems.[3]

  • Stability of Linkage: The resulting triazole linkage is stable.[6]

  • Symmetry: BCN's plane of symmetry prevents the formation of regioisomers upon cycloaddition.[7]

Q3: Should I use the endo- or exo-BCN isomer?

A3: BCN exists as two diastereomers, endo-BCN and exo-BCN. While both are active in SPAAC reactions, the endo isomer generally shows slightly faster reaction kinetics with benzyl azide.[8] The synthesis of BCN typically results in a mixture of the two.[8] For modifications of macromolecules where steric hindrance could be a concern, the endo-BCN isomer may be more appropriate.[9]

Q4: What is the optimal pH for a this compound SPAAC reaction?

A4: The optimal pH for SPAAC reactions is generally between 7 and 8.5.[10] Higher pH values tend to increase reaction rates.[10] However, it is crucial to consider the stability of your biomolecule at the chosen pH.[10] BCN itself can be unstable under acidic conditions, which can lead to the formation of inactive byproducts.[7]

Q5: What solvents are recommended for the this compound reaction?

A5: BCN click chemistry can be performed in aqueous buffers or in organic solvents, depending on the solubility of the substrates.[3] For biological applications, aqueous buffers like PBS are common.[1] Co-solvents such as DMSO or DMF can be used to improve the solubility of hydrophobic reactants, but the final concentration should typically be kept low (e.g., <10-20%) to avoid denaturation of proteins.[1][3][11]

Troubleshooting Guide for Low Reaction Yield

Low or no product yield is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.

Potential Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Poor Substrate Solubility: this compound or the azide-containing molecule is not sufficiently soluble in the chosen solvent system.Use a co-solvent system (e.g., DMSO/H₂O, DMF/H₂O) to improve solubility. Ensure the final concentration of the organic solvent is compatible with your biomolecule.[3]
Steric Hindrance: Bulky functional groups near the azide or alkyne are blocking the reactive sites.Increase the reaction time and/or temperature (if your biomolecule is stable). Consider using a linker with a longer spacer arm on either the BCN or azide molecule to reduce steric hindrance.[12]
Incorrect Stoichiometry: The ratio of this compound to the azide is not optimal, leading to incomplete consumption of the limiting reagent.Optimize the molar ratio of the reactants. A slight excess (e.g., 1.5 to 10-fold) of one reagent is often used to drive the reaction to completion.[4]
Suboptimal pH: The pH of the reaction mixture is outside the optimal range (typically 7-8.5), affecting the reaction rate.[10]Screen different buffer systems and pH values within the stability range of your biomolecule.
BCN Instability: BCN can be unstable under acidic conditions or in the presence of certain reducing agents like TCEP.[7][8]Avoid acidic conditions. If a reducing agent is necessary, consider using DTT instead of TCEP.[8]
Presence of Side Products Thiol-Yne Addition: BCN can react with free thiols (e.g., from cysteine residues in proteins), leading to azide-independent labeling.[13]If possible, alkylate free thiols with a reagent like iodoacetamide (IAM) prior to the SPAAC reaction.[13] Alternatively, the addition of a low concentration of β-mercaptoethanol (βME) has been shown to reduce this side reaction.[5]
Degradation of Reactants: One or both of the reactants may be degrading under the reaction conditions.Confirm the stability of your azide- and BCN-functionalized molecules under the planned reaction conditions (temperature, pH, buffer) before proceeding with the conjugation.
Difficulty in Product Purification Excess Reagents: Unreacted BCN or azide molecules are co-eluting with the product.Use a desalting column, size-exclusion chromatography, dialysis, or HPLC to separate the product from excess reagents.[4][14]
Formation of Aggregates: The conjugated product may be prone to aggregation.Optimize the buffer conditions (e.g., add detergents or adjust ionic strength). The hydrophilic PEG spacer in some BCN reagents can help improve solubility.[4]

Quantitative Data Summary

Table 1: Comparative Reaction Kinetics of BCN Isomers in SPAAC

Azide ReactantBCN IsomerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
Benzyl Azideendo-BCN0.29CD₃CN/D₂O (1:2)[8]
Benzyl Azideexo-BCN0.19CD₃CN/D₂O (1:2)[8]
Benzyl AzideBCN Acid0.20Acetonitrile/Water (1:2)[6]

Note: The BCN acid derivative shows comparable reactivity to the BCN alcohol.

Table 2: Stability of BCN in the Presence of Biological Nucleophiles

ReagentConditionStability/ObservationReference
Glutathione (GSH)-BCN has a half-life of ~6 hours and is significantly more stable than DBCO.[8]
Tris(2-carboxyethyl)phosphine (TCEP)-BCN shows instability. DTT may be a preferable reducing agent.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of an Azide-Modified Peptide with a BCN-PEG Linker

This protocol describes the conjugation of an azide-modified peptide with a BCN-PEG linker.

1. Reagent Preparation:

  • Prepare a stock solution (e.g., 10 mM) of the azide-modified peptide in an appropriate solvent (e.g., anhydrous DMSO or aqueous buffer).[1]

  • Prepare a stock solution (e.g., 10 mM) of the BCN-linker in an appropriate solvent (e.g., anhydrous DMSO).[1]

2. Conjugation Reaction:

  • In a suitable reaction vessel, add the desired amount of the azide-modified peptide stock solution.

  • Add 1.5 to 10 molar equivalents of the BCN-linker stock solution to the peptide solution.[1][4]

  • If using organic stock solutions, add an aqueous buffer (e.g., PBS, pH 7.4) to the reaction mixture so that the final concentration of the organic solvent is between 10-20%.[1][3]

  • Gently mix the components.

  • Incubate the reaction at room temperature (20-25°C) for 2-12 hours or overnight at 4°C.[1][4] Reaction progress can be monitored by HPLC or LC-MS.[10]

3. Purification of the Conjugate:

  • Purify the reaction mixture using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or dialysis to remove unreacted reagents.[1][4]

  • Lyophilize the collected fractions containing the purified product.[1]

Protocol 2: Two-Step Protein Labeling using an Amine-Reactive BCN Linker (e.g., BCN-PFP ester)

This protocol describes the labeling of a protein by first reacting it with an amine-reactive BCN linker, followed by the SPAAC reaction with an azide-modified molecule.

Step 1: Protein Modification with BCN-Linker

1. Reagent Preparation:

  • Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform a buffer exchange.

  • Prepare a stock solution (e.g., 10 mM) of the amine-reactive BCN linker (e.g., BCN-PFP or BCN-NHS ester) in anhydrous DMSO immediately before use.[4][14]

2. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the BCN linker stock solution to the protein solution.[4][14]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[4][14]

3. Quenching and Purification:

  • (Optional but recommended) Quench the reaction by adding a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to react with any unreacted linker.[4][14]

  • Remove excess, unreacted linker using a desalting column or dialysis.[4][14]

Step 2: SPAAC Reaction with Azide-Modified Molecule

1. Reagent Preparation:

  • Prepare a stock solution of the azide-modified molecule of interest.

2. Conjugation Reaction:

  • To the BCN-functionalized protein solution, add a 2- to 10-fold molar excess of the azide-modified molecule.[4]

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[4]

3. Final Purification:

  • Purify the final protein conjugate using an appropriate chromatography technique (e.g., size-exclusion chromatography) to remove any unreacted azide-modified molecule.[4]

Visualizations

BCN_SPAAC_Mechanism BCN This compound (Strained Alkyne) TS [3+2] Cycloaddition Transition State BCN->TS Reacts with Azide Azide-Functionalized Molecule Azide->TS Product Stable Triazole Product TS->Product Forms

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.

BCN_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_BCN Prepare this compound Stock Solution Mix Mix Reactants (Optimize Ratio & pH) Prep_BCN->Mix Prep_Azide Prepare Azide-Molecule Stock Solution Prep_Azide->Mix Incubate Incubate (RT or 4°C) Mix->Incubate 2-24h Purify Purify Conjugate (e.g., HPLC) Incubate->Purify Analyze Characterize Product (e.g., LC-MS) Purify->Analyze Troubleshooting_BCN_Yield Start Low this compound Reaction Yield Check_Solubility Are reactants fully solubilized? Start->Check_Solubility Check_Stoichiometry Is stoichiometry optimized? Check_Solubility->Check_Stoichiometry Yes Add_Cosolvent Add co-solvent (e.g., DMSO) Check_Solubility->Add_Cosolvent No Check_pH Is pH optimal (7-8.5)? Check_Stoichiometry->Check_pH Yes Titrate_Ratio Titrate reactant ratio (e.g., 1.5-10x excess) Check_Stoichiometry->Titrate_Ratio No Check_Side_Reactions Are side reactions (e.g., with thiols) possible? Check_pH->Check_Side_Reactions Yes Adjust_pH Adjust buffer/pH Check_pH->Adjust_pH No Block_Thiols Block thiols (e.g., IAM) prior to reaction Check_Side_Reactions->Block_Thiols Yes Success Improved Yield Check_Side_Reactions->Success No Add_Cosolvent->Check_Stoichiometry Titrate_Ratio->Check_pH Adjust_pH->Check_Side_Reactions Block_Thiols->Success

References

troubleshooting low efficiency in BCN-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low efficiency in BCN-OH conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound (Bicyclo[6.1.0]non-4-yn-9-ylmethanol) is a cyclooctyne derivative containing a primary alcohol. This alcohol can be functionalized, for example, by reacting it with an NHS ester to allow for covalent attachment to primary amines (like lysine residues) on proteins and other biomolecules.[1][2] The core of its utility lies in the bicyclononyne (BCN) group, a strained alkyne that reacts with azide-functionalized molecules through a highly efficient and specific copper-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This bioorthogonal reaction is ideal for conjugating sensitive biomolecules under physiological conditions as it does not require cytotoxic copper catalysts.[2][4]

Q2: My SPAAC reaction with a BCN-functionalized molecule is showing low or no yield. What are the common causes?

Several factors can contribute to low yields in SPAAC reactions involving BCN.[5] Key considerations include:

  • Suboptimal Stoichiometry: An incorrect molar ratio of the BCN-functionalized molecule to the azide-functionalized molecule can lead to incomplete consumption of the limiting reagent.[6]

  • Reagent Instability: BCN can be susceptible to degradation, particularly under acidic conditions or during prolonged storage.[6][7] It is crucial to handle and store BCN derivatives according to the manufacturer's recommendations, typically at -20°C and protected from light and moisture.

  • Steric Hindrance: Bulky molecules or functional groups near the azide or BCN moieties can physically block the reactive sites, slowing down or preventing the reaction.[5][6]

  • Poor Solubility: If one or both of the reactants have low solubility in the chosen reaction buffer, it can lead to a heterogeneous reaction mixture and reduced reaction rates.[5][6]

  • Incompatible Reaction Conditions: The pH, temperature, and buffer composition can significantly influence the reaction kinetics.[6][8]

Q3: What are the optimal reaction conditions for BCN-azide conjugation?

While the optimal conditions are system-dependent, the following table provides a general starting point for optimization.

ParameterRecommended ConditionNotes
Molar Ratio (BCN:Azide) 1:1.2 to 1:5A slight excess of one reactant is often used to drive the reaction to completion. For antibody-oligonucleotide conjugation, a 2-4x molar excess of the azide-modified oligo has been used.[6] For protein-protein conjugations, a 1.2x molar excess of one protein can be a good starting point.[2]
pH 7.0 - 8.5Higher pH values generally accelerate SPAAC reactions.[8][9] However, the stability of the biomolecules must be considered.
Temperature Room Temperature (20-25°C) or 37°CIncubation at 37°C can increase the reaction rate for some SPAAC reactions.[8]
Reaction Time 4 - 24 hoursReaction times can vary depending on the reactants and their concentrations.[2][10] Monitoring the reaction progress is recommended.
Buffer PBS, HEPESHEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS at the same pH.[8][9] Avoid buffers containing sodium azide, as it will compete with the azide-functionalized molecule.[8]
Co-solvent DMSO or DMF (if needed)For hydrophobic reactants, a minimal amount of a compatible organic co-solvent can be used to improve solubility. The final concentration should typically be kept below 10% to maintain protein integrity.[5][10]

Q4: Are there any known side reactions with BCN that could complicate my conjugation?

Yes, a notable side reaction is the cross-reactivity of BCN with thiols, particularly the free sulfhydryl groups of cysteine residues in proteins.[11][12] This can lead to non-specific, azide-independent labeling. To minimize this, consider the following:

  • Alkylation of free thiols: Pre-incubating the protein with an alkylating agent like iodoacetamide (IAM) can block the cysteine residues, preventing their reaction with BCN.[12]

  • Use of a reducing agent: A low concentration of β-mercaptoethanol (βME) has been shown to reduce the undesirable side reaction between BCN and cysteine while preserving the free cysteines for other purposes.[11]

Additionally, BCN can be unstable in strongly acidic conditions, which may lead to its degradation and loss of reactivity.[6][7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugate Formation Incorrect Stoichiometry: The ratio of BCN to azide is not optimal.[6]Perform a titration experiment with varying molar ratios (e.g., 1:1, 1:2, 2:1, 1:5) to find the optimal balance for your specific system.[6]
Degraded BCN Reagent: The BCN moiety has been hydrolyzed or otherwise degraded due to improper storage or handling.Use a fresh aliquot of the BCN reagent. Always store BCN derivatives at -20°C or as recommended by the supplier, protected from light and moisture.
Inactive Azide: The azide group may have been reduced, for example by DTT or TCEP that might be present in the buffer.[6]Ensure all buffers are free of reducing agents. If a reduction step was necessary for the biomolecule, ensure the reducing agent is completely removed before the conjugation reaction.
Slow or Incomplete Reaction Steric Hindrance: Bulky groups near the reactive sites are preventing efficient conjugation.[5]If possible, re-design the linker to include a flexible spacer, such as polyethylene glycol (PEG), between the BCN/azide and the biomolecule.[5][6]
Suboptimal Buffer Conditions: The buffer type or pH is not ideal for the reaction.Switch to a different buffer system (e.g., from PBS to HEPES).[8][9] Perform a pH screen within a range that is compatible with your biomolecules (typically pH 7.0-8.5).[8]
Low Reagent Concentration/Solubility: One or both reactants are not sufficiently soluble in the reaction buffer.[5]Increase the concentration of the reactants if possible. Add a minimal amount of a compatible organic co-solvent like DMSO or DMF to improve the solubility of hydrophobic reactants.[8]
High Levels of Aggregation in Final Product Hydrophobicity of the Conjugate: A high drug-to-antibody ratio (DAR) can increase the overall hydrophobicity, leading to aggregation.Decrease the molar excess of the BCN or azide linker-payload during the conjugation reaction to achieve a lower DAR.
Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation.Screen different formulation buffers to find one that minimizes aggregation.
Non-Specific Labeling Reaction with Thiols: The BCN moiety is reacting with free cysteine residues on the protein.[11][12]Pre-treat the protein with iodoacetamide (IAM) to block free thiols.[12] Alternatively, add a low concentration of β-mercaptoethanol (βME) to the reaction mixture.[11]

Experimental Protocols

Protocol 1: Functionalization of a Protein with BCN-NHS Ester

This protocol describes the initial step of labeling a protein with a BCN moiety using an NHS ester derivative.

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5).[1][2] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into the appropriate reaction buffer using dialysis or a desalting column.

  • BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]

  • Reaction Setup: Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution.[2] Gently mix. The final concentration of DMSO should be less than 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.[2]

  • Purification: Remove the excess, unreacted BCN-NHS ester using a desalting column equilibrated with a suitable buffer for the next step, such as PBS, pH 7.4.[2]

Protocol 2: BCN-Azide SPAAC Reaction

This protocol describes the "click" reaction between the BCN-functionalized protein and an azide-functionalized molecule.

  • Reaction Setup: In a microcentrifuge tube, combine the BCN-modified protein and the azide-modified molecule in PBS, pH 7.4. A slight molar excess (e.g., 1.2 to 5 equivalents) of the azide-modified molecule can be used to drive the reaction to completion.[2][6] The final protein concentration should typically be in the range of 1-10 mg/mL.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C.[2] Longer incubation times generally lead to higher yields.

  • Analysis and Purification: The reaction progress and the formation of the conjugate can be monitored by SDS-PAGE and Size-Exclusion Chromatography (SEC). Once the reaction is complete, purify the conjugate to remove any unreacted starting materials using SEC, dialysis, or affinity chromatography, depending on the nature of the conjugate.[8]

Visualizations

BCN_Conjugation_Workflow Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Reaction1 Incubate 1-2h at Room Temp Protein->Reaction1 BCN_NHS BCN-NHS Ester in DMSO BCN_NHS->Reaction1 Azide_Molecule Azide-Functionalized Molecule in PBS Reaction2 Incubate 4-12h at Room Temp Azide_Molecule->Reaction2 Purify1 Desalting Column (remove excess BCN-NHS) Reaction1->Purify1 Purify1->Reaction2 Purify2 SEC / HIC (remove excess azide molecule) Reaction2->Purify2 Analysis SDS-PAGE, MS, UV-Vis (characterize conjugate) Purify2->Analysis

Caption: Experimental workflow for a two-step this compound conjugation to a protein.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.

References

BCN-OH Technical Support Center: Troubleshooting Thiol Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-OH (bicyclo[6.1.0]nonyne-hydroxide) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting unwanted side reactions with thiols and cysteine residues during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the side reaction between this compound and thiols/cysteine?

A1: BCN reagents can undergo a "thiol-yne" addition reaction with free sulfhydryl groups (-SH) found on cysteine residues and other thiol-containing molecules like glutathione (GSH). This is an azide-independent reaction that can compete with the desired strain-promoted azide-alkyne cycloaddition (SPAAC), leading to non-specific labeling and reduced yield of the target conjugate.[1][2][3][4]

Q2: How significant is this side reaction?

A2: The thiol-yne reaction is generally much slower than the SPAAC reaction. The second-order rate constant for the BCN-azide reaction is approximately three orders of magnitude higher than that for the BCN-thiol reaction.[5] However, in biological systems where the concentration of free thiols (e.g., glutathione in the cytosol can be in the millimolar range) is significantly higher than the azide-labeled biomolecule, this side reaction can become a considerable issue.

Q3: How does the stability of BCN compare to other cyclooctynes like DBCO in the presence of thiols?

A3: BCN is generally more stable in the presence of thiols compared to dibenzocyclooctyne (DBCO). In the presence of glutathione (GSH), the half-life of BCN is approximately 6 hours, whereas for DBCO it is around 71 minutes.[2] This makes BCN a more suitable choice for long-term intracellular studies or experiments in thiol-rich environments.

Q4: What is the mechanism of the BCN-thiol side reaction?

A4: The thiol-yne reaction with BCN can proceed through two primary mechanisms: a radical-mediated addition or a base-catalyzed Michael addition. The prevailing mechanism can depend on the specific reaction conditions, such as the presence of radical initiators or a basic environment. In biological systems, the base-catalyzed mechanism is more likely, where a thiolate anion acts as a nucleophile attacking the alkyne.

Q5: How does pH affect the BCN-thiol side reaction?

A5: The rate of the base-catalyzed thiol-yne reaction is dependent on the concentration of the more nucleophilic thiolate anion (R-S⁻). The formation of the thiolate is governed by the pKa of the thiol group (around 8.5 for cysteine) and the pH of the solution. At higher pH values (above 7.5), the concentration of thiolate increases, which can accelerate the rate of the thiol-yne side reaction.[6]

Troubleshooting Guides

Problem: Low Yield of Azide-BCN Conjugate and/or Presence of Off-Target Labeling

Possible Cause 1: Side reaction with free thiols.

  • Solution 1: Block free thiols before SPAAC. Before introducing the BCN reagent, treat your sample with a thiol-blocking agent like iodoacetamide (IAM). This will cap the free sulfhydryl groups and prevent them from reacting with BCN. A detailed protocol is provided below.[1][3]

  • Solution 2: Optimize reaction pH. If possible, perform the SPAAC reaction at a neutral or slightly acidic pH (6.5-7.4) to minimize the formation of the more reactive thiolate anion. However, be aware that SPAAC reactions can also be pH-dependent, so some optimization may be required.[6][7]

  • Solution 3: Add a sacrificial thiol. In some cases, adding a small molecule thiol, like β-mercaptoethanol (β-ME) at a low concentration, can competitively react with the BCN linker, thereby protecting the cysteine residues on your protein of interest.[4]

Possible Cause 2: Degradation of BCN reagent.

  • Solution: Ensure proper storage and handling of BCN reagents. Prepare fresh solutions before each experiment and avoid prolonged exposure to light and moisture.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the reactivity and stability of BCN in the context of thiol side reactions.

Table 1: Comparison of Second-Order Rate Constants (k₂) for BCN Reactions

Reactant 1Reactant 2Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
BCNBenzyl Azide~0.1 - 1.0Aqueous buffer, RT
BCNβ-mercaptoethanol1 x 10⁻⁴25°C
MaleimideThiol~700Physiological pH

Note: The rate constant for the BCN-azide reaction is approximately 1,000 to 10,000 times faster than the BCN-thiol side reaction.[5]

Table 2: Stability of Cyclooctynes in the Presence of Glutathione (GSH)

CyclooctyneHalf-life in presence of GSH
BCN~ 6 hours
DBCO~ 71 minutes

Experimental Protocols

Protocol 1: Thiol Blocking with Iodoacetamide (IAM) Prior to BCN Labeling

This protocol describes the alkylation of free cysteine residues in a protein sample before performing a SPAAC reaction with a BCN-containing reagent.

Materials:

  • Protein sample containing free cysteine(s)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Iodoacetamide (IAM) solution (prepare fresh and protect from light)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)

  • Desalting column

Procedure:

  • Reduction of Disulfide Bonds (if necessary):

    • If your protein contains disulfide bonds that need to be reduced to expose cysteines for blocking, treat the protein with a reducing agent like DTT (final concentration 5-10 mM) or TCEP (final concentration 2-5 mM).

    • Incubate at 37°C for 30-60 minutes.

    • Remove the reducing agent using a desalting column.

  • Alkylation of Free Thiols:

    • Immediately after removing the reducing agent, add a 10- to 20-fold molar excess of freshly prepared iodoacetamide solution to the protein sample.

    • Incubate the reaction in the dark at room temperature for 30-60 minutes. The reaction is typically performed at a pH between 7.5 and 8.5 to ensure the reactivity of the thiols.[6]

    • Quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol to a final concentration of ~50 mM.

  • Buffer Exchange:

    • Remove excess iodoacetamide and quenching reagent by buffer exchanging the protein into the desired buffer for the subsequent SPAAC reaction using a desalting column.

  • SPAAC Reaction:

    • Proceed with your standard protocol for the strain-promoted azide-alkyne cycloaddition with the BCN-containing reagent.

Protocol 2: Monitoring BCN-Thiol Side Reaction by HPLC

This protocol provides a general method for monitoring the progress of the BCN-thiol side reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound or a BCN-containing molecule of interest

  • Thiol-containing molecule (e.g., N-acetyl-L-cysteine or glutathione)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of the BCN reagent and the thiol in the reaction buffer.

    • Initiate the reaction by mixing the BCN reagent and the thiol at known concentrations in the reaction buffer. Typical starting concentrations can be in the range of 0.1 to 1 mM.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched aliquots onto the C18 column.

    • Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA) to separate the reactants and the product.

    • Monitor the elution profile using a UV detector at a wavelength where the BCN reagent and/or the product has a significant absorbance (e.g., ~214 nm for the peptide backbone or a specific wavelength if a chromophore is present).

  • Data Analysis:

    • Integrate the peak areas of the BCN starting material and the BCN-thiol adduct at each time point.

    • Plot the decrease in the BCN peak area or the increase in the product peak area over time to determine the reaction kinetics.

Visualizations

BCN_Thiol_Side_Reactions cluster_mechanisms Mechanisms of BCN-Thiol Side Reaction cluster_radical Radical-Mediated Addition cluster_base Base-Catalyzed Michael Addition Initiator Initiator Thiyl_Radical R-S• Initiator->Thiyl_Radical Initiation (e.g., UV, heat) Thiol_R R-SH Thiol_R->Thiyl_Radical Vinyl_Sulfide_Product Vinyl Sulfide Adduct Thiol_R->Vinyl_Sulfide_Product Vinyl_Sulfide_Radical Vinyl Sulfide Radical Thiyl_Radical->Vinyl_Sulfide_Radical Propagation BCN_R BCN BCN_R->Vinyl_Sulfide_Radical Vinyl_Sulfide_Radical->Vinyl_Sulfide_Product Chain Transfer Thiol_B R-SH Thiolate R-S⁻ (Thiolate) Thiol_B->Thiolate Deprotonation Base Base Base->Thiolate Vinyl_Anion Vinyl Anion Intermediate Thiolate->Vinyl_Anion Nucleophilic Attack BCN_B BCN BCN_B->Vinyl_Anion Vinyl_Sulfide_Product_B Vinyl Sulfide Adduct Vinyl_Anion->Vinyl_Sulfide_Product_B Protonation Proton_Source H⁺ Source Proton_Source->Vinyl_Sulfide_Product_B

Figure 1: Mechanisms of the BCN-thiol side reaction.

Troubleshooting_Workflow start Low SPAAC Yield or Off-Target Labeling check_thiols Are free thiols present in the sample? start->check_thiols block_thiols Block thiols with IAM (See Protocol 1) check_thiols->block_thiols Yes check_reagents Are BCN and azide reagents fresh and pure? check_thiols->check_reagents No optimize_ph Optimize reaction pH (6.5 - 7.4) block_thiols->optimize_ph optimize_ph->check_reagents prepare_fresh Prepare fresh reagent solutions check_reagents->prepare_fresh No optimize_spaac Optimize SPAAC conditions (concentration, time, temp) check_reagents->optimize_spaac Yes prepare_fresh->optimize_spaac success Successful Conjugation optimize_spaac->success

References

Technical Support Center: BCN-OH Probe Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and reduce non-specific binding of BCN-OH and other strained alkyne probes in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound ((1R,8S,9s)-Bicyclo[6.1.0]non-4-in-9-ylmethanol) is a strained alkyne derivative used for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] It allows for the covalent labeling of azide-modified biomolecules in living cells and other biological systems without the need for a toxic copper catalyst.[2]

Q2: What are the primary causes of non-specific binding of this compound in cells?

A2: The main drivers of non-specific binding of this compound and similar cyclooctyne-based probes are:

  • Hydrophobic Interactions: The hydrocarbon scaffold of this compound is inherently hydrophobic, which can lead to its sequestration within cellular membranes and non-specific binding to hydrophobic pockets in proteins like serum albumin.[3][4]

  • Thiol-yne Reactions: The strained alkyne of this compound can react with free thiol groups present on cysteine residues of proteins, leading to off-target covalent labeling.[5]

  • Ionic Interactions: Although less dominant than hydrophobic interactions for this type of molecule, charge-based attractions between the probe and cellular components can contribute to background signal.[6]

Q3: What is a good starting concentration for this compound in a cellular labeling experiment?

A3: The optimal concentration of this compound should be determined empirically for each cell type and experimental setup. A common starting point for strained alkyne probes in live-cell imaging is in the low micromolar range. A concentration that is too high can lead to increased non-specific binding and potential cytotoxicity, while a concentration that is too low will result in a poor signal-to-noise ratio. It is recommended to perform a dose-response experiment to find the optimal concentration that provides specific labeling without high background.[5][7]

Q4: Can modifying the this compound probe itself reduce non-specific binding?

A4: Yes. Increasing the hydrophilicity of the cyclooctyne probe can significantly reduce non-specific binding. For example, the development of more water-soluble cyclooctynes, such as DIMAC (6,7-dimethoxyazacyclooct-4-yne), has been shown to decrease non-specific interactions with proteins and cells, thereby improving the sensitivity of azide detection.[4]

Troubleshooting Guide: High Background Signal with this compound

This guide provides a step-by-step approach to diagnosing and mitigating high background fluorescence when using this compound.

dot```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes start [label="High Background Signal\nwith this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_control [label="Negative Control Check:\nCells without azide label show\nhigh fluorescence?", shape=diamond, style="filled", fillcolor="#FBBC05"];

// Paths from check_control path_yes [label="YES", arrowhead=normal]; path_no [label="NO", arrowhead=normal];

// Troubleshooting Steps for YES path cause_nonspecific [label="Primary Cause:\nNon-specific binding of this compound", fillcolor="#F1F3F4"]; optimize_conc [label="Optimize this compound Concentration:\nPerform a dose-response curve\nto find the lowest effective concentration.", fillcolor="#F1F3F4"]; increase_wash [label="Increase Washing Steps:\nUse a wash buffer with a mild\ndetergent (e.g., 0.05% Tween-20).", fillcolor="#F1F3F4"]; add_blocking [label="Implement Blocking Step:\nPre-incubate cells with a\nblocking agent like BSA or serum.", fillcolor="#F1F3F4"]; block_thiols [label="Consider Thiol Blocking:\nIf non-specific covalent binding is suspected,\npre-treat with a thiol-blocking agent.", fillcolor="#F1F3F4"];

// Troubleshooting Steps for NO path cause_autofluorescence [label="Possible Cause:\nCellular Autofluorescence", shape=ellipse, style="filled", fillcolor="#F1F3F4"]; change_fluorophore [label="Change Fluorophore/Filter Set:\nSwitch to a fluorophore with excitation/emission\nin a different spectral range (e.g., far-red).", fillcolor="#F1F3F4"];

// Connections start -> check_control; check_control -> cause_nonspecific [label="YES"]; cause_nonspecific -> optimize_conc; optimize_conc -> increase_wash; increase_wash -> add_blocking; add_blocking -> block_thiols;

check_control -> cause_autofluorescence [label="NO"]; cause_autofluorescence -> change_fluorophore; }

Caption: Experimental workflow for cell labeling with this compound.

Materials:

  • Azide-modified cells cultured on a suitable imaging plate/dish

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS. Prepare fresh and filter-sterilize.

  • This compound conjugated to a fluorescent dye of choice, prepared as a stock solution in DMSO.

  • Wash Buffer: PBS containing 0.05% (v/v) Tween-20.

  • Imaging Medium (e.g., phenol red-free culture medium or PBS).

Methodology:

  • Cell Preparation: Culture cells that have been metabolically labeled with an azide-containing precursor to the desired density for imaging.

  • Initial Wash: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS to remove residual medium components.

  • Blocking: Add pre-warmed Blocking Buffer to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. This step saturates non-specific binding sites on the cell surface and the culture vessel.

  • Probe Incubation: Dilute the this compound-fluorophore stock solution to the desired final concentration (start with a range of 1-10 µM) in pre-warmed Blocking Buffer. Aspirate the blocking solution and add the probe solution to the cells. Incubate for 30-120 minutes at 37°C, ensuring the cells are protected from light.

  • Washing: Aspirate the probe solution and wash the cells three times with pre-warmed Wash Buffer. Each wash should be for 5 minutes with gentle agitation to effectively remove unbound probe.

  • Imaging: Replace the final wash with the appropriate imaging medium and proceed with fluorescence microscopy.

Protocol 2: Thiol-Blocking to Reduce Off-Target Covalent Labeling

This protocol is an optional pre-treatment step to be performed before Protocol 1 if thiol-yne reactions are suspected to be a significant source of background.

Materials:

  • Iodoacetamide (IAM)

  • PBS, pre-warmed to 37°C

Methodology:

  • Cell Preparation: After the initial wash step (Step 2 in Protocol 1), prepare a fresh solution of iodoacetamide in PBS at a concentration of 5-10 mM.

  • Thiol Blocking: Add the IAM solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the IAM solution and wash the cells thoroughly three times with pre-warmed PBS to remove any residual IAM.

  • Proceed to Blocking: Continue with the standard blocking step as described in Protocol 1 (Step 3).

Note: The concentration of iodoacetamide and the incubation time may need to be optimized to ensure effective blocking without inducing cytotoxicity. Always include appropriate controls to assess cell health after treatment.

References

BCN-OH Technical Support Center: Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under acidic conditions?

A1: The stability of the bicyclo[6.1.0]nonyne (BCN) moiety, including this compound, can be limited under acidic conditions.[1][2][3] Strained alkynes in BCN conjugates are known to be labile to acid and can form inactive vinyl alcohol and ketone species.[1][3] The extent of degradation depends on the specific acid, its concentration, the solvent, and the duration of exposure.

Q2: I am using this compound in solid-phase synthesis which involves acidic deprotection steps. Should I be concerned?

A2: Yes, caution is advised. Standard acidic treatments used in automated oligonucleotide synthesis, such as with trichloroacetic acid (TCA), can lead to significant degradation of the BCN moiety.[1][4] This is particularly problematic for internal incorporations of BCN that require multiple acid treatment cycles.[3] For terminal additions at the 5' end, the degradation may be less severe.[1][3]

Q3: What are the recommended acidic conditions for minimizing this compound degradation?

A3: Studies have shown that dichloroacetic acid (DCA) is a more suitable deprotection agent than trichloroacetic acid (TCA) for BCN derivatives.[1] this compound is significantly more stable in DCA solutions compared to TCA solutions.[1] For example, after 30 minutes in a 3% DCA-toluene solution, 79% of this compound remained intact, whereas only 13% remained in a 3% TCA-toluene solution.[1]

Q4: What are the degradation products of this compound in acid?

A4: Under acidic conditions, the strained alkyne of the BCN moiety is prone to hydrolysis, leading to the formation of inactive vinyl alcohol and ketone species.[1][3] On a TLC plate, degradation of BCN-carbinol has been observed to occur through both oxidation and hydrolysis.[1][4]

Q5: How does the linkage to this compound affect its stability?

A5: The type of linkage can influence stability. For instance, BCN derivatives with an amide bond have been shown to be more stable than those with a carbamate linkage, especially in biological media where hydrolysis can occur.[3][5] While carbamates are commonly used, their relative instability should be considered for applications requiring long-term stability.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of BCN-containing product after solid-phase synthesis. Degradation of the BCN moiety during repeated acidic deprotection steps.- Use a milder acid for deprotection, such as 3% DCA instead of 3% TCA.[1]- Minimize the number and duration of acid exposure steps.- Consider incorporating the BCN moiety at the 5' terminus to reduce the number of acid treatments.[3]
Loss of reactivity of BCN-modified biomolecule after acidic purification step. The strained alkyne has been hydrolyzed to inactive species (vinyl alcohol, ketone).- Avoid strongly acidic conditions during purification.- Use alternative purification methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC with a less acidic mobile phase.- Neutralize the acidic solution as quickly as possible after purification.
Inconsistent results in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Partial degradation of the BCN reagent due to improper storage or handling in acidic buffers.- Store this compound and its derivatives in a dry, dark place at -10°C or lower.[1]- Prepare stock solutions in an appropriate anhydrous solvent and store at low temperature.- Avoid prolonged incubation of BCN-containing molecules in acidic buffers (pH < 6) before the SPAAC reaction.

Quantitative Data Summary

The following tables summarize the stability of BCN-carbinol (this compound) under various acidic conditions as reported in the literature.

Table 1: Stability of BCN-Carbinol in Different Acidic Solutions over 30 Minutes

Acid (3% w/v)Solvent% BCN-Carbinol Remaining
Trichloroacetic Acid (TCA)Dichloromethane (DCM)3.5%
Trichloroacetic Acid (TCA)Toluene13%
Dichloroacetic Acid (DCA)Dichloromethane (DCM)60%
Dichloroacetic Acid (DCA)Toluene79%

Data extracted from Karalė et al., RSC Adv., 2024.[1]

Table 2: Decomposition Kinetics of BCN-Carbinol in TCA Solutions

Acid (3% w/v)SolventReaction Rate Constant (k)
Trichloroacetic Acid (TCA)Dichloromethane (DCM)0.11 s⁻¹
Trichloroacetic Acid (TCA)Toluene0.068 s⁻¹

Data extracted from Karalė et al., RSC Adv., 2024.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Acidic Solutions

This protocol is adapted from the stability study of BCN-carbinol by Karalė et al.[1] and can be used to evaluate the stability of your BCN-containing compound under specific acidic conditions.

Materials:

  • This compound or your BCN-containing compound

  • Acid of interest (e.g., TCA or DCA)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Internal standard (e.g., a stable compound with a distinct retention time)

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Prepare a stock solution of your BCN-containing compound at a known concentration (e.g., 1.4 mg/mL) in the chosen anhydrous solvent.

  • Prepare the acidic solution by dissolving the acid (e.g., 3% w/v TCA or DCA) in the same solvent.

  • Initiate the stability test by mixing the BCN compound stock solution with the acidic solution at a defined ratio.

  • At specific time points (e.g., 5, 10, 15, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a quenching solution to neutralize the acid.

  • Add a known amount of an internal standard to the quenched sample.

  • Analyze the sample using GC or HPLC to determine the concentration of the remaining BCN-containing compound relative to the internal standard.

  • Plot the percentage of the remaining BCN compound against time to determine its stability profile.

Visualizations

BCN_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result BCN_sol This compound Solution (1.4 mg/mL) Mix Mix & Start Timer BCN_sol->Mix Acid_sol Acidic Solution (3% TCA or DCA) Acid_sol->Mix Timepoints Aliquot at Timepoints (5, 10, 15, 20, 30 min) Mix->Timepoints Quench Quench with NaHCO3 Timepoints->Quench Add_std Add Internal Standard Quench->Add_std Analysis GC/HPLC Analysis Add_std->Analysis Plot Plot % Remaining vs. Time Analysis->Plot

Caption: Workflow for assessing this compound stability in acidic conditions.

BCN_Degradation_Pathway BCN This compound (Active Alkyne) Protonation Protonation of Alkyne BCN->Protonation H+ Hydration Nucleophilic Attack by H2O Protonation->Hydration Degraded Inactive Products (Vinyl Alcohol, Ketone) Hydration->Degraded

Caption: Simplified logical pathway for acid-catalyzed degradation of this compound.

References

Technical Support Center: Optimizing BCN-OH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing BCN-OH reaction conditions for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound, or (1R,8S,9s)-Bicyclo[6.1.0]non-4-in-9-ylmethanol, is a strained alkyne derivative used in copper-free click chemistry, specifically in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[1][2] Its high ring strain of approximately 12–13 kcal/mol allows it to react efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems.[1][3] The hydroxyl (-OH) group provides a convenient handle for further functionalization, allowing it to be incorporated into a variety of linkers and biomolecules.[3] this compound is also noted for its favorable balance of reactivity and hydrophilicity.[1][3]

Q2: What is the difference between endo- and exo-BCN isomers?

A2: BCN is synthesized as a mixture of two diastereomers: endo and exo. This refers to the orientation of the functional group (in this case, -CH₂OH) relative to the eight-membered ring. Both isomers are reactive in SPAAC, but the endo isomer generally exhibits slightly faster reaction kinetics than the exo isomer. For example, the reaction of endo-BCN with benzyl azide has a second-order rate constant of approximately 0.29 M⁻¹s⁻¹, compared to 0.19 M⁻¹s⁻¹ for exo-BCN under similar conditions.[4] The endo isomer is more commonly used and commercially available for bioconjugation applications.[4]

Q3: What are the key advantages of using BCN-based SPAAC reactions?

A3: The primary advantages of BCN-based SPAAC include:

  • Bioorthogonality: The reaction is highly selective and does not interfere with native biological functional groups or processes.[4][5]

  • Biocompatibility: It eliminates the need for cytotoxic copper catalysts, making it suitable for live-cell labeling and in vivo applications.[6][7]

  • Mild Reaction Conditions: The reaction proceeds efficiently under physiological conditions, including aqueous buffers and ambient temperature, which helps preserve the integrity of sensitive biomolecules.[5][7]

  • High Efficiency: The reaction forms a stable triazole linkage with high yields.[7]

  • Versatility: The BCN moiety can be incorporated into a wide range of molecules for various applications in drug delivery, diagnostics, and imaging.[5]

Q4: How stable is the this compound reagent?

A4: this compound and its derivatives should be handled with care to ensure stability. The BCN group is known to be unstable under strong acidic conditions (e.g., in the presence of trichloroacetic acid, TCA), where it can degrade to form inactive species.[8] It is more stable in the presence of weaker acids like dichloroacetic acid (DCA).[8] For storage, it is recommended to keep the solid compound at -20°C in a dry, dark place.[9] Stock solutions in organic solvents like DMSO should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation.[9] It is advisable to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioconjugation experiments.

Problem 1: Low or No Conjugation Yield

Q: My reaction shows very low or no formation of the desired bioconjugate. What are the potential causes and how can I fix this?

A: Low conjugation yield is a common problem that can stem from several factors. Systematically check the following potential causes:

Potential CauseRecommended Solution(s)
Suboptimal Stoichiometry The molar ratio of BCN to azide is critical. A slight excess (typically 1.5 to 5-fold) of the smaller, less precious molecule is often used to drive the reaction to completion. Perform a titration experiment with varying molar ratios (e.g., 1:1, 1:2, 2:1, 1:5, 1:10) to find the optimal balance for your specific system.
Reagent Instability/Degradation The BCN alkyne can degrade, especially if exposed to acidic conditions or improper storage.[9] Ensure your this compound reagent is fresh and has been stored correctly at -20°C or below.[9] Prepare stock solutions fresh and avoid repeated freeze-thaw cycles. Azide groups can be reduced to non-reactive amines by reducing agents like DTT or TCEP; ensure your buffers are free of these if not compatible with your azide.
Poor Reagent Solubility If one or both reactants have low solubility in your aqueous buffer, the effective concentration is reduced, leading to slow or incomplete reactions. Add a small amount of a compatible organic co-solvent like DMSO or DMF (typically 5-10% v/v) to improve solubility. Note that the type and concentration of co-solvent can impact reaction rates.[10][11]
Suboptimal Buffer/pH The reaction rate is pH-dependent, with optimal performance typically observed in the pH range of 7.0-8.5.[12] Buffers like HEPES have been shown to yield higher reaction rates for SPAAC compared to PBS.[12] Avoid buffers containing sodium azide, as it will compete with your azide-functionalized molecule.
Steric Hindrance Bulky groups near the azide or BCN moiety can physically impede the reaction. If you suspect steric hindrance, consider using a BCN reagent with a longer spacer arm, such as a polyethylene glycol (PEG) linker, to increase the distance between the reactive group and the biomolecule.
Low Reaction Temperature While many SPAAC reactions proceed at room temperature, the rate can be slow. Increasing the temperature to 37°C can enhance the reaction kinetics without denaturing most proteins.

Problem 2: Non-Specific Labeling or Side Reactions

Q: I am observing non-specific labeling or unexpected byproducts in my reaction. What could be the cause?

A: While SPAAC is highly bioorthogonal, certain side reactions can occur.

Potential CauseRecommended Solution(s)
Reaction with Thiols The strained alkyne of BCN can react with free thiols, such as those from cysteine residues in proteins, via a thiol-yne addition reaction.[7][8] This is a known side reaction that can lead to non-specific labeling. To mitigate this, you can: • Block free thiols: Pre-treat your protein with a thiol-blocking agent like iodoacetamide (IAM) before adding the BCN reagent.[7] • Add a scavenger: Include a low concentration of a small-molecule thiol like β-mercaptoethanol (βME) in the reaction mixture. This will preferentially react with the BCN, protecting the protein's cysteine residues.[8]
Protein Aggregation The conjugation process can sometimes lead to protein aggregation, especially if the attached molecule is hydrophobic or if the labeling conditions are suboptimal.[13] This can be mistaken for high molecular weight byproducts. To prevent aggregation: • Optimize buffer conditions: Ensure the pH is not near the protein's isoelectric point (pI). Add stabilizing excipients like glycerol (5-20%) or arginine (50-100 mM).[6][13] • Control protein concentration: Avoid excessively high protein concentrations during labeling.[3] • Use hydrophilic linkers: Employ BCN reagents with hydrophilic PEG spacers to improve the solubility of the final conjugate.[13]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this compound bioconjugation.

troubleshooting_workflow start Start: Low/No Conjugation Yield check_reagents 1. Check Reagents - Purity & Storage? - Correct Concentrations? - Azide/Thiol Compatibility? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Re-prepare/Order Reagents check_reagents->reagents_bad No check_conditions 2. Check Reaction Conditions - pH (7.0-8.5)? - Buffer (HEPES > PBS)? - No competing azides? reagents_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize Buffer & pH check_conditions->conditions_bad No check_stoichiometry 3. Optimize Stoichiometry - Titrate BCN:Azide ratio (e.g., 1:1 to 10:1) conditions_ok->check_stoichiometry stoichiometry_ok Stoichiometry OK check_stoichiometry->stoichiometry_ok Yes stoichiometry_bad Run Titration Experiment check_stoichiometry->stoichiometry_bad No check_kinetics 4. Enhance Kinetics - Increase Temperature (e.g., 37°C)? - Increase Reaction Time? - Add co-solvent (DMSO)? stoichiometry_ok->check_kinetics kinetics_ok Yield Improved check_kinetics->kinetics_ok check_side_reactions Observing Side Reactions? thiol_reaction Thiol-yne Reaction Suspected? check_side_reactions->thiol_reaction aggregation Aggregation Observed? check_side_reactions->aggregation block_thiols Block Cysteines (IAM) or add Scavenger (βME) thiol_reaction->block_thiols Yes optimize_buffer Optimize Buffer: - Add Stabilizers (Glycerol) - Lower Protein Conc. - Use PEG Linker aggregation->optimize_buffer Yes

A decision tree for troubleshooting this compound bioconjugation experiments.

Quantitative Data on Reaction Parameters

The efficiency of the SPAAC reaction is influenced by several factors. The tables below summarize key quantitative data to aid in reaction optimization.

Table 1: Second-Order Rate Constants (k₂) for BCN with Various Azides

This table provides a comparison of reaction rates for BCN with different azide partners under specified conditions. Note that endo-BCN generally reacts faster than exo-BCN.

CyclooctyneAzide ReactantRate Constant (k₂) [M⁻¹s⁻¹]Solvent System
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)
This compoundBenzyl Azide~0.20Acetonitrile:Water (1:2)
BCNPhenyl Azide~0.2Acetonitrile:Water (3:1)
BCN2-Azidoethanol0.024Not Specified
BCNElectron-deficient Aryl Azidesup to 2.9Not Specified

Data compiled from multiple sources.[1][4][14][15] Reaction rates are dependent on the specific derivatives, solvent polarity, and temperature.

Table 2: Recommended Reaction Parameter Ranges

This table provides general starting ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific application.

ParameterRecommended RangeNotes
pH 7.0 - 8.5Reaction rates generally increase with higher pH. Ensure biomolecule stability within this range.[12]
Temperature Room Temp (20-25°C) to 37°CHigher temperatures can increase reaction rates. Standard protocols often use RT for 4-24h or 37°C for 1-4h.[16]
Molar Ratio (BCN:Azide) 2:1 to 20:1A molar excess of the BCN-functionalized reagent is commonly used, especially when labeling valuable biomolecules like antibodies.[7]
Organic Co-solvent 0 - 10% (v/v)DMSO or DMF can be used to improve the solubility of hydrophobic reagents. Keep the concentration low to avoid denaturing proteins.
Buffer System HEPES, Borate, PBSHEPES has been shown to result in faster SPAAC kinetics compared to PBS.[12] Avoid buffers containing primary amines (e.g., Tris) if using an NHS-ester activated BCN, and avoid sodium azide in all cases.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound via NHS Ester Activation

This protocol describes a two-step process: first activating the this compound to an NHS ester, and then conjugating it to a protein. For convenience, pre-activated BCN-NHS esters are commercially available.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activation reagent

  • Anhydrous DMF or DMSO

  • Target protein (1-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Methodology:

Step 1: Activation of this compound (if starting from the alcohol)

  • Dissolve this compound and an equimolar amount of DSC in anhydrous DMF or DMSO.

  • Add a suitable base (e.g., triethylamine) and stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the BCN-NHS ester.

  • Use the activated BCN-NHS ester solution directly in the next step.

Step 2: Protein Conjugation

  • Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the BCN-NHS ester (from Step 1 or a commercial source) in anhydrous DMSO (e.g., 10 mM).

  • Add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final DMSO concentration should be below 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

Step 3: Purification

  • Remove the unreacted BCN reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the protein-containing fractions, typically the first to elute.

  • Determine the concentration and degree of labeling of the BCN-functionalized protein using appropriate analytical methods (e.g., BCA assay, UV-Vis spectroscopy).

Step 4: SPAAC Reaction

  • To the purified BCN-labeled protein, add the azide-functionalized molecule of interest. A 1.5- to 5-fold molar excess of the azide-payload is a common starting point.[17]

  • Incubate the reaction for 4-12 hours at room temperature or 1-4 hours at 37°C.

  • Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove unreacted materials.

Protocol 2: One-Step Antibody Labeling with a Pre-activated BCN-NHS Ester

Materials:

  • Antibody (e.g., IgG) at 1-2 mg/mL in PBS (must be free of amine-containing stabilizers like glycine or Tris).

  • Pre-activated BCN-PEG-NHS ester (commercial source).

  • Anhydrous DMSO.

  • Quenching Buffer (1 M Tris-HCl, pH 8.0).

  • Desalting column.

  • Azide-functionalized payload (e.g., fluorescent dye, drug molecule).

Methodology:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS at pH 7.4.

  • BCN Labeling:

    • Dissolve the BCN-PEG-NHS ester in DMSO to make a 10 mM stock solution.

    • Add a 20- to 30-fold molar excess of the BCN-NHS ester solution to the antibody solution.[7]

    • Incubate at room temperature for 60 minutes with gentle mixing.[7]

    • Add quenching buffer (e.g., 10 µL of 1M Tris for a 1 mL reaction) and incubate for another 15 minutes to stop the reaction.[7]

    • Remove excess, unreacted BCN-NHS ester using a spin desalting column. The BCN-functionalized antibody can be stored at -20°C.

  • SPAAC Conjugation:

    • Combine the purified BCN-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized payload.[18]

    • Incubate the mixture for 4-24 hours at 4°C or room temperature with gentle agitation.[18]

  • Final Purification & Analysis:

    • Purify the final antibody conjugate using a suitable chromatography method (e.g., size-exclusion or affinity chromatography) to remove the unreacted payload.

    • Validate the final conjugate using methods like SDS-PAGE and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Visualizations

Experimental Workflow Diagram

This diagram illustrates the general workflow for a typical this compound bioconjugation experiment involving protein labeling.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_conjugation 2. Conjugation Steps cluster_analysis 3. Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.4) label_protein Label Protein with BCN-NHS Ester (RT, 1-2h) prep_protein->label_protein prep_bcn Prepare BCN-NHS Stock Solution (in DMSO) prep_bcn->label_protein prep_azide Prepare Azide-Payload Stock Solution spaac Perform SPAAC Reaction with Azide-Payload (RT or 37°C, 4-24h) prep_azide->spaac quench Quench Reaction (e.g., Tris buffer) label_protein->quench purify_bcn_protein Purify BCN-Protein (Desalting Column) quench->purify_bcn_protein purify_bcn_protein->spaac purify_final Purify Final Conjugate (e.g., SEC, Affinity) spaac->purify_final analyze Characterize Conjugate (SDS-PAGE, MS, etc.) purify_final->analyze

A general experimental workflow for this compound bioconjugation.

References

how to prevent degradation of BCN-OH during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-OH (Bicyclo[6.1.0]non-4-yn-9-ylmethanol). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this valuable bioorthogonal chemical tool.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][2][3] When stored under these conditions, it can be stable for up to three years.[2] It is also recommended to handle the solid under an inert atmosphere to prevent degradation.

Q2: How should I store this compound for short-term use?

A2: For short-term storage, this compound can be kept in a dry, dark environment at 0-4°C for days to weeks.[1]

Q3: Can I store this compound in solution?

A3: It is strongly recommended to prepare solutions of this compound immediately before use. Storing this compound in solution, especially in protic or aqueous solvents, is not advised as it can significantly reduce its stability. If a stock solution must be prepared, use an anhydrous solvent such as DMSO or DMF and store at -80°C for no longer than a few days, though stability in solution is not guaranteed.

Q4: What solvents are recommended for dissolving this compound?

A4: Anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for dissolving this compound. Ensure that the solvent is of high purity and truly anhydrous, as trace amounts of water can initiate hydrolysis.

Q5: Is this compound sensitive to acidic or basic conditions?

A5: Yes, the bicyclo[6.1.0]nonyne moiety is known to be labile under acidic conditions, which can lead to degradation through hydrolysis and oxidation.[4][5] It is more stable in neutral or slightly basic conditions, though prolonged exposure to strong bases should also be avoided.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or no reactivity of this compound in a click chemistry reaction. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Presence of water: Trace amounts of moisture can hydrolyze the strained alkyne. 3. Acidic reaction conditions: The reaction buffer or other components may be acidic, causing degradation of the BCN moiety.1. Verify Integrity: Before use, check the appearance of the solid this compound. It should be a white to off-white powder. If it appears discolored, it may have degraded. Consider running a quality control check, such as NMR or mass spectrometry. 2. Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing this compound solutions. 3. Buffer Optimization: Ensure your reaction buffer is within a pH range of 7.0-8.5. Avoid acidic buffers.
Inconsistent experimental results between batches of this compound. 1. Batch-to-batch variability in purity: The purity of this compound can vary between suppliers or even between different lots from the same supplier. 2. Differences in storage history: One batch may have been exposed to suboptimal conditions, leading to partial degradation.1. Standardize Supplier and QC: If possible, source this compound from a single, reputable supplier. Perform an internal quality control check on new batches before use. 2. Strict Storage Protocol: Adhere strictly to the recommended storage conditions for all batches of this compound.
Appearance of unexpected byproducts in reaction mixtures. 1. Acid-catalyzed degradation: If your reaction involves acidic deprotection steps (e.g., using TCA or DCA), the BCN ring may be degrading. 2. Oxidation: Exposure to air and light can lead to oxidation of the alkyne.1. Milder Deprotection: If acidic conditions are unavoidable, consider using a milder acid, such as dichloroacetic acid (DCA) in toluene, which has been shown to be less detrimental than trichloroacetic acid (TCA) in dichloromethane.[4] 2. Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.

Quantitative Stability Data

The following table summarizes the known stability of this compound under various conditions. It is important to note that quantitative data for this compound is limited, and some data is inferred from studies on BCN derivatives.

Condition Solvent Temperature Observed Stability Reference
Solid N/A-20°CStable for up to 3 years[2]
Solid N/A0-4°CStable for days to weeks[1]
3% (w/v) TCA Dichloromethane (DCM)Room Temperature~96.5% degradation after 30 minutes (k = 0.11 s⁻¹)[4]
3% (w/v) TCA TolueneRoom Temperature~87% degradation after 30 minutes (k = 0.068 s⁻¹)[4]
3% (w/v) DCA Dichloromethane (DCM)Room Temperature~40% degradation after 30 minutes[4]
3% (w/v) DCA TolueneRoom Temperature~21% degradation after 30 minutes[4]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for researchers to assess the stability of their this compound samples under specific experimental conditions.

1. Materials:

  • This compound sample
  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid or formic acid)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

2. Sample Preparation: a. Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL). b. To test stability under specific conditions (e.g., acidic buffer, elevated temperature), dilute the stock solution into the desired test buffer or solvent. c. Prepare a control sample by diluting the stock solution in a neutral, stable solvent (e.g., acetonitrile).

3. HPLC Analysis: a. Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved. A common starting point is a gradient from 5% to 95% acetonitrile in water (with 0.1% acid) over 20-30 minutes. b. Inject a known volume (e.g., 10 µL) of the control sample to determine the retention time of intact this compound. c. Inject the test samples at various time points (e.g., 0, 1, 4, 8, 24 hours) after exposure to the test conditions. d. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.

4. Data Analysis: a. Calculate the percentage of remaining this compound at each time point by comparing its peak area to the initial peak area at time zero. b. Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Signaling Pathways and Workflows

BCN_OH_Degradation_Pathway BCN_OH This compound Hydrolysis_Product Hydrolysis Product (e.g., Ring-opened species) BCN_OH->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Product (e.g., Ketone, Aldehyde) BCN_OH->Oxidation_Product Oxidation Acid Acidic Conditions (e.g., H+, TCA, DCA) Acid->Hydrolysis_Product ROS Reactive Oxygen Species (e.g., O2, light exposure) ROS->Oxidation_Product Inactive_Product Inactive for Click Chemistry Hydrolysis_Product->Inactive_Product Oxidation_Product->Inactive_Product

Caption: Plausible degradation pathways of this compound under acidic or oxidative stress.

Stability_Test_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution Control Prepare Control Sample (Neutral Solvent) Stock->Control Test Prepare Test Sample (Stress Condition) Stock->Test HPLC HPLC Analysis Control->HPLC t=0 Incubate Incubate Samples (Time Course) Test->Incubate Incubate->HPLC t=0, 1, 4, 8, 24h Analyze Analyze Data (Peak Area vs. Time) HPLC->Analyze

References

BCN-OH Cross-Reactivity with β-mercaptoethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cross-reactivity between Bicyclo[6.1.0]nonyne (BCN) and the reducing agent β-mercaptoethanol (BME) during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the cross-reactivity between BCN and β-mercaptoethanol?

A1: The cross-reactivity arises from a chemical reaction known as thiol-yne addition. BCN, a strained alkyne, can react with the thiol group (-SH) of β-mercaptoethanol. This is an undesired side reaction that can compete with the intended strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reaction.[1][2][3] This side reaction can also occur with the thiol groups of cysteine residues within proteins, leading to non-specific labeling.[1][2][3][4]

Q2: What are the consequences of this cross-reactivity in my experiments?

A2: The primary consequences of BCN-thiol cross-reactivity include:

  • Reduced Labeling Efficiency: The BCN reagent is consumed by the side reaction with BME, reducing the effective concentration available for the desired SPAAC reaction with an azide-modified molecule.[5]

  • Non-specific Background Labeling: If your protein of interest contains free cysteine residues, BCN can directly react with them, leading to azide-independent labeling and potentially confounding experimental results.[1][2][3]

  • Protein Aggregation: In some cases, unintended reactions can lead to protein aggregation, especially if disulfide bonds are not properly managed.[6]

Q3: Can I still use β-mercaptoethanol in my BCN-based workflow?

A3: Yes, but with careful consideration of the concentration. Interestingly, studies have shown that using a low concentration of β-mercaptoethanol can actually enhance the bioorthogonality of BCN labeling.[5] It is thought to protect the free cysteines on the protein of interest from reacting with BCN, while the reaction between BME and BCN itself is significantly slower than the SPAAC reaction.[5]

Q4: Are there alternatives to β-mercaptoethanol for reducing disulfide bonds in the presence of BCN?

A4: Yes, several alternatives are available:

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, odorless, and, most importantly, a thiol-free reducing agent.[7][8] This makes it an excellent choice as it will not participate in the thiol-yne side reaction with BCN.

  • Dithiothreitol (DTT): DTT is a strong reducing agent, more potent than BME.[9][10] However, it also contains thiol groups and can react with BCN. Its use should be carefully evaluated, and it may need to be removed before introducing the BCN reagent.

  • Iodoacetamide (IAM) Pre-treatment: Instead of replacing BME, you can pre-treat your protein with an alkylating agent like iodoacetamide after disulfide bond reduction.[1][2][3] IAM blocks the free cysteine thiols, preventing them from reacting with BCN. This method is compatible with SPAAC.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or no signal from the azide-labeled molecule. BCN reagent was consumed by a high concentration of β-mercaptoethanol in the reaction buffer.1. Remove BME from the sample before adding the BCN reagent using a desalting column. 2. Use a lower concentration of BME (e.g., 1-14 mM) during the labeling step.[5] 3. Use a thiol-free reducing agent like TCEP for disulfide bond reduction.[7][8]
High background or non-specific labeling of proteins. BCN is reacting directly with free cysteine residues on the protein of interest.1. Pre-treat the protein with a thiol-blocking agent like iodoacetamide (IAM) after disulfide reduction and before adding BCN.[1][2][3] 2. Use a low concentration of BME during the SPAAC reaction to minimize side reactions with protein cysteines.[5]
Inconsistent labeling results between experiments. The age and storage of the reducing agent may affect its potency, leading to variability in the number of free thiols available for side reactions.1. Always use freshly prepared reducing agent solutions.[6] 2. Ensure proper storage of stock solutions as recommended by the manufacturer.
Protein precipitation or aggregation during labeling. Improper reduction of disulfide bonds or non-specific cross-linking via BCN-thiol reactions.1. Optimize the concentration of the reducing agent. 2. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) to slow down side reactions. 3. Ensure the buffer conditions (pH, salt concentration) are optimal for your protein's stability.

Quantitative Data Summary

The following table summarizes key quantitative data for managing BCN-thiol reactivity.

Parameter β-mercaptoethanol (BME) Iodoacetamide (IAM) TCEP Notes
Typical Concentration for Disulfide Reduction 5-20 mMN/A1-5 mMTCEP is generally more potent than BME.[7]
Concentration for Mitigating Cross-Reactivity 1-14 mM[5]1-5 mM[3]N/AA low concentration of BME can reduce BCN side reactions with protein cysteines.[5] IAM is used to block thiols. TCEP does not have this side reaction.
Reaction Rate with BCN vs. Azide The thiol-yne addition between BME and BCN has a second-order rate constant (k₂) of approximately 10⁻⁴ M⁻¹s⁻¹. This is at least three orders of magnitude slower than the SPAAC reaction between BCN and an azide (k₂ > 10⁻¹ M⁻¹s⁻¹).[5]N/AN/AThe SPAAC reaction is significantly faster, which allows for successful labeling even in the presence of low BME concentrations.[5]

Experimental Protocols

Protocol 1: Managing BCN-Thiol Reactivity using Low Concentration BME

This protocol is adapted for situations where the continued presence of a reducing agent is beneficial for protein stability.

  • Disulfide Bond Reduction (if necessary):

    • If your protein has disulfide bonds that need to be reduced, treat it with 5-10 mM DTT or TCEP in an appropriate buffer for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a nitrogen-sparged, amine-free buffer (e.g., PBS, pH 7.4).

  • SPAAC Labeling with Low BME:

    • Prepare your azide-modified protein in the reaction buffer.

    • Add β-mercaptoethanol to a final concentration of 1-14 mM.[5]

    • Add the BCN-containing labeling reagent (e.g., BCN-fluorophore) to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

    • Incubate the reaction for 2-18 hours at room temperature or 4°C. The longer incubation time may be necessary due to the slower reaction kinetics at lower temperatures.[5]

    • Monitor the reaction progress if possible.

  • Purification:

    • Remove excess BCN reagent and BME using a desalting column, dialysis, or other appropriate chromatography techniques.

Protocol 2: Preventing BCN-Thiol Reactivity with Iodoacetamide (IAM) Alkylation

This protocol is ideal for preventing any reaction between BCN and protein thiols.

  • Disulfide Bond Reduction:

    • Reduce disulfide bonds in your protein using 5-20 mM BME or 1-5 mM DTT for 1 hour at room temperature.

  • Removal of Reducing Agent:

    • It is critical to remove the BME or DTT before adding IAM. Use a desalting column equilibrated in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Cysteine Alkylation:

    • Immediately after removing the reducing agent, add a freshly prepared solution of iodoacetamide to a final concentration of 5 mM.[3]

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching and Removal of Excess IAM:

    • Quench the reaction by adding a small amount of DTT or BME.

    • Remove excess IAM and the quenching agent using a desalting column.

  • SPAAC Labeling:

    • Proceed with the addition of your BCN reagent as described in Protocol 1, Step 2, but without the addition of BME.

Protocol 3: Using the Thiol-Free Reducing Agent TCEP

This is the most straightforward protocol to avoid BCN-thiol side reactions.

  • Disulfide Bond Reduction:

    • Add TCEP to your protein solution to a final concentration of 1-5 mM. TCEP is stable in aqueous solutions and does not need to be removed before the SPAAC reaction.[7][8]

    • Incubate for 30-60 minutes at room temperature.

  • SPAAC Labeling:

    • Directly add your BCN-containing labeling reagent to the protein-TCEP solution.

    • Incubate for 2-18 hours at room temperature or 4°C.

  • Purification:

    • Remove excess BCN reagent and TCEP using standard methods (desalting, dialysis, etc.).

Visualizations

cluster_0 Experimental Workflow Azide-Protein Azide-Protein Labeled_Protein Specifically Labeled Protein Azide-Protein->Labeled_Protein SPAAC (Desired Reaction) BCN BCN Reagent BCN->Labeled_Protein Side_Product BCN-BME Adduct BCN->Side_Product Thiol-Yne Addition (Side Reaction) BME β-mercaptoethanol BME->Side_Product

Caption: Desired SPAAC reaction vs. the BCN-BME side reaction.

start Start: Need to reduce disulfide bonds for BCN labeling decision Is the presence of free thiols a concern for non-specific labeling? start->decision tcep Use TCEP (thiol-free reducing agent) decision->tcep Yes iam Reduce with BME/DTT, then alkylate thiols with Iodoacetamide (IAM) decision->iam Yes, and protein stability is a major concern low_bme Use a low concentration of BME during labeling decision->low_bme No end Proceed to SPAAC Labeling tcep->end iam->end low_bme->end

Caption: Decision tree for selecting a reduction strategy.

Caption: Workflow for troubleshooting high background signals.

References

Navigating the Challenges of BCN-OH Synthesis at Scale: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) into various bioconjugation and drug delivery platforms is highly dependent on its efficient and scalable synthesis. However, transitioning from small-scale laboratory synthesis to larger, more industrially relevant production volumes presents a unique set of challenges. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in overcoming common hurdles encountered during the scale-up of this compound synthesis.

Troubleshooting Guide: Common Issues in this compound Scale-Up

This guide addresses prevalent problems in a question-and-answer format, offering targeted solutions to streamline your experimental workflow.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yields Suboptimal Catalyst Performance: The choice and activity of the rhodium catalyst are critical for the key cyclopropanation step. Catalyst deactivation or inefficient turnover at a larger scale can significantly reduce yield.- Catalyst Screening: Evaluate different rhodium catalysts. While Rh₂(OAc)₄ is common, specialized catalysts like Rh₂(S-BHTL)₄ can offer improved diastereoselectivity and yield. - Catalyst Loading: Re-optimize the catalyst loading for the scaled-up reaction. A simple linear increase may not be optimal. - Inert Atmosphere: Ensure rigorous exclusion of oxygen and moisture, which can deactivate the catalyst. Purge the reactor and solvents with an inert gas like argon or nitrogen.
Inefficient Mixing: Poor agitation in larger reactors can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and the formation of byproducts.- Agitation Optimization: Adjust the stirring speed and consider the use of overhead mechanical stirrers with appropriate impeller designs for efficient mixing in larger vessels. - Baffling: For reactors of significant size, the use of baffles can improve mixing efficiency.
Poor Diastereoselectivity (Unfavorable syn/anti Ratio) Inappropriate Catalyst: The ligand environment of the rhodium catalyst plays a crucial role in directing the stereochemical outcome of the cyclopropanation.- Chiral Catalysts: Employ chiral rhodium catalysts, such as Rh₂(S-BHTL)₄, which have been shown to significantly favor the formation of the desired syn isomer. - Temperature Control: Carefully control the reaction temperature, as it can influence the diastereoselectivity.
Epimerization during Downstream Processing: Basic conditions during subsequent steps, such as ester hydrolysis, can lead to epimerization, altering the desired stereochemistry.- Mild Reaction Conditions: Utilize milder conditions for downstream transformations. For example, consider enzymatic hydrolysis or carefully controlled saponification at low temperatures.
Product Impurity Side Reactions: Oxidation of the starting material or product, as well as dimerization or polymerization, can lead to a complex mixture of impurities that are difficult to separate.- Inert Atmosphere: Conduct the reaction under a strict inert atmosphere to prevent oxidation. - Temperature Control: Maintain optimal reaction temperatures to minimize the formation of thermal degradation products and byproducts. - Controlled Reagent Addition: The slow and controlled addition of reagents, particularly the diazo compound, can prevent localized high concentrations that may lead to side reactions.
This compound Instability during Purification Acid-Mediated Degradation: The strained bicyclononyne ring system of this compound is susceptible to degradation under acidic conditions, which can be encountered during silica gel chromatography.- Neutralize Silica Gel: Deactivate silica gel before use by washing with a solution of triethylamine in the eluent.[1] - Alternative Purification Methods: Consider alternative purification techniques such as reversed-phase chromatography or crystallization where acidic conditions can be avoided.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the scale-up of this compound synthesis?

A1: The rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene with a suitable diazoacetate is the most critical step. Controlling the diastereoselectivity to favor the syn isomer, which is the precursor to endo-BCN-OH, is a primary challenge.

Q2: How does the choice of rhodium catalyst impact the synthesis?

A2: The rhodium catalyst significantly influences both the yield and the diastereoselectivity of the cyclopropanation reaction. While standard catalysts like rhodium(II) acetate can be effective, chiral catalysts with specific ligands can provide superior control over the stereochemical outcome, leading to a higher proportion of the desired syn isomer.

Q3: What are the key parameters to monitor during the scale-up process?

A3: Critical process parameters to monitor include temperature, agitation rate, rate of reagent addition, and reaction progress through in-process controls (e.g., TLC, HPLC). Maintaining a consistent and controlled environment is crucial for reproducibility and success at a larger scale.

Q4: Are there any specific safety precautions to consider when scaling up this compound synthesis?

A4: Yes, the use of diazo compounds requires caution as they can be explosive, especially in concentrated form or in the presence of certain metals. It is essential to handle them in solution and avoid high temperatures and friction. Additionally, ensure proper ventilation and the use of personal protective equipment.

Q5: How can I improve the stability of this compound during storage?

A5: this compound should be stored in a dry, dark environment at low temperatures (0-4°C for short-term and -20°C for long-term storage) to prevent degradation.[2] It is also advisable to store it under an inert atmosphere.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the synthesis and stability of this compound, compiled from various sources.

Table 1: Comparison of Rhodium Catalysts for Cyclopropanation in BCN Precursor Synthesis

CatalystDiastereomeric Ratio (syn:anti)Yield (%)ScaleReference
Rh₂(OAc)₄~5:3ModerateLab Scale
Rh₂(S-BHTL)₄79:21HighMultigram
Rh₂(S-TCPTAD)₄>97:3 (for related systems)71Lab Scale[3]

Note: Data for Rh₂(S-TCPTAD)₄ is for a related cyclopropanation and is included for comparative purposes of selectivity.

Table 2: Stability Profile of BCN Derivatives under Various Conditions

ConditionObservationReference
Acidic pH (e.g., during silica gel chromatography)Prone to degradation.[3]
Neutral pHGenerally stable.
Basic pHPotential for epimerization of precursors.
Elevated TemperatureRisk of degradation and side reactions.
Storage at -20°C (dry, dark)Stable for months to years.[2]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of syn-Bicyclo[6.1.0]non-4-ene-9-carboxylate (BCN Precursor)

This protocol is adapted for a larger scale synthesis focusing on achieving high syn selectivity.

Materials:

  • 1,5-Cyclooctadiene

  • Ethyl diazoacetate

  • Rh₂(S-BHTL)₄ catalyst

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a multi-neck round-bottom flask equipped with an overhead stirrer, a dropping funnel, and an inert gas inlet/outlet.

  • Charge the flask with a solution of 1,5-cyclooctadiene in anhydrous DCM.

  • Add the Rh₂(S-BHTL)₄ catalyst to the flask under a positive pressure of inert gas.

  • Prepare a solution of ethyl diazoacetate in anhydrous DCM and load it into the dropping funnel.

  • Cool the reaction mixture to the optimized temperature (e.g., 0°C or room temperature, depending on optimization studies).

  • Add the ethyl diazoacetate solution dropwise to the reaction mixture over several hours with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by carefully adding a small amount of a suitable quenching agent (e.g., acetic acid) to decompose any remaining diazo compound.

  • Concentrate the reaction mixture under reduced pressure.

  • Proceed to purification.

Protocol 2: Purification of this compound by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare the Slurry: In a beaker, slurry the silica gel with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Pack the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Deactivate the Silica Gel (Optional but Recommended): To prevent degradation of the acid-sensitive this compound, pre-elute the packed column with a solvent system containing 1-3% triethylamine.[1] Discard this initial eluent. Then, equilibrate the column with the primary eluent.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin elution with the chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

troubleshooting_low_yield start Low Yield of this compound catalyst_check Check Catalyst Activity & Loading start->catalyst_check mixing_check Evaluate Mixing Efficiency start->mixing_check conditions_check Review Reaction Conditions start->conditions_check catalyst_solution Screen Catalysts (e.g., Rh₂(S-BHTL)₄) Re-optimize Loading Ensure Inert Atmosphere catalyst_check->catalyst_solution mixing_solution Optimize Agitation Speed Use Overhead Stirrer Consider Baffles mixing_check->mixing_solution conditions_solution Optimize Temperature Control Reagent Addition Rate conditions_check->conditions_solution

Caption: Troubleshooting workflow for addressing low this compound yield.

Experimental Workflow for this compound Synthesis and Purification

synthesis_workflow start_materials 1,5-Cyclooctadiene + Ethyl Diazoacetate cyclopropanation Rh-Catalyzed Cyclopropanation start_materials->cyclopropanation hydrolysis Ester Hydrolysis cyclopropanation->hydrolysis bromination Bromination hydrolysis->bromination elimination Double Dehydrobromination bromination->elimination purification Purification (Flash Chromatography) elimination->purification final_product Pure this compound purification->final_product

References

Technical Support Center: Purification of BCN-OH Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of BCN-OH labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your this compound conjugated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound labeled proteins?

A1: The main challenges in purifying proteins labeled with this compound include:

  • Removal of excess, unreacted this compound: It is crucial to eliminate any remaining free this compound to prevent interference in downstream applications and to ensure accurate characterization of the conjugate.

  • Separation of labeled from unlabeled protein: Achieving a homogenous population of labeled protein is often necessary for consistent results in subsequent experiments.

  • Preventing and removing protein aggregates: The labeling process itself can sometimes induce protein aggregation, which needs to be addressed during purification.[1]

  • Potential changes in protein properties: The addition of the this compound label can alter the protein's isoelectric point (pI) and hydrophobicity, which may require adjustments to standard purification protocols.

Q2: Which purification methods are most suitable for this compound labeled proteins?

A2: The most common and effective methods for purifying this compound labeled proteins are chromatographic techniques that separate molecules based on their physicochemical properties. These include:

  • Size Exclusion Chromatography (SEC): Ideal for removing excess, small molecular weight this compound and for buffer exchange.[2][3]

  • Ion-Exchange Chromatography (IEX): Can be effective in separating labeled from unlabeled proteins due to potential changes in the protein's surface charge upon labeling.[2][4]

  • Hydrophobic Interaction Chromatography (HIC): Useful for separating proteins based on differences in hydrophobicity, which can be altered by the addition of the this compound label.[5][6][7][8][9]

Q3: How does the this compound label affect a protein's properties during purification?

A3: The this compound label can influence a protein's behavior during purification in a few key ways:

  • Hydrophilicity: The hydroxyl (-OH) group on the this compound linker is polar and can increase the overall hydrophilicity of the labeled protein. This may lead to weaker binding to HIC resins compared to more hydrophobic labels.

  • Isoelectric Point (pI): While the this compound label itself is neutral, the labeling reaction, which typically targets amine groups (lysine residues or the N-terminus), consumes a positive charge. This can lead to a decrease in the protein's pI, making it more acidic. This change in pI is a key principle for separating labeled from unlabeled protein using IEX.[10][11][12]

Q4: How do I choose the best purification strategy for my this compound labeled protein?

A4: The optimal purification strategy depends on the specific properties of your protein and the downstream application. A multi-step approach is often recommended.[13]

start Start: Labeled Protein Mixture sec Step 1: Size Exclusion Chromatography (SEC) start->sec Remove excess this compound iex Step 2 (Option A): Ion-Exchange Chromatography (IEX) sec->iex Separate by charge (labeled vs. unlabeled) hic Step 2 (Option B): Hydrophobic Interaction Chromatography (HIC) sec->hic Separate by hydrophobicity end Purified this compound Labeled Protein iex->end hic->end

Caption: A decision-making workflow for selecting a purification strategy.

A common strategy is to first use SEC to remove the bulk of the unreacted this compound. Following this, either IEX or HIC can be employed as a polishing step to separate the labeled protein from the unlabeled protein and any remaining impurities.

Troubleshooting Guides

Issue 1: Low Recovery of Labeled Protein
Possible Cause Troubleshooting Steps
Protein precipitation in the column Decrease the amount of sample loaded, or decrease protein concentration by eluting with a linear gradient instead of a step elution. Consider adding detergents or changing the NaCl concentration.[14]
Non-specific binding to the chromatography resin Ensure buffer conditions are optimized for your specific protein. For IEX and HIC, a preliminary SEC step can be beneficial to remove interfering substances.[1]
Protein instability in the chosen buffer Screen different buffer compositions, pH values, and additives to find a formulation that maintains protein stability. The pH of the buffer should ideally be within 1.0 pH unit of the protein's pI to maintain stability.[15]
Sample too viscous Dilute the sample with buffer. Maintain protein concentration below 50 mg/mL. Reduce the flow rate during sample loading.[16]
Issue 2: Incomplete Separation of Labeled and Unlabeled Protein
Possible Cause Troubleshooting Steps
Suboptimal gradient in IEX or HIC Use a shallower elution gradient to improve separation.[17]
Incorrect buffer pH for IEX For anion exchange, use a buffer pH above the protein's pI. For cation exchange, use a buffer pH below the pI. The greater the difference between the pI and the buffer pH, the stronger the binding.[12][18]
Inappropriate salt concentration for HIC Optimize the initial and final salt concentrations. High salt promotes binding, while a gradual decrease elutes the molecules.[7]
Column overloading Reduce the amount of sample loaded onto the column.
Issue 3: Presence of Aggregates in the Final Product
Possible Cause Troubleshooting Steps
Aggregation induced by the labeling reaction Perform the labeling reaction at a lower temperature (e.g., 4°C) and for a shorter duration. Consider including stabilizing additives in the reaction buffer.
Inappropriate column for SEC Ensure the chosen SEC resin has an appropriate fractionation range to effectively separate the monomeric protein from aggregates.
Precipitation during purification If the sample becomes turbid in the equilibration buffer, consider adding 1-2% glycerol or urea to improve solubility.[5]

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of the three main purification techniques for this compound labeled proteins. The actual values will vary depending on the specific protein and experimental conditions.

Purification Method Primary Separation Principle Typical Protein Recovery (%) Typical Final Purity (%) Key Advantages Key Limitations
Size Exclusion Chromatography (SEC) Molecular size> 90%70-90%Gentle, non-denaturing conditions; effective for removing small molecules.[2][7]Low resolution for proteins of similar size; limited sample volume.
Ion-Exchange Chromatography (IEX) Net surface charge80-95%> 95%High capacity and resolution; cost-effective.[2][4]Requires protein to be stable at the binding pH; separation depends on a significant change in pI upon labeling.
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicity70-90%> 95%Orthogonal separation to IEX; can separate based on subtle differences in hydrophobicity.[5][8]Protein may bind too strongly if very hydrophobic; requires high salt concentrations which can sometimes induce precipitation.[9]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound from the labeling reaction mixture.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fraction collector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the desired final buffer (e.g., PBS).[3]

  • Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the equilibrated column.

  • Elution: Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted this compound and byproducts will be retained by the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm to detect the protein.

  • Pooling: Pool the fractions containing the purified, labeled protein.

cluster_0 SEC Workflow A Equilibrate Column B Load Sample A->B C Elute with Buffer B->C D Collect Fractions (Monitor A280) C->D E Pool Protein Fractions D->E

Caption: A step-by-step workflow for purification by SEC.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

This protocol is for separating the this compound labeled protein from the unlabeled protein. This example assumes the labeled protein has a lower pI than the unlabeled protein and will be purified using anion exchange chromatography.

Materials:

  • Anion exchange column (e.g., DEAE or Q-sepharose)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • FPLC system

Methodology:

  • Buffer Exchange: Ensure the protein sample from the SEC step is in a low-salt buffer, ideally the Binding Buffer. This can be done by dialysis or using a desalting column.

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.[2]

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer until the absorbance at 280 nm returns to baseline. The unlabeled protein may flow through during this step if the pH is between the pI of the labeled and unlabeled protein.

  • Elution: Elute the bound, labeled protein using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the pure, labeled protein.

cluster_1 IEX Workflow A Buffer Exchange to Low Salt B Equilibrate Column A->B C Load Sample B->C D Wash Unbound Protein C->D E Elute with Salt Gradient D->E F Collect & Analyze Fractions E->F cluster_2 HIC Workflow A Adjust Sample to High Salt B Equilibrate Column A->B C Load Sample B->C D Wash Unbound Protein C->D E Elute with Decreasing Salt Gradient D->E F Collect & Analyze Fractions E->F

References

BCN-OH Reaction Rate in Varied Solvent Polarities: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent polarity on the reaction rate of Bicyclo[6.1.0]nonyne-ol (BCN-OH) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the rate of a SPAAC reaction involving this compound?

A1: The rate of the SPAAC reaction can be significantly influenced by the solvent. While BCN click chemistry is versatile and can be performed in various organic solvents or aqueous buffers, polar solvents, particularly polar protic solvents, tend to accelerate the reaction.[1][2] This is attributed to the stabilization of the polar transition state of the cycloaddition reaction. More aqueous solvent systems have been noted to lead to significantly faster SPAAC reactions.[2]

Q2: I am observing a slow or incomplete reaction. What are the common solvent-related causes?

A2: Several factors related to the solvent can lead to suboptimal reaction kinetics:

  • Poor Solubility: One or both of your reactants (this compound derivative or the azide) may have poor solubility in the chosen solvent, leading to a lower effective concentration. The principle of "like dissolves like" is crucial; polar molecules dissolve best in polar solvents, and non-polar molecules in non-polar solvents.[3][4][5][6][7]

  • Suboptimal Polarity: Using a non-polar solvent may slow down the reaction as it does not effectively stabilize the polar transition state of the SPAAC reaction.

  • Buffer Choice in Aqueous Systems: In aqueous media, the choice of buffer can be critical. For instance, reactions in HEPES buffer have been shown to exhibit higher rate constants compared to those in Phosphate-Buffered Saline (PBS).[8][9]

Q3: Can I use co-solvents to improve the solubility of my reactants? How will this affect the reaction rate?

A3: Yes, using a minimal amount of an organic co-solvent like DMSO or DMF is a common strategy to dissolve hydrophobic reactants in aqueous buffers.[8][10] However, the addition of organic co-solvents should be carefully considered as it can impact the overall polarity of the reaction medium and consequently affect the reaction rate.[9] It is recommended to keep the co-solvent concentration low (e.g., <5% v/v) if possible.[8]

Q4: My reaction involves a biomolecule. What is the best solvent system to use?

A4: For reactions involving biomolecules, the primary consideration is to maintain the stability and activity of the biomolecule. Therefore, aqueous buffers at or near physiological pH (typically 7.0-8.5) are the solvents of choice.[10][11] As mentioned, the buffer composition itself can influence the reaction rate, with HEPES often being a better choice than PBS.[8][9] The reaction can also be accelerated by increasing the temperature to 37°C, provided the biomolecule is stable at this temperature.[8][10]

Q5: Are there any solvents I should avoid?

A5: Avoid solvents that can react with your starting materials. For instance, while BCN is generally stable, it can be susceptible to degradation under strongly acidic conditions.[8] Also, ensure your buffers are free from sodium azide if it is not one of your intended reactants, as it will compete in the reaction.[10]

Troubleshooting Guide

If you are encountering issues with your this compound SPAAC reaction, consult the following troubleshooting guide.

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Poor reactant solubility. Ensure your this compound derivative and azide are fully dissolved. Consider using a minimal amount of a co-solvent like DMSO or DMF for hydrophobic reactants in aqueous buffers.[8][10]
Suboptimal solvent polarity. If the reaction is slow in a non-polar solvent, switch to a more polar solvent (e.g., acetonitrile, methanol, or an aqueous buffer) to stabilize the transition state.[2]
Incorrect buffer choice for aqueous reactions. Switch from PBS to HEPES buffer, which has been shown to increase reaction rates.[8][9]
Unfavorable pH. Optimize the pH of your aqueous buffer. A slightly basic pH (7.5-8.5) can enhance the rate of SPAAC reactions.[8]
Low Product Yield Degradation of this compound. BCN linkers can be unstable under acidic conditions.[8] Verify the integrity of your starting material via mass spectrometry or NMR if you suspect degradation. Store this compound reagents at -20°C or -80°C, protected from light.[8]
Low reactant concentration. SPAAC reactions are second-order, so their rate depends on the concentration of both reactants.[8] If possible, increase the concentration of one or both reactants.
Inconsistent Reaction Rates Variability in solvent preparation. Ensure consistent preparation of solvent mixtures and buffers. Small changes in co-solvent percentage or pH can lead to different reaction rates.

Quantitative Data: Impact of Solvent on SPAAC Reaction Rates

The following table summarizes second-order rate constants (k₂) for the reaction of BCN derivatives with various azides in different solvents. A higher k₂ value indicates a faster reaction.

CyclooctyneAzide ReactantSolventRate Constant (k₂) (M⁻¹s⁻¹)
endo-BCNBenzyl azideCH₃CN:H₂O (3:1)0.07 - 0.18
endo-BCNPhenyl azideCH₃CN:H₂O (3:1)0.20
endo-BCNBenzyl azideDMSO (at 37°C)0.15
PEGylated BCN2-AzidoethanolAqueous Buffer (at 20°C)0.19 - 0.21
endo-BCN-OH4-tert-butyl-1,2-benzoquinone1,2-dichloroethane219 ± 14
endo-BCN-OH4-tert-butyl-1,2-benzoquinoneMethanol838 ± 22

Data compiled from multiple sources.[1][12][13]

Experimental Protocols

Here are detailed protocols for monitoring the kinetics of this compound SPAAC reactions.

Protocol 1: Monitoring Reaction Kinetics using ¹H NMR Spectroscopy

This method allows for direct observation of the disappearance of reactant signals and the appearance of product signals.

Materials and Reagents:

  • This compound derivative

  • Azide-containing molecule

  • Deuterated solvent of choice (e.g., DMSO-d₆, CD₃CN, D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare stock solutions of the this compound derivative and the azide in the chosen deuterated solvent.

  • Reaction Initiation: In an NMR tube, mix the reactants to achieve the desired final concentrations. A typical starting concentration is 10-50 mM for each reactant.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument.

    • Set the probe to the desired reaction temperature (e.g., 25°C or 37°C) and allow it to equilibrate.

  • Kinetic Run: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Determine the concentration of reactants and products at each time point by integrating characteristic, non-overlapping signals.

    • Plot the concentration of a reactant versus time.

    • Fit the data to the appropriate second-order rate law equation to determine the rate constant (k₂).

Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This method is suitable when there is a clear change in the UV-Vis absorbance spectrum upon reaction. It is often performed under pseudo-first-order conditions.

Materials and Reagents:

  • This compound derivative

  • Azide-containing molecule (ideally with a chromophore that changes upon reaction)

  • Reaction solvent/buffer

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Determine Monitoring Wavelength: Acquire the full UV-Vis spectra of the pure this compound derivative, the azide, and the expected triazole product to identify a wavelength with a significant change in absorbance during the reaction.

  • Sample Preparation: Prepare stock solutions of the reactants. To achieve pseudo-first-order conditions, one reactant (e.g., the azide) should be in large excess (at least 10-fold) over the other.

  • Instrument Setup:

    • Set the spectrophotometer to the desired temperature.

    • Set the instrument to monitor the absorbance at the predetermined wavelength over time.

    • Blank the spectrophotometer with the reaction solvent/buffer.

  • Reaction Initiation: Add the limiting reactant to the cuvette containing the excess reactant in the solvent/buffer, mix quickly, and immediately start data acquisition.

  • Data Analysis:

    • Plot absorbance versus time.

    • Fit the data to a first-order exponential decay equation: A(t) = A₀e^(-k_obs*t), where k_obs is the observed pseudo-first-order rate constant.[13]

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess: k₂ = k_obs / [Reactant_excess].

Visualizations

SPAAC_Mechanism General Mechanism of a SPAAC Reaction cluster_reactants Reactants BCN This compound (Strained Alkyne) TS [3+2] Cycloaddition Transition State BCN->TS Strain Release Azide R-N₃ (Azide) Azide->TS Product Triazole Product TS->Product Forms Stable Ring

SPAAC reaction mechanism.

experimental_workflow Experimental Workflow for Kinetic Analysis prep Prepare Reactant Stock Solutions initiate Initiate Reaction in Chosen Solvent prep->initiate monitor Monitor Reaction Progress (NMR, UV-Vis, etc.) initiate->monitor analyze Analyze Data (Concentration vs. Time) monitor->analyze calculate Calculate Rate Constant (k₂) analyze->calculate optimize Optimize Conditions (Solvent, Temp, pH) calculate->optimize If needed optimize->initiate

Workflow for kinetic analysis.

troubleshooting_logic Troubleshooting Logic for Slow this compound Reactions start Slow Reaction? check_solubility Are reactants fully dissolved? start->check_solubility Yes change_solvent Switch to more polar solvent or add co-solvent check_solubility->change_solvent No check_buffer Is reaction in aqueous buffer? check_solubility->check_buffer Yes change_solvent->start success Reaction Rate Improved change_solvent->success optimize_buffer Switch PBS to HEPES Optimize pH (7.5-8.5) check_buffer->optimize_buffer Yes increase_conc Increase reactant concentrations check_buffer->increase_conc No (Organic Solvent) optimize_buffer->start optimize_buffer->success increase_temp Increase temperature (e.g., to 37°C) increase_conc->increase_temp increase_temp->success

References

BCN-OH Mediated Bioconjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-OH mediated bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments utilizing this compound and related strained cyclooctynes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in bioconjugation?

This compound (endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne) is a chemical tool featuring a strained eight-membered alkyne ring (bicyclo[6.1.0]nonyne) and a primary alcohol group. The core principle of its utility lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient, copper-free "click chemistry" reaction.[1][] The high ring strain of the BCN alkyne allows it to react rapidly and specifically with an azide-functionalized molecule (e.g., a protein, nucleic acid, or drug) to form a stable triazole linkage under physiological conditions.[3] This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for use in complex biological systems.[3][4][5] The primary alcohol on this compound serves as a versatile handle for further chemical modifications or for direct attachment to substrates.[6]

Q2: What are the key differences between BCN and DBCO linkers?

BCN and DBCO (Dibenzocyclooctyne) are both widely used strained alkynes for SPAAC, but they have distinct properties that make them suitable for different applications.

  • Reactivity: Generally, DBCO exhibits faster reaction kinetics with aliphatic azides due to its greater ring strain.[7][8] However, BCN can react significantly faster with aromatic or electron-deficient aryl azides.[4][7]

  • Stability: BCN is significantly more stable than DBCO in the presence of endogenous thiols like glutathione (GSH), a critical factor for intracellular applications or long-term studies in reducing environments.[6][8][9][10] DBCO can be less stable in the presence of reducing agents like TCEP.[6]

  • Physicochemical Properties: BCN is smaller and less lipophilic (more hydrophilic) than the bulky, aromatic DBCO.[8][9] This can improve the solubility of BCN-containing reagents and conjugates in aqueous buffers and may reduce non-specific binding.[9]

Q3: How should I store my this compound reagents?

Proper storage is critical to prevent degradation of the strained BCN moiety. This compound should be stored at -20°C, protected from light and moisture.[11] Some suppliers recommend long-term storage at -80°C.[12] Before use, it is essential to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis and inactivation.[13]

Q4: What is the difference between endo-BCN and exo-BCN isomers?

The synthesis of BCN typically produces two diastereomers: endo and exo.[14][15] While both are reactive in SPAAC, the endo isomer is often preferred and more commercially available.[14][15] Studies have shown that endo-BCN can exhibit slightly faster reaction kinetics with certain azides, such as benzyl azide, compared to the exo isomer.[14][15][16]

Quantitative Data Summary

The selection of a bioorthogonal linker is often guided by its reaction kinetics. The tables below summarize key quantitative data for BCN and related cyclooctynes to aid in experimental design.

Table 1: Comparative Reaction Kinetics of BCN Isomers

Azide ReactantBCN IsomerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
Benzyl Azideendo-BCN0.29[14][16]CD₃CN/D₂O (1:2)[14][16]
Benzyl Azideexo-BCN0.19[14][16]CD₃CN/D₂O (1:2)[14][16]

Table 2: Comparative Reaction Kinetics of endo-BCN and DBCO with Different Azide Types

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
endo-BCNBenzyl azide (aliphatic-like)0.07 - 0.18[7]CH₃CN:H₂O (3:1)[7]
DBCOBenzyl azide (aliphatic-like)0.24 - 0.31[7]CH₃CN:H₂O (3:1)[7]
endo-BCNPhenyl azide (aromatic)0.20[7]CH₃CN:H₂O (3:1)[7]
DBCOPhenyl azide (aromatic)0.033[7]CH₃CN:H₂O (3:1)[7]
endo-BCNPeptide with azidolysine0.28[7]MeOD, 25°C[7]
DBCOPeptide with azidolysine0.34[7]HBS buffer (pH 7.4), 25°C[7]

Table 3: Stability of BCN and DBCO in the Presence of Thiols

LinkerConditionStability / Half-lifeKey Finding
BCNGlutathione (GSH)More stable, half-life of ~6 hours[10]BCN is significantly more robust in reducing environments.[8]
DBCOGlutathione (GSH)Less stable, half-life of ~71 minutes[10]DBCO is more susceptible to degradation by thiols.[8]

Troubleshooting Guide

Low yield or failed conjugation is a common frustration. This guide provides a systematic approach to diagnosing and solving potential issues.

TroubleshootingWorkflow start_node Problem: Low or No Conjugation Yield cat1 Step 1: Check Reagents start_node->cat1 cat2 Step 2: Check Reaction Conditions start_node->cat2 cat3 Step 3: Check Purification & Analysis start_node->cat3 cause1a Possible Cause: BCN/Azide Reagent Degradation cat1->cause1a cause1b Possible Cause: Biomolecule Inactivity cat1->cause1b cause2a Possible Cause: Suboptimal pH cat2->cause2a cause2b Possible Cause: Interfering Buffer Components cat2->cause2b cause2c Possible Cause: Poor Reagent Solubility cat2->cause2c cause2d Possible Cause: Side Reaction with Thiols cat2->cause2d cause2e Possible Cause: Steric Hindrance cat2->cause2e cause3a Possible Cause: Loss of Product During Purification cat3->cause3a sol1a Solution: Store reagents at -20°C, protected from light/moisture. Equilibrate to RT before opening. Confirm purity via LC-MS. cause1a->sol1a sol1b Solution: Confirm protein concentration and activity. Ensure azide incorporation was successful. cause1b->sol1b sol2a Solution: Optimize pH, typically within 7.0-8.5. Ensure buffer pH is accurate. cause2a->sol2a sol2b Solution: Use amine-free buffers (PBS, HEPES). Ensure buffer is free of sodium azide. cause2b->sol2b sol2c Solution: Add a minimal amount of organic co-solvent (e.g., DMSO, DMF). Ensure final concentration is <10%. cause2c->sol2c sol2d Solution: If free thiols are present, add a low concentration of β-mercaptoethanol (β-ME) to suppress the side reaction. cause2d->sol2d sol2e Solution: Introduce a flexible PEG spacer to the BCN or azide linker to reduce steric hindrance. cause2e->sol2e sol3a Solution: Use appropriate MWCO for purification columns. Optimize purification protocol to minimize loss. cause3a->sol3a

Troubleshooting workflow for low BCN bioconjugation yield.

Detailed Troubleshooting Steps:

1. Reagent and Biomolecule Quality

  • Problem: Degradation of BCN reagent.

    • Cause: Strained cyclooctynes can be sensitive to moisture, acidic conditions, and improper storage.[13][17]

    • Solution: Always store BCN reagents at -20°C (or -80°C for long-term) in a desiccated, dark environment.[11][12] Allow the vial to warm to room temperature before opening to prevent condensation.[13] If in doubt, verify the integrity of the reagent using mass spectrometry.

  • Problem: Inactive or incorrectly prepared biomolecule.

    • Cause: The azide handle may not have been successfully incorporated into your biomolecule, or the biomolecule itself may have degraded or aggregated.

    • Solution: Confirm successful azide modification of your biomolecule using a relevant analytical technique (e.g., mass spectrometry). Verify the concentration and purity of your biomolecule before starting the conjugation reaction.

2. Reaction Conditions

  • Problem: Slow or incomplete reaction.

    • Cause: The reaction pH is suboptimal. SPAAC reactions are often pH-dependent.[18]

    • Solution: Optimize the pH of your reaction buffer. A range of pH 7.0 to 8.5 is typically recommended for protein conjugations.[18] Ensure the buffer is compatible with the stability of your biomolecules.[18]

  • Problem: Inhibition of the reaction.

    • Cause: Components in your buffer are interfering with the reaction. Buffers containing primary amines (e.g., Tris, glycine) can react with NHS esters if you are using a BCN-NHS ester to modify your protein.[11] Sodium azide (NaN₃), a common preservative, will directly compete with your azide-functionalized molecule.[18]

    • Solution: Use non-amine-containing buffers such as PBS, HEPES, or borate buffer for the conjugation step.[11] Ensure all solutions are free from sodium azide.[18]

  • Problem: Reagents are not fully dissolved.

    • Cause: Hydrophobic BCN linkers or payloads may have poor solubility in aqueous buffers, leading to a heterogeneous reaction mixture and reduced rates.[13]

    • Solution: Add a minimal amount of a water-miscible organic co-solvent, such as DMSO or DMF, to solubilize the reagent before adding it to the reaction mixture.[13][18] The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturing proteins.[19][20]

  • Problem: Unwanted side reactions.

    • Cause: BCN can react with free thiols (cysteine residues) in a side reaction.[19]

    • Solution: If your protein contains reactive free thiols, this side reaction can be suppressed by the addition of a low concentration of β-mercaptoethanol (β-ME).[19]

  • Problem: Low efficiency due to molecular structure.

    • Cause: Bulky molecules or functional groups near the azide or BCN moiety can physically block the reactive sites, preventing the reaction.[13]

    • Solution: To overcome steric hindrance, introduce a flexible polyethylene glycol (PEG) spacer between the reactive group (BCN or azide) and the biomolecule.[11][13]

3. Purification and Analysis

  • Problem: The final product is not detected after purification.

    • Cause: The conjugate was lost during the purification step. This can happen if an inappropriate size-exclusion chromatography column or dialysis membrane (wrong molecular weight cut-off) is used.

    • Solution: Ensure the purification method is suitable for your specific conjugate. For protein conjugates, size-exclusion chromatography (SEC) is a common and effective method.[12] Select a column and MWCO appropriate for the size of your final product.

Experimental Protocols

Protocol 1: General Protein Modification with BCN-NHS Ester

This protocol describes the modification of a protein's primary amines (lysine residues and N-terminus) with a BCN-NHS ester.

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free reaction buffer (e.g., 100 mM sodium phosphate buffer or PBS, pH 8.0-8.5).

    • Adjust the protein concentration to 1-5 mg/mL.

  • BCN-NHS Ester Preparation:

    • Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution to the protein solution.[11]

    • Gently mix by pipetting. The final DMSO concentration should be <10%.[11]

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[11]

  • Purification:

    • Remove the excess, unreacted BCN-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[19][11]

Protocol 2: SPAAC Reaction between BCN-Modified Protein and Azide-Payload

This protocol describes the "click" reaction between the BCN-functionalized protein from Protocol 1 and an azide-containing molecule (payload).

  • Reactant Preparation:

    • Prepare the BCN-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-modified payload in a minimal amount of a compatible solvent (e.g., DMSO).

  • SPAAC Reaction:

    • Add a 3- to 10-fold molar excess of the azide-payload stock solution to the BCN-modified protein solution.[12]

    • Incubate the reaction mixture. Reaction times can vary significantly based on reactant concentrations and reactivity, typically ranging from 4-12 hours at room temperature or 1-4 hours at 37°C.[11][12] The reaction can also be performed at 4°C for 12-24 hours.[12]

  • Purification and Analysis:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method (e.g., HPLC) to remove unreacted payload.[12][18]

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the final product identity.[11]

ExperimentalWorkflow protein Protein (in Amine-Free Buffer, pH 8.0-8.5) step1 Step 1: Amination (RT, 1-2h) protein->step1 bcn_nhs BCN-NHS Ester (dissolved in DMSO) bcn_nhs->step1 bcn_protein_crude BCN-Modified Protein (Crude) step1->bcn_protein_crude purify1 Purification (Desalting Column) bcn_protein_crude->purify1 bcn_protein_pure BCN-Modified Protein (Purified) purify1->bcn_protein_pure step2 Step 2: SPAAC Reaction (RT or 37°C, 1-24h) bcn_protein_pure->step2 azide_payload Azide-Payload (dissolved in DMSO) azide_payload->step2 final_conjugate_crude Final Conjugate (Crude) step2->final_conjugate_crude purify2 Purification (SEC / HPLC) final_conjugate_crude->purify2 final_conjugate_pure Final Conjugate (Purified & Analyzed) purify2->final_conjugate_pure

General experimental workflow for BCN-mediated bioconjugation.

References

Technical Support Center: Enhancing BCN-based Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with Bicyclo[6.1.0]nonyne (BCN) derivatives, particularly focusing on improving the efficiency of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is BCN-OH and what type of reaction does it undergo?

This compound is a bicyclononyne derivative that contains a hydroxyl group.[1][2] The core of its reactivity lies in the strained alkyne of the BCN ring system. This strained alkyne readily undergoes a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with azide-functionalized molecules.[3] This is a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native processes.[4] The hydroxyl group (-OH) on this compound serves as a functional handle for attaching it to other molecules of interest.[3]

Q2: My conjugation reaction using a BCN derivative is slow or giving low yields. What are the common causes?

While SPAAC reactions with BCN are generally fast, several factors can lead to perceived slow kinetics or low product yield. These include:

  • Low Reactant Concentrations: Like any bimolecular reaction, the rate of SPAAC is dependent on the concentration of both the BCN and azide reactants. Low concentrations will result in a slower reaction.

  • Steric Hindrance: Significant steric bulk near the azide or the BCN alkyne can impede the reaction rate.

  • Suboptimal Solvent: The choice of solvent can influence reaction kinetics. While SPAAC can be performed in a variety of organic and aqueous solvents, the specific rate can vary.[5]

  • Instability of Reactants: BCN derivatives can exhibit instability under certain conditions, such as in the presence of thiols (e.g., glutathione) or some reducing agents like TCEP.[6][7] Tetrazines, another class of click chemistry reagents, can also be unstable under certain pH conditions or in the presence of reducing agents.[8]

  • Incorrect Stoichiometry: An inappropriate molar ratio of BCN to azide can lead to incomplete reaction and a mixture of starting materials and product.

Q3: How can I accelerate my BCN-azide conjugation reaction?

To improve the kinetics of your SPAAC reaction, consider the following strategies:

  • Increase Reactant Concentrations: If possible, increasing the concentration of one or both reactants will increase the reaction rate.

  • Optimize the Solvent System: While BCN click chemistry can be run in aqueous buffers or organic solvents, ensure your chosen solvent system fully solubilizes both reactants.[5] For biomolecule conjugations, aqueous buffers are common.

  • Consider the BCN Isomer: BCN exists as two diastereomers: endo and exo. The endo isomer has been shown to have slightly faster kinetics with benzyl azide compared to the exo isomer.[6]

  • Evaluate Your Azide Partner: While DBCO is generally faster with aliphatic azides, BCN can exhibit faster kinetics with aromatic azides.[9]

Q4: Are there stability concerns I should be aware of when working with BCN linkers?

Yes, BCN linkers have known stability issues under specific conditions:

  • Thiols: BCN is known to react with thiols, such as the abundant intracellular antioxidant glutathione (GSH).[8] While BCN is significantly more stable to GSH than DBCO (with a half-life of ~6 hours for BCN versus 71 minutes for DBCO), this can be a consideration for intracellular applications.[7][8] The presence of β-mercaptoethanol (β-ME) can suppress this thiol-BCN addition.[5]

  • Reducing Agents: BCN has shown instability in the presence of tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent used in protein chemistry.[6][7]

  • pH: While generally stable across a range of pH values, extreme pH conditions should be evaluated for their impact on your specific BCN-containing molecule.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

If you are experiencing low yields in your BCN-azide conjugation reaction, follow these troubleshooting steps:

  • Verify Reactant Integrity:

    • Confirm the purity and concentration of your BCN and azide-containing starting materials using appropriate analytical techniques (e.g., NMR, MS, HPLC).

    • Ensure that your starting materials have been stored correctly to prevent degradation. This compound should be stored dry, dark, and at 0 - 4°C for the short term or -20°C for the long term.[1]

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure you are using an appropriate molar ratio of your reactants. A common starting point is a 1:1 ratio, but an excess of one reactant may be beneficial in some cases.

    • Concentration: Try increasing the concentration of your reactants.

    • Reaction Time and Temperature: Monitor the reaction over a time course to determine the optimal reaction time. Most SPAAC reactions proceed efficiently at room temperature.[5]

  • Check for Competing Side Reactions:

    • If your reaction buffer contains thiols or TCEP, consider removing them or using an alternative buffer system.

Issue 2: Instability of BCN-Conjugate

If you suspect your BCN-containing molecule or final conjugate is degrading, consider the following:

  • Analyze for Degradation Products: Use analytical techniques like HPLC or mass spectrometry to identify potential degradation products.

  • Review Buffer Components:

    • Avoid the use of TCEP as a reducing agent.

    • If working with thiol-containing molecules, be aware of the potential for a side reaction with BCN.

  • Control pH: Ensure the pH of your storage and reaction buffers is appropriate for your molecule's stability.

Quantitative Data

Table 1: Comparative Reaction Kinetics of Cyclooctynes with Azides

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemNotes
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)The endo isomer shows slightly faster kinetics than the exo isomer.[6]
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)
General BCNAromatic AzidesFaster than DBCO-BCN can have significantly faster kinetics with aromatic azides compared to DBCO.[9]
DBCOAliphatic AzidesGenerally faster than BCN-DBCO is often preferred for its rapid kinetics with aliphatic azides.[9]

Table 2: Stability of BCN in Common Bioconjugation Conditions

ConditionBCN StabilityNotes
Glutathione (GSH)Half-life of ~6 hoursBCN is significantly more stable than DBCO in the presence of GSH.[7][8]
Tris(2-carboxyethyl)phosphine (TCEP)Shows instabilityIt is advisable to avoid TCEP when working with BCN linkers.[6][7]

Experimental Protocols

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general workflow for conjugating a BCN-functionalized molecule to an azide-functionalized molecule.

  • Reactant Preparation:

    • Dissolve the BCN-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Dissolve the azide-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the BCN and azide solutions. The final solvent composition should ensure the solubility of both reactants. For biological molecules, aqueous buffers like PBS are commonly used.

    • The stoichiometry will depend on the specific application, but a 1.5 to 2-fold molar excess of one reactant is often used to drive the reaction to completion.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature.

    • Reaction times can vary from minutes to several hours depending on the reactivity of the specific BCN and azide partners and their concentrations.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical techniques such as HPLC, LC-MS, or TLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or preparative HPLC, to remove unreacted starting materials.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product BCN BCN-R1 TS [3+2] Cycloaddition BCN->TS Strain-promoted Azide N3-R2 Azide->TS Triazole Triazole-linked Conjugate TS->Triazole

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow A Prepare BCN and Azide Stock Solutions B Combine Reactants in Appropriate Buffer A->B C Incubate at Room Temperature B->C D Monitor Reaction Progress (e.g., HPLC, LC-MS) C->D E Purify the Conjugate D->E F Characterize the Final Product E->F

Caption: General experimental workflow for BCN-azide conjugation.

References

Validation & Comparative

Navigating the Click Chemistry Landscape: A Comparative Guide to BCN-OH and DBCO in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is a critical decision that dictates the success of bioconjugation, cellular imaging, and drug delivery strategies. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a powerful toolkit for these applications. At the heart of this technology are strained cyclooctynes, with Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO) being two of the most prominent players. This guide provides an objective, data-driven comparison of their reaction kinetics and key physicochemical properties to empower informed reagent selection.

The fundamental driving force behind SPAAC is the ring strain of the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, enabling rapid and specific ligation under physiological conditions without the need for a toxic copper catalyst.[1] While both BCN and DBCO participate in this reaction to form a stable triazole linkage, their distinct structural and electronic features lead to significant differences in their performance.

At a Glance: Key Physicochemical and Kinetic Differences

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromatic[2]Bulky, aromatic[2]
Reactivity with Azides Generally lower than DBCO[2]Generally higher than BCN[2]
Stability with Thiols (e.g., Glutathione) More stable[2][3]Less stable[2][3]
Lipophilicity Lower[2][4]Higher[2][3]
Size Smaller[2][4]Larger[2]

Quantitative Comparison of Reaction Kinetics

The efficacy of a SPAAC reaction is quantified by its second-order rate constant (k₂), where a higher value signifies a faster reaction. This is particularly crucial for applications involving low reactant concentrations or requiring rapid conjugation. The table below summarizes the second-order rate constants for the reaction of BCN and DBCO with various azide-containing molecules.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
endo-BCNBenzyl azide (Bn-N₃)~0.07 - 0.29[5][6]CH₃CN:H₂O (3:1) / CD₃CN/D₂O (1:2)
exo-BCNBenzyl azide (Bn-N₃)~0.19[6][7]CD₃CN/D₂O (1:2)
endo-BCNPhenyl azide (Ph-N₃)~0.20[8]CH₃CN:H₂O (3:1)
DBCOBenzyl azide (Bn-N₃)~0.24 - 1.0[5][8]CH₃CN:H₂O (3:1)
DBCOPhenyl azide (Ph-N₃)0.033[8]CH₃CN:H₂O (3:1)
endo-BCNBoc-protected azido-amino acid0.28MeOD
DBCOPeptide with azidolysine0.34[5][9]HBS buffer (pH 7.4), 25°C

Note: Reaction rates can be influenced by the specific derivatives of BCN and DBCO used, as well as the steric and electronic properties of the azide partner, solvent polarity, and temperature.[3][8]

Generally, DBCO exhibits faster reaction kinetics compared to BCN, which is attributed to its greater ring strain.[5] However, an interesting exception is the reaction with aromatic azides, such as phenyl azide, where endo-BCN can demonstrate significantly faster kinetics than DBCO.[5] This is due to differences in the electronic demands of the cycloaddition mechanism for each cyclooctyne.[5]

Factors Influencing Reagent Selection

The choice between BCN-OH and DBCO is not solely based on reaction speed and should be tailored to the specific experimental context.

Choose DBCO when:

  • Speed is paramount: For applications like in vivo imaging or capturing transient molecular interactions, the generally faster kinetics of DBCO with aliphatic azides are advantageous.[3]

  • Steric hindrance is minimal: DBCO reacts efficiently with accessible primary and secondary azides.[3]

Choose this compound when:

  • Stability is critical: In reducing environments, such as the intracellular space with high concentrations of thiols like glutathione, the superior stability of the BCN moiety is a distinct advantage.[2][3] DBCO can react with thiols, which may be a concern for intracellular labeling experiments.[5]

  • Hydrophilicity is a concern: The lower hydrophobicity of BCN can reduce non-specific binding and improve the solubility of the final conjugate.[3][4]

  • Size is a factor: The smaller and more compact nature of BCN can be beneficial when labeling sterically hindered sites or when minimizing the perturbation of a biomolecule's function is crucial.[3][4]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for optimizing bioconjugation strategies. The two most common methods for measuring the second-order rate constants of SPAAC reactions are UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Protocol 1: Kinetic Analysis via UV-Vis Spectroscopy (Pseudo-First-Order Conditions)

This method is particularly suitable for DBCO, which has a distinct UV absorbance that changes upon reaction, and when one reactant (e.g., the azide) can be used in large excess.[5]

Methodology:

  • Materials and Reagents: DBCO derivative, azide-containing molecule, reaction buffer (e.g., HEPES, PBS), UV-Vis spectrophotometer with temperature control.[5][10]

  • Procedure:

    • Prepare a stock solution of the DBCO derivative and a series of solutions of the azide-containing molecule at various concentrations (at least 10-fold excess relative to DBCO).[5]

    • Equilibrate the azide solution to the desired temperature in a quartz cuvette.[5]

    • Initiate the reaction by adding the DBCO stock solution and immediately monitor the decay of the DBCO absorbance at its characteristic wavelength (~308-310 nm) over time.[5][10]

  • Data Analysis:

    • Under pseudo-first-order conditions ([Azide] >> [DBCO]), fit the absorbance vs. time data to a first-order exponential decay equation: A(t) = A₀e(-k_obs*t), where k_obs is the observed rate constant.[5]

    • Plot the calculated k_obs values against the corresponding azide concentrations. The slope of this linear plot represents the second-order rate constant (k₂).[5][10]

Protocol 2: Kinetic Analysis via NMR Spectroscopy (Second-Order Conditions)

This method is useful for cyclooctynes like BCN that lack a convenient UV-Vis signature and allows for the direct monitoring of both reactant consumption and product formation.[8]

Methodology:

  • Materials and Reagents: BCN derivative, azide-containing molecule, deuterated solvent, internal standard (e.g., dimethyl sulfone), NMR spectrometer.[8][11]

  • Procedure:

    • Prepare stock solutions of the BCN and azide reactants in the deuterated solvent.[5]

    • In an NMR tube, mix the reactants at known, non-excess concentrations along with an internal standard.[5]

    • Acquire a series of ¹H NMR spectra at defined time intervals.[5]

  • Data Analysis:

    • Identify distinct, non-overlapping peaks corresponding to a reactant and the triazole product.[5]

    • Determine the concentration of each species at each time point by integrating their respective signals and comparing them to the integral of the internal standard.[5][8]

    • The second-order rate constant (k₂) can be determined by plotting the reciprocal of the reactant concentration versus time. The slope of the resulting linear fit will be equal to the rate constant.[8]

Visualizing the Process

To provide a clearer understanding, the following diagrams illustrate the general SPAAC mechanism and the experimental workflow for kinetic analysis.

SPAAC_Mechanism Reactants Strained Cyclooctyne (BCN or DBCO) TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Azide Azide Plus + Plus->TransitionState Product Stable Triazole Product TransitionState->Product Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Cyclooctyne Prepare Cyclooctyne Stock Solution Mix Mix Reactants in Cuvette or NMR Tube Prep_Cyclooctyne->Mix Prep_Azide Prepare Azide Stock Solution(s) Prep_Azide->Mix Monitor Monitor Reaction Progress (UV-Vis or NMR) Mix->Monitor Collect_Data Collect Time-Course Data Monitor->Collect_Data Plot_Data Plot Kinetic Data Collect_Data->Plot_Data Calculate_k2 Calculate Second-Order Rate Constant (k₂) Plot_Data->Calculate_k2

References

A Head-to-Head Comparison: BCN-OH vs. TCO for Protein Labeling in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of bioorthogonal handles for protein modification. This guide provides a detailed comparison of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) and trans-cyclooctene (TCO), focusing on their performance in protein labeling applications.

In the rapidly advancing field of bioconjugation, the precise and efficient labeling of proteins is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. Among the most powerful techniques for achieving this are bioorthogonal reactions, which proceed with high selectivity and efficiency within complex biological systems. Two of the most prominent players in this arena, particularly in reactions with tetrazines, are this compound and TCO. This guide offers an in-depth comparison of these two chemical handles to aid researchers in selecting the optimal tool for their specific protein labeling needs.

Chemical Principles: A Tale of Two Reactions

Both this compound and TCO are key components in bioorthogonal "click chemistry," yet they participate in distinct types of reactions to achieve protein conjugation.

This compound is a strained alkyne primarily utilized in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction involves the coupling of BCN with an azide-functionalized molecule to form a stable triazole linkage. The inherent ring strain of the bicyclononyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it suitable for live-cell applications.[1][2] While BCN can also react with tetrazines, its primary and most characterized application is in SPAAC.

TCO , a strained alkene, on the other hand, is the dienophile of choice for the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with a tetrazine diene.[3][4] This [4+2] cycloaddition is exceptionally fast and results in the formation of a stable dihydropyridazine, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas, making the reaction irreversible.[3][5] This reaction is renowned for its unparalleled speed among bioorthogonal reactions.[6][7]

At a Glance: Key Performance Indicators

To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and TCO in the context of their reactions with tetrazines, which is a common bioorthogonal partner for both.

FeatureThis compound (with Tetrazine)TCO (with Tetrazine)References
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Inverse-Electron-Demand Diels-Alder (IEDDA)[3][4][8][9]
Second-Order Rate Constant (k₂) 3.6 - 125 M⁻¹s⁻¹ (with various tetrazines in MeOH)> 800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹ (depending on the tetrazine and TCO isomer)[9][10][11]
Reaction Conditions Aqueous buffers, organic solvents, physiological pHAqueous buffers, organic solvents, physiological pH (6.0 - 9.0)[5][11]
Reaction Time Generally longer than TCOTypically very rapid (< 5 minutes to 2 hours)[11][12]
Stability BCN moiety can exhibit poor long-term stability under certain conditions (e.g., in the presence of thiols).TCO functional group is generally stable in aqueous buffered media for weeks at 4°C.[10][13]

Reaction Kinetics: A Clear Winner in Speed

The most significant differentiator between this compound and TCO when reacting with tetrazines is the reaction kinetics. The IEDDA reaction between TCO and tetrazine is exceptionally fast, with second-order rate constants often orders of magnitude higher than those for the BCN-tetrazine reaction.[6][7][8] For instance, the reaction between TCO and dipyridal tetrazine has a reported rate constant of approximately 2000 M⁻¹s⁻¹ in a methanol/water mixture.[8] In contrast, the reaction of BCN with 3,6-diphenyl-1,2,4,5-tetrazine in methanol has a rate constant of 3.6 M⁻¹s⁻¹.[9] Even with more reactive tetrazines, the rate constant for BCN reaches up to 125 M⁻¹s⁻¹.[9]

This vast difference in reaction speed has significant practical implications. The rapid kinetics of the TCO-tetrazine ligation allow for efficient labeling at very low concentrations of reactants, which is crucial when working with sensitive biological samples or in living organisms to minimize potential off-target effects and toxicity.[6]

Stability Considerations

While TCO excels in reaction speed, the stability of the chemical handle itself is another critical factor. The TCO functional group is generally stable in aqueous buffered media for extended periods.[10] Conversely, BCN has been reported to exhibit poor long-term stability under certain conditions, particularly in the presence of thiols like glutathione, which are abundant in the cellular environment.[13] This instability can lead to the degradation of the BCN moiety before the desired bioorthogonal reaction can occur, potentially reducing labeling efficiency.

Experimental Protocols

Detailed and validated protocols are essential for successful protein labeling. Below are representative protocols for labeling a protein with a TCO or this compound handle via an NHS ester, followed by the bioorthogonal reaction.

Protocol 1: Protein Functionalization with TCO-NHS or BCN-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine residues) on a protein with an N-hydroxysuccinimide (NHS) ester of TCO or BCN.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)

  • TCO-PEGn-NHS ester or BCN-PEGn-NHS ester (10 mM stock solution in anhydrous DMSO or DMF)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column or dialysis.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS or BCN-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted NHS ester using a desalting spin column or dialysis. The functionalized protein is now ready for the bioorthogonal reaction.

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess of the tetrazine reagent (1.5 to 2-fold) is often recommended to drive the reaction to completion.

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.

  • Analysis: The conjugated protein is now ready for purification or direct analysis.

Protocol 3: BCN-Tetrazine Ligation

This protocol describes the reaction between a BCN-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • BCN-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the BCN-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and dilute it into the reaction buffer.

  • Ligation Reaction: Mix the BCN-labeled protein with the tetrazine-labeled molecule. A slight molar excess of the tetrazine reagent can be used.

  • Incubation: The reaction time will be longer than the TCO-tetrazine ligation and may require several hours to overnight incubation at room temperature, depending on the specific reactants and concentrations.

  • Analysis: The conjugated protein can then be purified or analyzed.

Visualizing the Chemistry and Workflows

To further clarify the chemical reactions and experimental processes, the following diagrams are provided.

BCN_TCO_Reaction_Mechanisms cluster_BCN BCN-Tetrazine IEDDA Reaction cluster_TCO TCO-Tetrazine IEDDA Reaction BCN-Protein Protein-BCN BCN_Product Labeled Protein (Dihydropyridazine) BCN-Protein->BCN_Product + Tetrazine Tetrazine Tetrazine-Label TCO-Protein Protein-TCO TCO_Product Labeled Protein (Dihydropyridazine) + N₂ TCO-Protein->TCO_Product + Tetrazine Tetrazine2 Tetrazine-Label

Caption: Chemical reaction schemes for BCN-tetrazine and TCO-tetrazine ligations.

Protein_Labeling_Workflow start Start: Unlabeled Protein functionalization Functionalization with BCN-NHS or TCO-NHS start->functionalization purification1 Purification (Remove excess NHS ester) functionalization->purification1 bioorthogonal_reaction Bioorthogonal Reaction (+ Tetrazine-Label) purification1->bioorthogonal_reaction purification2 Purification (Remove excess label) bioorthogonal_reaction->purification2 end End: Labeled Protein purification2->end

Caption: General experimental workflow for two-step protein labeling.

Conclusion and Recommendations

Both this compound and TCO are valuable tools for protein labeling, but their optimal applications differ based on their distinct characteristics.

TCO is the clear choice for applications requiring:

  • Rapid reaction kinetics: For time-sensitive experiments or when working with low concentrations of biomolecules.

  • High efficiency: The irreversible nature and speed of the TCO-tetrazine ligation often lead to higher conjugation yields.

  • Live-cell and in vivo imaging: The fast kinetics minimize the time required for labeling, reducing potential perturbations to biological systems.[6][14]

This compound may be considered when:

  • SPAAC is the desired chemistry: If the labeling strategy specifically requires an azide-alkyne cycloaddition.

  • Alternative reactivity is needed: In complex systems where the reactivity profile of TCO might lead to unforeseen side reactions (though this is rare given its high bioorthogonality).

References

BCN-OH: A Superior Cyclooctyne for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioorthogonal chemistry, the choice of cyclooctyne for strain-promoted alkyne-azide cycloaddition (SPAAC) is critical for the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). Among the array of available cyclooctynes, Bicyclo[6.1.0]non-4-yne-9-methanol (BCN-OH) has emerged as a compelling alternative to more commonly used reagents such as dibenzocyclooctyne (DBCO), dibenzoannulated cyclooctyne (DIBO), and azadibenzocyclooctyne (ADIBO). This guide provides a data-driven comparison of this compound with other cyclooctynes, highlighting its distinct advantages in terms of reaction kinetics with specific substrates, superior stability in biologically relevant environments, and favorable physicochemical properties.

Superior Stability in Reducing Environments

A key advantage of this compound is its enhanced stability in the presence of biological thiols, such as glutathione (GSH), which is abundant in the intracellular environment. This stability is crucial for long-term labeling studies and applications within living cells.

CyclooctyneHalf-life in presence of Glutathione (GSH)Key Findings
BCN ~6 hours[1]Significantly more stable to thiols compared to DBCO.[1]
DBCO ~71 minutes[1]Less stable in the presence of thiols.[1]

This difference in stability is critical for experiments requiring long incubation times or targeting intracellular components where the high concentration of GSH can lead to the degradation of less stable cyclooctynes. While both BCN and DBCO can degrade in the endolysosomal environment of phagocytes, with BCN showing faster degradation in that specific context, its stability in the presence of thiols remains a significant advantage for many other cellular applications.[1]

Favorable and Tunable Reaction Kinetics

While DBCO is often cited for its fast reaction kinetics, the reactivity of cyclooctynes is highly dependent on the azide reaction partner. BCN demonstrates comparable or even superior reaction rates with certain classes of azides, particularly aryl azides.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
BCN Benzyl azide~0.06 - 0.1Acetonitrile:Water
Phenyl azide~0.2Acetonitrile:Water (3:1)[2]
Electron-deficient aryl azidesup to 2.9Not specified[2]
DBCO Benzyl azide~0.6 - 1.0Acetonitrile:Water
Phenyl azide0.033Acetonitrile:Water (3:1)[2]
DIBO Benzyl azide~0.3 - 0.7Not specified

Interestingly, a reversal of reactivity is observed with aromatic azides, where BCN can react significantly faster than DBCO.[2] This provides researchers with an orthogonal tool for selective ligations. Furthermore, the reactivity of BCN can be dramatically enhanced with electron-deficient aryl azides, reaching rates that exceed those of DBCO with aliphatic azides.[2]

Physicochemical Advantages

This compound possesses a smaller, non-aromatic structure compared to the bulky, aromatic frameworks of DBCO, DIBO, and ADIBO. This results in lower lipophilicity, which can be advantageous in aqueous biological systems by reducing non-specific binding and improving solubility. The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the attachment of a wide range of moieties such as fluorophores, drugs, or affinity tags.

Experimental Protocols

To facilitate the objective comparison of cyclooctyne performance, detailed experimental protocols for key assays are provided below.

Protocol 1: Determination of SPAAC Reaction Kinetics via ¹H NMR Spectroscopy

This method allows for the direct monitoring of reactant consumption and product formation to determine second-order rate constants.

Materials:

  • Cyclooctyne (this compound, DBCO, DIBO, or ADIBO derivative)

  • Azide reactant (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the cyclooctyne, azide reactant, and internal standard in the deuterated solvent at known concentrations.

  • Reaction Initiation: In an NMR tube, mix a known concentration of the cyclooctyne with a known concentration of the internal standard. Initiate the reaction by adding a known concentration of the azide reactant.

  • NMR Data Acquisition: Immediately place the NMR tube in the NMR spectrometer pre-equilibrated to the desired temperature (e.g., 25 °C). Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate a well-resolved signal corresponding to a proton on the starting cyclooctyne or azide and a signal from the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.

    • Determine the second-order rate constant (k₂) by plotting the reciprocal of the reactant concentration versus time. The slope of the resulting linear fit will be equal to the rate constant.

Protocol 2: In Vitro Thiol Stability Assay

This protocol assesses the stability of cyclooctynes in a reducing environment mimicking the intracellular milieu.

Materials:

  • Cyclooctyne-conjugated fluorescent probe (e.g., BCN-fluorophore, DBCO-fluorophore)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Solution Preparation: Prepare stock solutions of the cyclooctyne-conjugated fluorescent probe and GSH in PBS.

  • Reaction Setup: In a microcentrifuge tube, mix the cyclooctyne-probe solution with the GSH solution to achieve the desired final concentrations. A control sample without GSH should also be prepared.

  • Incubation: Incubate the samples at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 6, 8 hours), take an aliquot from each reaction mixture.

  • HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC with fluorescence detection. Monitor the peak corresponding to the intact cyclooctyne-probe.

  • Data Analysis:

    • Calculate the percentage of the intact probe remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact probe versus time to determine the half-life of the cyclooctyne in the presence of GSH.

Applications and Workflows

The unique properties of this compound make it particularly well-suited for specific applications where stability and hydrophilicity are paramount.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The stability of this compound in biological media is a significant advantage for the development of ADCs, ensuring the integrity of the conjugate until it reaches its target.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Preparation cluster_2 Step 3: SPAAC Conjugation cluster_3 Step 4: Purification & Characterization Ab Antibody Ab_Azide Azide-Modified Antibody Ab->Ab_Azide Lysine Targeting Azide_Reagent Azide-NHS Ester Azide_Reagent->Ab_Azide ADC Antibody-Drug Conjugate (ADC) Ab_Azide->ADC SPAAC (Copper-Free) Drug Cytotoxic Drug Drug_BCN Drug-BCN-OH Conjugate Drug->Drug_BCN BCN_OH_Linker This compound Linker BCN_OH_Linker->Drug_BCN Drug_BCN->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC / HIC

Workflow for ADC synthesis using this compound.
Cell Surface Glycan Labeling and Signaling Pathway Investigation

The hydrophilicity of this compound is advantageous for labeling cell surface glycans in aqueous environments, minimizing non-specific interactions and improving probe accessibility.

Glycan_Signaling cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Ligation cluster_2 Downstream Analysis Azido_Sugar Azido-Sugar (e.g., Ac₄ManNAz) Cell Live Cell Azido_Sugar->Cell Labeled_Cell Cell with Azide-Modified Surface Glycans Cell->Labeled_Cell Metabolic Incorporation Labeled_Glycans Fluorescently Labeled Surface Glycans Labeled_Cell->Labeled_Glycans SPAAC BCN_Probe This compound-Fluorophore Probe BCN_Probe->Labeled_Glycans Imaging Imaging of Glycan Localization & Dynamics Labeled_Glycans->Imaging Fluorescence Microscopy Signaling_Analysis Investigation of Downstream Signaling Pathways (e.g., Receptor Clustering, Kinase Activation) Imaging->Signaling_Analysis Correlate with Signaling Events

References

A Comparative Guide to the Intracellular Stability of BCN-OH and DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bioorthogonal linker is a critical decision that profoundly impacts the success of bioconjugation strategies in cellular environments. Among the premier choices for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are frequently employed. This guide provides an objective, data-driven comparison of their stability and performance within cellular contexts, with a specific focus on the hydroxyl-functionalized BCN (BCN-OH).

The intracellular space presents a formidable challenge to the integrity of bioconjugates. The cytoplasm is a reducing environment with high concentrations of thiols, most notably glutathione (GSH), which can react with and degrade linkers.[1] Furthermore, enzymatic cleavage, pH variations, and reactive oxygen species within different subcellular compartments can compromise linker stability.[1][2] Therefore, understanding the relative stability of BCN and DBCO is paramount for designing robust and reliable bioconjugation experiments.

Quantitative Performance Comparison

The selection of a linker is often a trade-off between reaction kinetics, stability, and the specific requirements of the experimental system. The following table provides a quantitative comparison of BCN and DBCO.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)Key Considerations
Structure Compact, non-aromatic.[1]Bulky, aromatic.[1]Size and aromaticity can influence solubility, non-specific binding, and cell permeability.
Reactivity with Azides Generally lower than DBCO.[1]Generally higher than BCN.[1]DBCO's higher reactivity is advantageous for rapid labeling at low concentrations.
Stability with Thiols (e.g., GSH) More stable in vitro.[1][3]Less stable in vitro.[1][3]BCN is often preferred for applications in thiol-rich environments.
Intracellular Stability (RAW264.7 cells, 24h) 79% ± 1.8% degraded.[2]36% ± 0.8% degraded.[2]In the harsh environment of immune phagocytes, DBCO shows significantly higher stability than BCN.[2][4]
Lipophilicity Lower.[1]Higher.[1]Higher lipophilicity can increase non-specific binding and affect solubility.
Size Smaller.[1]Larger.[1]The smaller size of BCN may be beneficial to minimize disruption of the labeled biomolecule.
Linkage Stability (from this compound) The carbamate linkage formed from this compound can be less stable than amide linkages.[5][6]N/AFor long-term stability, BCN-acid derivatives forming amide bonds may be superior to this compound derivatives forming carbamates.[6]
Performance Deep Dive: Intracellular Stability

While in vitro assays consistently show BCN has superior stability in the presence of reducing agents like glutathione (GSH) compared to DBCO, recent studies within live cells have revealed a more complex and context-dependent reality.[1][3]

A key study quantified the stability of these linkers within the endolysosomal system of immune phagocytes (RAW264.7 macrophage-like cells).[2] The results were striking: after 24 hours, 79% of BCN-modified probes were degraded, whereas only 36% of DBCO-modified probes were degraded.[2] This suggests that in certain harsh intracellular compartments, such as phagosomes which contain oxidizing species and radicals, DBCO is significantly more stable than BCN.[2][4][7] The degradation of both BCN and DBCO in these cells was observed to occur at neutral pH and could be initiated by radicals or reactive species like hypochlorite.[2][7]

It is also critical to consider the stability of the linkage formed by the specific derivative used. This compound is typically used to form carbamate linkages. Research has shown that amide bonds formed from BCN-carboxylic acid derivatives are significantly more stable in biological media and cultured cells than the carbamate linkages derived from this compound.[5][6] This is a crucial consideration for the design of long-term cell-based assays or antibody-drug conjugates (ADCs).

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for assessing linker stability in both in vitro and intracellular environments.

Protocol 1: In Vitro Thiol Stability Assay

This assay evaluates the stability of BCN and DBCO linkers in the presence of a high concentration of a reducing agent, such as glutathione (GSH), mimicking the general intracellular environment.[1]

Materials:

  • BCN- and DBCO-conjugated fluorescent probe

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare a stock solution of the BCN- and DBCO-conjugated fluorescent probes in PBS.

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • In separate tubes, mix the BCN or DBCO probe with a high concentration of GSH (e.g., final concentration of 10 mM). Include a control sample for each probe with PBS instead of GSH.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction mixture.

  • Immediately analyze the aliquots by HPLC with fluorescence detection to quantify the amount of remaining intact probe.

  • Calculate the percentage of remaining probe at each time point relative to the 0-hour time point to determine the degradation rate.

Protocol 2: Intracellular Stability Assay via Flow Cytometry

This protocol assesses the stability of the linkers within a live-cell context, providing a more biologically relevant measure of performance.[2]

Materials:

  • Cells capable of incorporating an azide-modified molecule (e.g., via metabolic labeling with an azidosugar) or cells expressing a target protein with an azide modification.

  • BCN- and DBCO-conjugated fluorophores (e.g., BCN-AF488, DBCO-AF488).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fixation and Permeabilization buffers (if required for the specific experimental design).[8][9][10][11]

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed azide-modified cells in a multi-well plate and culture overnight to allow for adherence.

  • Labeling: Treat the cells with either the BCN- or DBCO-conjugated fluorophore at a predetermined concentration and incubate for a specific period (e.g., 1 hour at 37°C) to allow for the click reaction to occur on the cell surface or inside the cell.

  • Wash: Wash the cells thoroughly with PBS (3x) to remove any unreacted fluorophore.

  • Time Course Incubation: Add fresh, complete cell culture medium to the wells. This is Time Point 0.

  • Incubate the cells at 37°C. At designated time points (e.g., 0, 4, 12, 24 hours), harvest the cells.

  • Sample Preparation for Flow Cytometry: For each time point, wash the harvested cells with cold PBS.

  • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

  • Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in the median fluorescence intensity over time indicates the degradation of the linker-fluorophore conjugate.

  • Quantification: The percentage of remaining signal at each time point can be calculated relative to the median fluorescence intensity at Time Point 0.

Visualizations

To further clarify the workflows and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Cell Preparation & Labeling cluster_incubation Time Course cluster_analysis Analysis seed Seed Azide-Modified Cells culture Culture Overnight seed->culture label_cells Label with BCN/DBCO -Fluorophore culture->label_cells wash1 Wash (3x) to Remove Excess Fluorophore label_cells->wash1 t0 Harvest T0 Sample wash1->t0 Start Time Course incubate Incubate Cells in Fresh Medium (37°C) t0->incubate tx Harvest Samples at Various Time Points (e.g., 4, 12, 24h) incubate->tx prep_facs Prepare for FACS tx->prep_facs facs Flow Cytometry Analysis prep_facs->facs quantify Quantify Median Fluorescence Intensity facs->quantify

Workflow for Intracellular Stability Assay.

G cluster_env Intracellular Environment cluster_factors Degradation Factors cluster_linkers Linker Stability Outcome cytoplasm Cytoplasm gsh High [GSH] (Reducing) cytoplasm->gsh phagosome Phagosome ros ROS / HOCl (Oxidizing, Radicals) phagosome->ros BCN BCN gsh->BCN More Stable (in vitro) DBCO DBCO gsh->DBCO Less Stable (in vitro) ros->BCN Less Stable (in cellula) ros->DBCO More Stable (in cellula)

Factors Affecting Intracellular Linker Stability.

Conclusion and Recommendations

The choice between this compound and DBCO is not a one-size-fits-all decision and should be guided by the specific requirements of the experiment.

  • For rapid labeling kinetics at low concentrations , DBCO is generally the superior choice due to its higher reaction rate with azides.[1]

  • For applications in highly reducing environments where thiol-mediated degradation is the primary concern , BCN may offer an advantage based on in vitro data.[1][3]

  • For long-term studies within challenging intracellular compartments like phagosomes , experimental data suggests DBCO possesses greater stability.[2]

  • When using this compound, the potential instability of the resulting carbamate linkage should be considered for long-term applications. In such cases, a BCN-acid derivative that forms a more stable amide linkage may be a more robust alternative.[6]

By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system under investigation, researchers can select the optimal tool to achieve their scientific objectives and generate high-quality, reproducible data.

References

Navigating the Bioorthogonal Landscape: A Comparative Guide to BCN-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and selective modification of biomolecules in living systems is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools for this purpose, with the strain-promoted alkyne-azide cycloaddition (SPAAC) involving bicyclo[6.1.0]nonyne (BCN) derivatives standing out for its utility. This guide offers an in-depth, data-driven comparison of the bioorthogonality of hydroxyl-functionalized BCN (BCN-OH) reactions, assessing their performance against key alternatives to inform the selection of the optimal chemical tool for your research.

The principle of bioorthogonality dictates that a reaction must proceed with high efficiency and selectivity in a complex biological environment without interfering with native biochemical processes. Key metrics for evaluating a bioorthogonal reaction include its kinetics, the stability of the reactants and products in a cellular context, and the potential for cytotoxicity. This guide will delve into these aspects for this compound, providing a clear comparison with other widely used bioorthogonal reagents.

Performance Comparison of Bioorthogonal Reactions

The efficacy of a bioorthogonal reaction is fundamentally determined by its speed (kinetics) and its inertness to the biological milieu (stability). The following tables provide a quantitative comparison of this compound with other common bioorthogonal reaction partners.

Reaction Kinetics

The second-order rate constant (k₂) is a critical measure of a bioorthogonal reaction's speed. A higher k₂ value signifies a faster reaction, which is often crucial for capturing dynamic biological processes or when working with low concentrations of target molecules.

Reaction TypeReactant 1Reactant 2Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
SPAAC endo-BCN-OH Benzyl Azide ~0.15 - 0.29 [1][2]DMSO, CD₃CN/D₂O (1:2) [1][2]
SPAACexo-BCNBenzyl Azide~0.19[1]CD₃CN/D₂O (1:2)[1]
SPAACDBCOBenzyl Azide~0.6 - 1.0[3]Acetonitrile:Water[3]
iEDDA BCN 3,6-diphenyl-1,2,4,5-tetrazine ~3.6 [4]Methanol [4]
iEDDABCN3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine~118[4]Methanol[4]
iEDDATCO3,6-di-(2-pyridyl)-s-tetrazine~2000[5]Methanol/Water (9:1)[5]
Photo-Click BCN Sulfonated Tetrazole ~11,400 - 39,200 [6]Acetonitrile/Phosphate Buffer (1:1) [6]

Note: Reaction rates are influenced by factors such as the specific derivatives of the reactants, solvent polarity, and temperature.

Stability in Biological Environments

A crucial aspect of bioorthogonality is the stability of the reagents in the presence of endogenous nucleophiles, particularly thiols like glutathione (GSH), which are abundant in the intracellular environment.

ReagentConditionHalf-life (t₁₂)Key Findings
BCN derivative Glutathione (GSH) ~6 hours [7]Significantly more stable than DBCO in the presence of thiols. [7]
DBCO derivativeGlutathione (GSH)~71 minutesDemonstrates lower stability in reducing environments compared to BCN.
BCN-functionalized beadsRAW264.7 macrophage-like cells79% degraded after 24 hoursHighlights susceptibility to degradation in a complex intracellular environment over longer periods.

Visualizing the Chemistry and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SPAAC reaction of this compound and a typical experimental workflow for assessing bioorthogonality.

SPAAC_Reaction cluster_product Product BCN_OH This compound (Strained Alkyne) Triazole Stable Triazole Linkage (Covalently Labeled Biomolecule) BCN_OH->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-tagged Biomolecule Azide->Triazole

SPAAC reaction of this compound.

Bioorthogonality_Workflow cluster_invitro In Vitro Assessment cluster_incell In-Cellulo Assessment Kinetics Reaction Kinetics (e.g., NMR, UV-Vis) Metabolic_Labeling Metabolic Labeling with Azide-modified Substrate Kinetics->Metabolic_Labeling Stability Stability Assay (e.g., with GSH) Stability->Metabolic_Labeling BCN_Labeling Incubation with This compound Probe Metabolic_Labeling->BCN_Labeling Imaging Fluorescence Imaging (Confocal, Flow Cytometry) BCN_Labeling->Imaging Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) BCN_Labeling->Cytotoxicity End End Imaging->End Cytotoxicity->End Start Start Start->Kinetics Start->Stability

Assessing this compound bioorthogonality.

Experimental Protocols

Reproducible and rigorous experimental design is the bedrock of scientific advancement. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol outlines the steps to evaluate the potential cytotoxic effects of this compound and its reaction products. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Adherent cell line of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound and corresponding azide partner

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, the azide partner, and the pre-reacted triazole product in complete medium.

    • Include a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO, at the highest concentration used) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control cells (100% viability).

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro Thiol Stability Assay

This assay assesses the stability of this compound in the presence of a high concentration of glutathione (GSH), mimicking the reducing intracellular environment.

Materials:

  • This compound conjugated to a fluorescent probe

  • Reduced glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector or a fluorescence plate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the this compound-fluorophore conjugate in PBS.

    • Prepare a fresh stock solution of GSH in PBS (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a 96-well plate, mix the this compound-fluorophore conjugate (to a final concentration of, e.g., 10 µM) with GSH (to a final concentration of, e.g., 5 mM).

    • Prepare a control sample with the this compound-fluorophore conjugate in PBS without GSH.

    • Incubate the reactions at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), take an aliquot from each reaction.

    • Analyze the samples by HPLC to separate the intact conjugate from any degradation products. Monitor the fluorescence signal to quantify the amount of remaining intact conjugate.

    • Alternatively, if the degradation product is non-fluorescent, the reaction can be monitored by measuring the decrease in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Plot the percentage of the remaining intact this compound-fluorophore conjugate against time.

    • Determine the half-life (t₁₂) of the conjugate in the presence of GSH, which is the time it takes for 50% of the initial conjugate to degrade.

Conclusion and Recommendations

The assessment of this compound bioorthogonality reveals a reagent with a favorable balance of reactivity and stability. While its SPAAC reaction with azides is generally slower than that of DBCO, this compound exhibits significantly greater stability in the presence of the biologically relevant thiol, glutathione.[7] This makes it a more robust choice for long-term intracellular studies where the reagent's integrity over time is critical.

Furthermore, the reactivity of BCN can be dramatically enhanced by pairing it with a tetrazine in an inverse-electron-demand Diels-Alder (iEDDA) reaction, or even more so with a photo-activated tetrazole, offering reaction rates that are orders of magnitude faster than SPAAC.[4][6] This versatility allows researchers to tune the reaction kinetics to the specific demands of their experiment.

The choice of a bioorthogonal reaction is a critical decision that must be guided by the specific biological question being addressed. For applications requiring rapid labeling, particularly at low concentrations, the BCN-tetrazine ligation is a superior choice. However, for experiments where stability in the reducing intracellular environment is the primary concern, the BCN-azide SPAAC reaction remains a reliable and effective option. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate bioorthogonal tool to advance their scientific endeavors.

References

A Comparative Guide to BCN-OH Labeling Specificity in Complex Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and efficient labeling of biomolecules in complex biological environments is paramount for elucidating cellular mechanisms and developing targeted therapeutics. Bicyclononyne-hydroxyl (BCN-OH) has emerged as a valuable tool in the bioorthogonal chemistry toolkit, enabling copper-free click chemistry reactions for the selective modification of azide-tagged molecules. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, to facilitate informed decisions in experimental design.

Performance Comparison of Bioorthogonal Labeling Reagents

The selection of a bioorthogonal labeling reagent is a critical determinant of experimental success, with key performance indicators being reaction kinetics, stability in biological milieu, and specificity. The following table summarizes the quantitative performance of this compound in comparison to other widely used copper-free click chemistry reagents.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)TCO (trans-Cyclooctene)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse Electron Demand Diels-Alder (iEDDA) with Tetrazine
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) ~0.07 - 0.29[1]~0.24[2]N/A
Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) ~11,400 - 39,200N/A>1000
Stability in Thiol-Containing Environments (e.g., Glutathione) More stable[3][4]Less stable, susceptible to degradation[3][4]Generally stable
Lipophilicity LowerHigherModerate
Size SmallerLargerSmaller
Off-Target Reactivity Potential for reaction with thiols (e.g., cysteine)[3]Lower potential for thiol reactivity compared to BCNGenerally low

Experimental Protocols

Accurate and reproducible results hinge on meticulously executed experimental protocols. Below are detailed methodologies for cell lysis and subsequent protein labeling using this compound in a complex medium, such as a cell lysate.

Protocol 1: Preparation of Mammalian Cell Lysate for Bioorthogonal Labeling

This protocol details the preparation of a cell lysate suitable for subsequent labeling with this compound.

Materials:

  • Mammalian cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • Benzonase nuclease

  • BCA protein assay kit

  • Microcentrifuge tubes

Procedure:

  • Cell Harvest: Harvest cultured mammalian cells by scraping (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors and benzonase nuclease. The volume of lysis buffer should be optimized for the cell type and number.

  • Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Quantification: Carefully collect the supernatant (clarified lysate) and determine the protein concentration using a BCA assay.

  • Storage: The clarified lysate can be used immediately or stored at -80°C for future use.

Protocol 2: Fluorescent Labeling of Azide-Modified Proteins in Cell Lysate with this compound

This protocol describes the labeling of azide-modified proteins within a complex cell lysate using a this compound functionalized fluorescent probe.

Materials:

  • Clarified cell lysate containing azide-modified proteins (from Protocol 1)

  • This compound functionalized fluorescent dye (e.g., BCN-PEG4-Fluorophore)

  • DMSO (for dissolving the labeling reagent)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Protein Preparation: Dilute the clarified cell lysate to a final protein concentration of 1-2 mg/mL with an appropriate buffer (e.g., PBS).

  • Labeling Reagent Preparation: Prepare a stock solution of the this compound functionalized fluorescent dye in DMSO (e.g., 10 mM).

  • Click Reaction: Add the this compound fluorescent dye to the cell lysate to a final concentration of 100-250 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Sample Preparation for Analysis: Quench the reaction by adding 4x Laemmli sample buffer.

  • SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Labeling in Cell Lysate

The following diagram illustrates the key steps involved in the labeling of azide-modified proteins in a complex cell lysate using a this compound probe, followed by mass spectrometry-based proteomic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Bioorthogonal Labeling cluster_analysis Proteomic Analysis cell_culture 1. Mammalian Cell Culture (with azide-labeled amino acid) lysis 2. Cell Lysis & Clarification cell_culture->lysis quant 3. Protein Quantification lysis->quant add_bcn 4. Add this compound Probe quant->add_bcn incubation 5. Incubation (SPAAC Reaction) add_bcn->incubation digest 6. Protein Digestion (Trypsin) incubation->digest enrich 7. Enrichment of Labeled Peptides digest->enrich lcms 8. LC-MS/MS Analysis enrich->lcms data 9. Data Analysis lcms->data

This compound labeling workflow in cell lysate.
Elucidation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway

Bioorthogonal labeling with reagents like this compound can be instrumental in studying the dynamics of cell surface receptors, such as GPCRs. By labeling the receptor, its trafficking, internalization, and interaction with downstream signaling partners can be monitored. The diagram below illustrates a generalized GPCR signaling cascade that can be investigated using such techniques.

gpcr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR (Azide-labeled & BCN-tagged) Ligand->GPCR 1. Binding G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gα activates cAMP cAMP AC->cAMP 4. ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation CREB CREB PKA->CREB 6. Phosphorylation Gene Gene Transcription CREB->Gene 7. Regulation

A generalized GPCR signaling pathway.

Conclusion

This compound offers a favorable balance of reactivity and stability for the bioorthogonal labeling of azide-modified biomolecules in complex media. Its enhanced stability in reducing environments, such as the cytoplasm, makes it a superior choice over DBCO for many intracellular applications. While its reaction kinetics with azides are generally slower than DBCO, its smaller size and lower lipophilicity can be advantageous in minimizing perturbations to biological systems. The potential for off-target reactions with thiols should be considered, and appropriate controls and quenching strategies may be necessary for certain applications. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can make an informed decision to select the optimal bioorthogonal labeling strategy for their specific scientific inquiry.

References

A Researcher's Guide to BCN-OH and Other Click Chemistry Reagents for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal click chemistry reagent is a critical decision that profoundly influences the outcome of in vivo experiments. The ideal reagent should exhibit a harmonious balance of rapid reaction kinetics, exceptional stability in complex biological environments, and minimal off-target reactivity. This guide provides an objective comparison of Bicyclononyne-alcohol (BCN-OH) with other prominent click chemistry reagents, supported by experimental data, to empower informed decisions in your research endeavors.

The landscape of in vivo click chemistry is dominated by two primary reaction classes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions.[1] Both offer the advantage of proceeding under physiological conditions without the need for cytotoxic copper catalysts.[1][2] this compound, a derivative of bicyclo[6.1.0]nonyne (BCN), is a key player in the SPAAC category, valued for its favorable balance of reactivity and hydrophilicity.[3]

Performance Comparison of Click Chemistry Reagents

The efficacy of a click chemistry reagent in vivo is a multifactorial equation. Key parameters include the second-order rate constant (k₂), which dictates the reaction speed, and the stability of the reagent in the presence of endogenous nucleophiles, such as glutathione (GSH).[4]

Reaction Kinetics

The iEDDA reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) exhibits the fastest kinetics among commonly used bioorthogonal reactions, with rate constants reaching up to 10⁶ M⁻¹s⁻¹.[5][6] Within the SPAAC family, dibenzocyclooctyne (DBCO) generally reacts faster than BCN derivatives due to its greater ring strain.[7] However, BCN still offers robust kinetics suitable for many in vivo applications.[8]

Stability in Biological Milieu

A crucial consideration for in vivo studies is the stability of the reagent in the reducing intracellular environment. BCN derivatives have demonstrated significantly greater stability in the presence of thiols, such as glutathione, compared to DBCO.[4] This makes this compound and its analogues a more robust choice for long-term intracellular studies.[7] However, in the harsh environment of immune phagocytes, DBCO has shown moderate stability, while BCN exhibited lower stability.[9][10]

Physicochemical Properties

BCN is smaller and less lipophilic than DBCO.[4][11] The lower lipophilicity of BCN can be advantageous in reducing non-specific binding and improving the solubility of bioconjugates in aqueous environments.[9] The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the attachment of various molecules of interest.[3]

Data Presentation: A Head-to-Head Comparison

To facilitate a direct comparison, the following tables summarize key quantitative data for this compound and other commonly used click chemistry reagents.

Reagent ClassReagentReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
SPAAC BCN (endo)Benzyl Azide~0.29Good balance of reactivity and stability.[12]
DBCOBenzyl Azide~0.3 - 2.3Higher reactivity than BCN, but lower stability in reducing environments.[7][10]
iEDDA TCOTetrazineUp to 10⁶Exceptionally fast kinetics, ideal for rapid labeling.[5]
ReagentEnvironmentStability MetricKey Findings
BCN (endo) In the presence of Glutathione (GSH)Half-life ~6 hoursSignificantly more stable than DBCO in thiol-rich environments.[4]
DBCO In the presence of Glutathione (GSH)Half-life ~71 minutesLess stable in the presence of thiols.[4]
BCN (endo) In immune phagocytes (RAW2.64.7 cells)~79% degradation after 24 hoursLower stability compared to DBCO in this specific cellular environment.[9][10]
DBCO In immune phagocytes (RAW2.64.7 cells)~36% degradation after 24 hoursModerately stable in the harsh environment of phagosomes.[9][10]

Mandatory Visualization

Experimental Workflow for In Vivo Comparison

G cluster_0 Bioconjugate Preparation cluster_1 Reagent Formulation cluster_2 In Vivo Administration cluster_3 Analysis A1 Targeting Moiety (e.g., Antibody) A2 Click Handle Introduction (e.g., Azide) A1->A2 A3 Azide-Modified Targeting Moiety A2->A3 C2 Administer Azide-Modified Targeting Moiety B1 This compound Derivative B3 Payload Conjugation (e.g., Drug, Fluorophore) B1->B3 B2 Other Reagent (e.g., DBCO, TCO) B2->B3 C3 Administer Click Reagent- Payload Conjugate C1 Animal Model (e.g., Tumor-bearing mouse) C1->C2 C2->C3 D1 Biodistribution Studies (e.g., Imaging) C3->D1 D2 Pharmacokinetic Analysis C3->D2 D3 Efficacy Studies (e.g., Tumor Growth) C3->D3 D4 Toxicity Assessment C3->D4

Caption: A generalized experimental workflow for the in vivo comparison of different click chemistry reagents.

Decision Tree for Reagent Selection

G A Primary Application Goal? B Rapid Labeling Required? A->B D Use iEDDA (TCO/Tetrazine) B->D Yes E Consider SPAAC B->E No C Long-term Intracellular Stability Crucial? F Use this compound Derivative C->F Yes H Is the environment highly reducing (high GSH)? C->H No E->C G Consider DBCO H->F Yes H->G No

Caption: A simplified decision tree to guide the selection of a click chemistry reagent based on experimental needs.

Signaling Pathway Example: Targeted Cancer Therapy

G cluster_0 Antibody-Drug Conjugate (ADC) Action cluster_1 Downstream Signaling ADC ADC (Antibody-BCN-Drug) Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release DNA_Damage DNA Damage Drug_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: A conceptual diagram illustrating the mechanism of action of an Antibody-Drug Conjugate utilizing a BCN linker.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are methodologies for key experiments to compare the performance of copper-free click chemistry reagents.

Protocol 1: In Vitro Thiol Stability Assay

This protocol assesses the stability of BCN- and DBCO-conjugated molecules in the presence of glutathione (GSH), mimicking the intracellular reducing environment.

Materials:

  • BCN-conjugated fluorescent probe

  • DBCO-conjugated fluorescent probe

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare stock solutions of the BCN- and DBCO-conjugated fluorescent probes in PBS.

  • Prepare a stock solution of GSH in PBS.

  • In separate microcentrifuge tubes, mix the fluorescent probe with a final concentration of 10 mM GSH in PBS.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), take an aliquot of each reaction mixture.

  • Immediately analyze the aliquots by HPLC to quantify the amount of intact fluorescent probe remaining.

  • Plot the percentage of intact probe versus time to determine the half-life of each reagent in the presence of GSH.

Protocol 2: Cell Viability (MTT) Assay

This protocol evaluates the cytotoxicity of the click chemistry reagents on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Click chemistry reagent (this compound, DBCO, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the click chemistry reagents in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the reagents. Include a vehicle control (medium with the same concentration of solvent used to dissolve the reagents).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: In Vivo Pharmacokinetics and Biodistribution Study

This protocol compares the in vivo stability and distribution of bioconjugates prepared with different click chemistry linkers.

Materials:

  • Animal model (e.g., mice)

  • Bioconjugates labeled with a detectable tag (e.g., radiolabel, near-infrared dye) using this compound and another linker (e.g., DBCO).

  • Imaging system appropriate for the label (e.g., PET/SPECT scanner, in vivo imaging system).

Procedure:

  • Administer the labeled bioconjugates to different groups of animals via the desired route (e.g., intravenous injection).

  • At various time points post-injection, collect blood samples to determine the concentration of the bioconjugate in circulation.

  • At the same or different time points, perform whole-body imaging to visualize the biodistribution of the conjugate.

  • At the end of the study, euthanize the animals and harvest major organs and tissues.

  • Quantify the amount of the bioconjugate in the blood and tissues using an appropriate method (e.g., gamma counting for radiolabels, fluorescence measurement for fluorescent dyes).

  • Analyze the data to determine pharmacokinetic parameters (e.g., half-life, clearance) and the tissue distribution profile for each bioconjugate.

By carefully considering the data and protocols presented in this guide, researchers can make a well-informed decision on whether this compound or another click chemistry reagent is the optimal choice for their specific in vivo study, ultimately leading to more robust and reliable experimental outcomes.

References

Comparative Analysis of endo-BCN-OH and exo-BCN-OH Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of appropriate chemical tools is paramount. Within the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) has emerged as a powerful reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] BCN is valued for its favorable balance of reactivity and stability, coupled with lower lipophilicity compared to other common cyclooctynes like dibenzocyclooctyne (DBCO).[1][4]

The synthesis of BCN inherently produces two diastereomers: endo-BCN and exo-BCN, typically in an approximate 5:3 ratio of exo to endo.[1][2] While both isomers are effective in SPAAC reactions, they exhibit distinct differences in reactivity that can influence experimental outcomes.[1][5] This guide provides a data-driven comparison of endo-BCN-OH and exo-BCN-OH to facilitate an informed selection for specific research applications.

Data Presentation: Quantitative Comparison

The reactivity of BCN isomers is quantitatively assessed by their second-order rate constants (k₂). Experimental data consistently demonstrates that the endo isomer exhibits slightly faster reaction kinetics compared to the exo isomer in the prototypical SPAAC reaction with benzyl azide.[2][3][5]

Table 1: Comparative Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

BCN IsomerAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemNotes
endo-BCNBenzyl Azide0.29[1][2][3][5]CD₃CN/D₂O (1:2)[1][2][3][5]The endo isomer shows slightly faster kinetics.[1]
exo-BCNBenzyl Azide0.19[1][2][3][5]CD₃CN/D₂O (1:2)[1][2][3][5]Often the major product in BCN synthesis.[5]
endo-BCN-ylmethanolBenzyl Azide0.15[5]DMSORate can be influenced by solvent and specific derivatives.[5]

Structural Basis for Reactivity Difference

The difference in reactivity between endo-BCN and exo-BCN is attributed to their distinct three-dimensional structures.[5] The orientation of the cyclopropane ring relative to the eight-membered ring influences the overall ring strain and the accessibility of the alkyne for cycloaddition with an azide.[5] This stereochemical difference results in the slightly higher activation energy required for the exo isomer's reaction.

Table 2: Comparative Stability

ConditionBCN IsomerStability MetricNotes
Glutathione (GSH)General BCNHalf-life of ~6 hours[1]BCN is significantly more stable than DBCO in the presence of GSH.[1] Data does not differentiate between endo and exo isomers.[1]
TCEPGeneral BCNShows instability[1]Dithiothreitol (DTT) may be a preferable reducing agent when working with BCN linkers.[1][6]
Aqueous BuffersGeneral BCNShows some instability over 24 hours in a protein environment.[1]Specific stability can be influenced by the local environment.[1] BCN is known to be labile under some acidic conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable experimental outcomes.

1. General Protocol for SPAAC Bioconjugation

This protocol outlines a general procedure for conjugating an azide-modified molecule (e.g., protein, oligonucleotide) with a BCN-OH reagent.

  • Materials:

    • This compound functionalized molecule

    • Azide-functionalized molecule

    • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

    • Anhydrous DMSO (if needed for dissolving reactants)

  • Procedure:

    • Reactant Preparation: Dissolve the BCN-functionalized and azide-functionalized molecules in the reaction buffer to the desired concentrations. If solubility is a concern, prepare concentrated stock solutions in anhydrous DMSO. The final concentration of DMSO should ideally be below 5% to avoid negative impacts on biological samples.[1]

    • Reaction Setup: In a suitable reaction vessel, combine the solutions of the BCN and azide-containing molecules. A slight molar excess (1.5-2 fold) of one reactant can be used to drive the reaction to completion.[1]

    • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentrations and reactivity of the substrates.[1][5] For some applications, incubation can be extended to 24 hours at 4°C.[5]

    • Monitoring: The reaction progress can be monitored by techniques such as LC-MS or HPLC to track the consumption of starting materials and the formation of the conjugated product.[5] For protein conjugations, SDS-PAGE can be used.[1]

    • Purification: Once the reaction is complete, purify the conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC.

2. Protocol for Determining Second-Order Rate Constants by ¹H NMR

This method allows for the direct quantitative measurement of reaction kinetics.

  • Materials:

    • This compound reagent

    • Azide reactant (e.g., benzyl azide)

    • Deuterated solvent (e.g., DMSO-d₆, or a CD₃CN/D₂O mixture)

    • Internal standard of known concentration (e.g., dimethyl sulfone)[7]

    • NMR spectrometer

  • Procedure:

    • Sample Preparation: Prepare stock solutions of the BCN reagent, azide reactant, and internal standard in the deuterated solvent at known concentrations.

    • Reaction Initiation: In an NMR tube, mix the reactants at known, non-excess concentrations.[8] One reactant can be in slight excess (e.g., 1.2 to 2 equivalents).[9]

    • NMR Data Acquisition: Immediately place the NMR tube in a pre-shimmed spectrometer set to the desired temperature (e.g., 25°C).[7][9] Acquire a series of ¹H NMR spectra at regular time intervals.[5][9]

    • Data Analysis:

      • Integrate characteristic peaks of a reactant that is being consumed and a product that is being formed.[5] These peaks should not overlap with other signals.[5]

      • Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.[10]

      • Plot the reactant concentration versus time and fit the data to the appropriate second-order rate law equation to determine the rate constant (k₂).[10]

Visualizations

To better understand the reaction and workflows, the following diagrams are provided.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN endo/exo-BCN-OH TS [3+2] Cycloaddition (Transition State) BCN->TS + R-N₃ Azide R-N₃ (Azide) Triazole Stable Triazole Adduct TS->Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Experimental_Workflow prep 1. Reactant Preparation (this compound & Azide in Buffer) setup 2. Reaction Setup (Mix Reactants) prep->setup incubate 3. Incubation (RT or 37°C, 1-12h) setup->incubate monitor 4. Progress Monitoring (LC-MS / HPLC / SDS-PAGE) incubate->monitor purify 5. Purification (Chromatography) monitor->purify analyze 6. Characterization (Mass Spec, etc.) purify->analyze

Caption: General experimental workflow for a SPAAC bioconjugation.

BCN_Isomer_Logic cluster_synthesis Synthesis cluster_isomers Diastereomers cluster_reaction Reactivity in SPAAC synthesis BCN Synthesis mixture Mixture (~5:3 exo:endo) synthesis->mixture exo exo-BCN mixture->exo Separation (Optional) endo endo-BCN mixture->endo Separation (Optional) reactivity k₂(endo) > k₂(exo) exo->reactivity endo->reactivity

Caption: Logical relationship of BCN synthesis, isomers, and reactivity.

Conclusion

Both endo-BCN-OH and exo-BCN-OH are highly effective reagents for copper-free click chemistry. The primary distinction lies in their reaction kinetics, with the endo isomer demonstrating a slightly faster rate of cycloaddition with azides.[2][3][5] For applications where the fastest possible kinetics are critical, the isolated endo-BCN isomer is the preferred choice.[5] However, since the synthesis of BCN typically yields a mixture rich in the exo isomer, using the diastereomeric mixture or the isolated exo form is a practical and highly effective approach for most applications.[5] Ultimately, the choice between isomers will depend on the specific requirements of the experiment, including the desired reaction time, the nature of the azide, and the availability of the separated isomers.

References

Evaluating BCN-OH Linker Efficiency in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology connecting the antibody to the cytotoxic payload playing a pivotal role in therapeutic success. The choice of linker profoundly impacts the stability, efficacy, and safety profile of an ADC. This guide provides an objective comparison of Bicyclononyne-alcohol (BCN-OH) based linkers, utilized in strain-promoted alkyne-azide cycloaddition (SPAAC), against other common linker technologies. By presenting available experimental data, detailed methodologies, and visual workflows, this document aims to inform the rational design and evaluation of next-generation ADCs.

The Role of this compound in Advanced ADC Linker Technology

This compound serves as a crucial building block for the synthesis of strained alkyne linkers used in copper-free click chemistry. The bicyclononyne moiety provides the ring strain necessary to react efficiently and selectively with azide-functionalized antibodies or payloads, forming a stable triazole linkage. This bioorthogonal conjugation method offers the advantage of proceeding under mild, physiological conditions, thus preserving the integrity and function of the antibody.[1][2]

The general mechanism of action for an ADC employing a BCN-based linker involves several key steps:

  • Circulation: The ADC circulates systemically. The stability of the linker is paramount during this phase to prevent premature release of the cytotoxic payload.

  • Targeting: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[3][4]

  • Payload Release: Inside the cell, the cytotoxic drug is released from the antibody. For cleavable linkers, this occurs through specific mechanisms such as enzymatic cleavage in the lysosome. For non-cleavable linkers, the antibody is degraded in the lysosome, releasing the drug still attached to the linker and an amino acid residue.

  • Cytotoxicity: The released payload exerts its cell-killing effect, leading to apoptosis of the cancer cell.

Quantitative Comparison of Linker Performance

The following tables summarize available quantitative data comparing the performance of different linker technologies. It is important to note that direct head-to-head comparisons across all linker types under identical experimental conditions are limited in the published literature.

Table 1: Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and toxicity.[5][6] Site-specific conjugation methods, such as SPAAC with BCN linkers, can produce homogeneous ADCs with a well-defined DAR, often around 2 or 4.[6] In contrast, stochastic methods like maleimide-based conjugation to native cysteines or lysines can result in a heterogeneous mixture of species with varying DARs.[6][7]

Linker TypeConjugation MethodTypical Average DARHomogeneity
BCN-based Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)2-4 (Site-specific)Homogeneous
Maleimide Thiol-maleimide Michael addition0-8 (Stochastic)Heterogeneous
Hydrazone Hydrazone formationVariableHeterogeneous
Val-Cit Thiol-maleimide or other2-8Can be homogeneous or heterogeneous

Table 2: In Vitro Plasma Stability

The stability of an ADC in plasma is a key predictor of its safety and efficacy. Premature release of the payload can lead to systemic toxicity. Stability is often assessed by incubating the ADC in plasma and measuring the amount of intact ADC or released payload over time. BCN-based linkers, forming a stable triazole linkage, are generally considered to have high plasma stability.[8]

Linker TypeStability FeatureHalf-life in Human PlasmaReference
BCN-based Stable triazole linkageData not widely available for direct comparison-
Maleimide (Traditional) Thiosuccinimide linkage susceptible to retro-Michael reactionCan be low; significant deconjugation observed[9]
Maleimide (Next-gen) Engineered for increased stability (e.g., self-stabilizing)>95% intact after 7 days[9]
Val-Cit (Cleavable) Peptide bondGenerally stable in human plasma[10]
Hydrazone (Cleavable) Hydrazone bondProne to hydrolysis at physiological pH[10]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

ADC (Target-Linker-Payload)Tumor ModelDosageTumor Growth Inhibition (%)Reference
Trastuzumab-BCN -MMAEHER2+ XenograftNot specifiedPotent activity reported[8]
Trastuzumab-Maleimide -MMAEHER2+ XenograftNot specifiedPotent activity reported[12]
Generic ADCJIMT-1 Xenograft3 mg/kg~30%[11]
SLC3A2/PD-L1 BsADCMultiple XenograftsVariousSignificant inhibition observed[3]

Experimental Protocols

Reproducible and robust experimental protocols are essential for the accurate evaluation and comparison of ADC linker technologies.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.[5][13]

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC or UHPLC system with UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different ADC species.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated antibody (DAR=0) and all drug-conjugated species (DAR=1, 2, 3, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from different species.[10]

Materials:

  • ADC sample

  • Control ADC (with a known stable or unstable linker, if available)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical method for quantifying intact ADC or released payload (e.g., HIC-HPLC, LC-MS)

Procedure:

  • Incubation: Dilute the ADC sample to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Quenching: Immediately freeze the collected aliquots at -80°C to stop any further reaction.

  • Sample Analysis:

    • Thaw the samples and process them to isolate the ADC (e.g., using protein A affinity purification).

    • Analyze the samples using a validated analytical method (e.g., HIC-HPLC or LC-MS) to determine the average DAR or the concentration of released payload at each time point.

  • Data Analysis:

    • Plot the average DAR or the percentage of intact ADC over time.

    • Calculate the half-life (t½) of the ADC in plasma.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[3][11]

Materials:

  • ADC sample

  • Vehicle control (e.g., saline)

  • Isotype control ADC (an ADC with the same antibody isotype but targeting an irrelevant antigen)

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of human tumor cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a predetermined average size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, isotype control, ADC treatment group).

  • Dosing: Administer the ADC, vehicle, or isotype control intravenously at the specified dose and schedule.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) × 100

Visualizing Key Processes and Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and experimental workflows.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DAR DAR Determination (HIC/UV-Vis) Stability Plasma Stability Assay DAR->Stability Cytotoxicity In Vitro Cytotoxicity (Cell-based assays) Stability->Cytotoxicity Efficacy Xenograft Efficacy Study Cytotoxicity->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity PK Pharmacokinetics (PK) Analysis Toxicity->PK end Lead Candidate Selection PK->end start ADC Candidate start->DAR

Caption: A typical experimental workflow for the preclinical evaluation of ADCs.

Linker_Selection_Criteria center Optimal Linker Selection Stability High Plasma Stability center->Stability Release Efficient & Specific Payload Release center->Release DAR Controlled & Homogeneous DAR center->DAR Toxicity Low Off-Target Toxicity center->Toxicity Efficacy High In Vivo Efficacy center->Efficacy Manufacturability Good Manufacturability & Scalability center->Manufacturability

Caption: Key criteria for the selection of an optimal ADC linker.

Conclusion

The selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate. This compound and the resulting SPAAC chemistry provide a powerful tool for the site-specific conjugation of payloads to antibodies, offering the potential for homogeneous ADCs with well-defined DARs. While direct, comprehensive quantitative comparisons with all other linker types are still emerging in the literature, the available data suggests that BCN-based linkers can offer high stability and potent anti-tumor activity. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of this compound based ADCs and their comparison to other linker technologies. As the field of ADCs continues to advance, a thorough and objective evaluation of linker efficiency will remain paramount to the development of the next generation of targeted cancer therapies.

References

A Head-to-Head Comparison of BCN and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical determinant for experimental success. In the realm of copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) have emerged as leading options. This guide presents an objective, data-driven comparison of BCN and DBCO linkers, focusing on their reaction kinetics, stability, and other physicochemical properties to empower informed decision-making in applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).

At a Glance: Key Differences Between BCN and DBCO

FeatureBicyclo[6.1.0]nonyne (BCN)Dibenzocyclooctyne (DBCO)Key Considerations
Structure Compact, non-aromatic.[1][2][3]Bulky, aromatic.[1][2][3]The smaller size of BCN may reduce steric hindrance in certain applications.[3]
Reactivity with Azides Generally lower than DBCO with aliphatic azides, but can be higher with aromatic azides.[3][4][5]Generally higher than BCN with aliphatic azides due to greater ring strain.[1][4][6]The choice of linker can be optimized based on the electronic properties of the azide on the target molecule.[3]
Stability with Thiols (e.g., Glutathione) More stable.[1][2][7]Less stable.[1][2][7]BCN is preferable for long-term intracellular studies or in thiol-rich environments.[1][6]
Lipophilicity Lower.[1][3]Higher.[1][3]Lower lipophilicity can reduce non-specific binding and improve the aqueous solubility of the bioconjugate.[3][6]
Size Smaller.[1][2][3]Larger.[1][2][3]The bulkiness of DBCO could potentially influence the biological activity of the labeled molecule.

Performance Deep Dive: Reaction Kinetics and Stability

The efficacy of a bioconjugation reaction is governed by both the reaction rate (kinetics) and the stability of the linker under the specific experimental conditions.

Reaction Kinetics

The strain-promoted alkyne-azide cycloaddition (SPAAC) is the fundamental reaction for both BCN and DBCO. Generally, DBCO exhibits faster reaction kinetics with aliphatic azides, which are commonly used in bioconjugation.[4] This is attributed to its greater ring strain, which lowers the activation energy of the cycloaddition.[4] However, an important nuance is that endo-BCN can display significantly faster kinetics with aromatic azides.[4][5]

Table 1: Comparative Reaction Kinetics of SPAAC

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DBCOAliphatic Azide (e.g., Benzyl Azide)~0.3 - 2.1[8]
BCNAliphatic Azide~0.037[9]
DBCOAromatic Azide (e.g., Phenyl Azide)Lower than with aliphatic azides.[5]
BCNAromatic Azide (e.g., Phenyl Azide)~0.07 - 0.28[8][9]
Stability

A critical differentiator between BCN and DBCO is their stability, particularly in the reducing intracellular environment, which has a high concentration of thiols like glutathione (GSH).[1][2] Experimental data consistently demonstrates that BCN is significantly more stable in the presence of thiols than DBCO.[1][6][7] This makes BCN a more robust choice for long-term intracellular studies. In contrast, the higher reactivity of DBCO with thiols can lead to premature cleavage of the bioconjugate.[6]

Table 2: Comparative Stability in the Presence of Glutathione (GSH)

LinkerHalf-life in presence of GSHKey Findings
BCN~6 hours[1][7]Significantly more stable to thiols compared to DBCO.[1][6]
DBCO~71 minutes[1][7]The hydrophobicity of the DBCO group can also contribute to aggregation and faster clearance.

In specific cellular environments, such as immune phagocytes, DBCO has shown moderate stability with approximately 36% degradation after 24 hours, while BCN demonstrated lower stability with around 79% degradation in the same timeframe.[6][10] This highlights the importance of considering the specific biological context when selecting a linker.

Visualizing the Linkers and a Typical Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

Chemical Structures of BCN and DBCO cluster_BCN cluster_DBCO BCN Bicyclo[6.1.0]nonyne (BCN) img_BCN img_BCN DBCO Dibenzocyclooctyne (DBCO) img_DBCO img_DBCO

Caption: Chemical structures of BCN and DBCO linkers.

G cluster_workflow Experimental Workflow for In Vivo Stability Comparison prep 1. ADC Preparation (BCN-linker and DBCO-linker) admin 2. ADC Administration (to animal model) prep->admin sample 3. Blood Sampling (at various time points) admin->sample process 4. Plasma Processing sample->process quant 5. Quantification of Intact ADC (e.g., ELISA) process->quant analyze 6. Data Analysis (Pharmacokinetic profiles) quant->analyze

Caption: A typical experimental workflow for comparing the in vivo stability of ADCs.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for assessing linker stability.

Protocol 1: In Vitro Thiol Stability Assay

This assay evaluates the stability of BCN and DBCO linkers in the presence of a high concentration of a reducing agent, such as glutathione (GSH), mimicking the intracellular environment.[1]

Materials:

  • BCN- and DBCO-conjugated fluorescent probe

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare stock solutions of the BCN- and DBCO-conjugated fluorescent probes in PBS.

  • Prepare a stock solution of GSH in PBS.

  • In separate microcentrifuge tubes, mix the fluorescent probe solution with the GSH solution to a final concentration that mimics physiological conditions (e.g., 1-10 mM GSH).

  • Prepare a control sample for each linker with PBS instead of the GSH solution.

  • Incubate all samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each tube and quench the reaction.

  • Analyze the samples by HPLC to quantify the amount of intact fluorescent probe remaining.

  • Plot the percentage of intact probe against time to determine the half-life of each linker in the presence of GSH.

Protocol 2: Intracellular Stability Assay

This protocol assesses the stability of the linkers within a live-cell context.[1]

Materials:

  • Cells expressing a target protein with an azide modification

  • BCN- and DBCO-conjugated fluorophores

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the azide-modified cells in a multi-well plate and culture overnight.

  • Treat the cells with either the BCN- or DBCO-conjugated fluorophore at a predetermined concentration and incubate for a specific period to allow for labeling.

  • Wash the cells with PBS to remove any unreacted fluorophore.

  • Add fresh cell culture medium to the wells.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells from the wells.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in the mean fluorescence intensity over time indicates degradation of the linker-fluorophore conjugate.

  • Plot the mean fluorescence intensity against time to compare the intracellular stability of the BCN and DBCO linkers.[1]

Conclusion: Selecting the Optimal Linker

The choice between BCN and DBCO linkers is not a one-size-fits-all decision and should be guided by the specific requirements of the experiment.

Choose BCN when:

  • High stability is required: For long-term in vivo studies or applications within the reducing intracellular environment, BCN's superior stability in the presence of thiols is a significant advantage.[6]

  • Lower lipophilicity is desired: The more hydrophilic nature of BCN can help to reduce non-specific binding and improve the solubility of the bioconjugate in aqueous environments.[6]

  • Targeting aromatic azides: BCN can exhibit faster reaction kinetics with aromatic azides compared to DBCO.[4]

Choose DBCO when:

  • Rapid kinetics are paramount: For applications requiring fast conjugation, especially with aliphatic azides, DBCO's higher reactivity is beneficial.[4]

  • Working in environments with low thiol concentration: In extracellular applications or systems where the concentration of reducing agents is low, the stability of DBCO may be sufficient.

By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system under investigation, researchers can select the optimal tool to achieve their scientific objectives and generate high-quality, reproducible data.

References

BCN-OH vs. DBCO: A Comparative Analysis of Steric Hindrance Effects in Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical for the success of bioconjugation strategies. Among the most prominent copper-free click chemistry reagents, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) derivatives are widely utilized. This guide provides an objective comparison of the steric hindrance effects and overall performance of hydroxylated BCN (BCN-OH) versus DBCO in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, supported by experimental data.

The structure of the cyclooctyne plays a pivotal role in its reactivity and potential for steric hindrance. DBCO, with its bulky dibenzo-fused rings, is known to be sterically more demanding than the more compact BCN core.[1][2] The introduction of a hydroxyl group to the BCN scaffold (this compound) offers a valuable tool for bioconjugation, providing a handle for further functionalization and potentially influencing the reagent's solubility and steric profile. While direct quantitative data on the isolated steric effect of the hydroxyl group in this compound is limited, a comparative analysis of reaction kinetics and structural features provides significant insights.

At a Glance: Key Differences

FeatureThis compound (Bicyclo[6.1.0]non-4-yn-9-ylmethanol)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromatic bicyclic alkyne with a hydroxyl group.[3]Bulky, aromatic dibenzo-fused cyclooctyne.[1]
Steric Profile Smaller and more compact, suggesting lower intrinsic steric hindrance.[4]Larger and bulkier, which can lead to greater steric hindrance.[1][4]
Reactivity with Azides Generally lower than DBCO with aliphatic azides, but can be more efficient with aromatic azides.[5]Generally exhibits higher reaction rates with aliphatic azides due to greater ring strain.[4][5]
Stability in Thiols More stable in the presence of thiols like glutathione (GSH).[1][5]Less stable and prone to degradation in thiol-containing environments.[1][5]
Hydrophobicity Lower hydrophobicity compared to DBCO.[4]Higher hydrophobicity due to the two benzene rings.[4]

Data Presentation: Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. The following table summarizes published rate constants for the SPAAC reaction between BCN/DBCO derivatives and various azide partners.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Solvent
DBCOBenzyl azide~0.24 - 2.3CH₃CN:H₂O (3:1)
endo-BCNBenzyl azide~0.07 - 0.29CH₃CN:H₂O (3:1)
DBCOPhenyl azide~0.033CH₃CN:H₂O (3:1)
endo-BCNPhenyl azide~0.2CH₃CN:H₂O (3:1)

Note: The reactivity of this compound is expected to be in a similar range to endo-BCN, as the hydroxyl group is not anticipated to significantly alter the electronic properties of the alkyne. However, the local steric environment created by the -OH group and its potential for hydrogen bonding could subtly influence reaction rates depending on the azide partner and solvent conditions. Generally, DBCO reacts faster with aliphatic azides, while BCN derivatives can show enhanced reactivity with aromatic azides.[5]

Steric Hindrance Effects: A Deeper Dive

Steric hindrance arises from the spatial arrangement of atoms in a molecule, which can impede the approach of a reacting partner.[1] In the context of SPAAC, the bulky nature of the cyclooctyne or the azide can slow down the reaction rate.

DBCO: The fused benzene rings in DBCO create a rigid and bulky structure. This inherent bulk can lead to significant steric clashes, particularly when reacting with azides attached to large biomolecules like antibodies.[6] The use of PEG linkers between the DBCO moiety and the biomolecule is a common strategy to mitigate this steric hindrance by increasing the distance and flexibility for the reaction to occur.[6]

This compound: The BCN core is significantly smaller and less sterically demanding than DBCO.[4] The addition of a hydroxyl group to the C9 position of the BCN ring results in this compound (Bicyclo[6.1.0]non-4-yn-9-ylmethanol).[3] While the -OH group itself occupies space, its impact on the overall steric profile of the molecule is considerably less than that of the dibenzo-fused system in DBCO. The hydroxyl group's small size and its position on the cyclopropane ring, directed away from the alkyne, suggest a minimal direct steric impact on the approach of an azide to the triple bond. In some contexts, the hydroxyl group might even facilitate reactions through hydrogen bonding interactions with the azide or the solvent.

Mandatory Visualization

Caption: Comparative reaction scheme of this compound and DBCO with an azide.

Steric_Hindrance_Model cluster_BCN This compound Approach cluster_DBCO DBCO Approach BCN_core BCN Core OH_group -OH BCN_core->OH_group Alkyne_BCN BCN_core->Alkyne_BCN Azide_1 Azide Azide_1->Alkyne_BCN Less Hindered Approach DBCO_core DBCO Core Benzo_ring1 Benzo DBCO_core->Benzo_ring1 Benzo_ring2 Benzo DBCO_core->Benzo_ring2 Alkyne_DBCO DBCO_core->Alkyne_DBCO Azide_2 Azide Azide_2->Alkyne_DBCO More Hindered Approach

Caption: Model illustrating the difference in steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for Comparing Reaction Kinetics of this compound and DBCO via ¹H NMR Spectroscopy

This protocol describes a method to determine the second-order rate constants for the SPAAC reaction of this compound and DBCO with an azide.

Materials:

  • This compound

  • DBCO

  • Benzyl azide (or other azide of interest)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound, DBCO, benzyl azide, and the internal standard in the deuterated solvent at known concentrations.

  • Reaction Setup: In an NMR tube, combine the cyclooctyne (this compound or DBCO) and the internal standard.

  • Initiate Reaction: Add a defined excess (e.g., 2-12 equivalents) of the benzyl azide solution to the NMR tube to initiate the reaction.[7]

  • NMR Monitoring: Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.

  • Data Analysis:

    • Determine the concentration of the reactants and products at each time point by integrating their characteristic signals relative to the internal standard.

    • Plot the concentration of the cyclooctyne versus time.

    • Calculate the second-order rate constant (k₂) using the appropriate integrated rate law for a second-order reaction.[7]

Protocol 2: In Vitro Stability Assay in the Presence of Glutathione (GSH)

This protocol evaluates the stability of this compound and DBCO conjugates in a reducing environment mimicking intracellular conditions.

Materials:

  • This compound conjugated to a fluorescent probe

  • DBCO conjugated to the same fluorescent probe

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare Solutions: Prepare stock solutions of the this compound and DBCO fluorescent conjugates and GSH in PBS.

  • Incubation: In separate vials, incubate a known concentration of each fluorescent conjugate with a high concentration of GSH (e.g., 5 mM) at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction mixture.

  • HPLC Analysis: Analyze the aliquots by HPLC with fluorescence detection to quantify the amount of intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate versus time for both this compound and DBCO to determine their respective half-lives in the presence of GSH.[2]

Conclusion

The choice between this compound and DBCO for bioconjugation depends on the specific requirements of the experiment. DBCO generally offers faster reaction kinetics with aliphatic azides, which can be advantageous for rapid labeling.[5] However, its larger size and aromatic nature contribute to greater steric hindrance and increased hydrophobicity, which can be problematic in certain applications.[1][4]

This compound, with its smaller, more hydrophilic, and less sterically encumbered scaffold, presents a compelling alternative.[4] The hydroxyl group provides a convenient handle for further derivatization and is not expected to introduce significant steric hindrance to the SPAAC reaction. Furthermore, the superior stability of the BCN core in reducing environments makes this compound a more robust choice for intracellular studies or applications requiring long-term stability.[1][5] Researchers should carefully consider the nature of their azide-modified molecule, the desired reaction kinetics, and the biological environment when selecting the optimal cyclooctyne for their needs.

References

A Comparative Guide to the Performance of BCN-OH in Diverse Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation and chemical biology, the choice of bioorthogonal ligation chemistry is critical for experimental success. Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), a strained alkyne, has emerged as a powerful tool for copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Its unique properties, including a favorable balance of reactivity and hydrophilicity, make it a versatile reagent for a wide array of applications in complex biological environments.[1]

This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data. We will delve into its reaction kinetics, stability, and utility in various biological systems, offering detailed protocols and visualizations to aid researchers in making informed decisions for their specific needs.

Quantitative Performance Analysis: this compound vs. Alternatives

The efficacy of a bioorthogonal reagent is determined by several key parameters, including its reaction rate with a given partner, its stability in the complex milieu of a biological system, and its potential for off-target reactivity or cytotoxicity.

Reaction Kinetics: A Balancing Act of Speed and Specificity

The second-order rate constant (k₂) is a critical metric for comparing the speed of bioorthogonal reactions. While dibenzocyclooctyne (DBCO) derivatives are often cited for their rapid reaction with aliphatic azides, BCN exhibits unique reactivity profiles, particularly with aromatic and electron-deficient aryl azides, where it can demonstrate significantly faster kinetics. This tunable reactivity opens avenues for orthogonal labeling strategies.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
BCN Benzyl azide~0.06 - 0.1Acetonitrile:Water
Phenyl azide~0.2Acetonitrile:Water (3:1)
Electron-deficient aryl azidesup to 2.9Not specified
DBCO Benzyl azide~0.6 - 1.0Acetonitrile:Water
Phenyl azide0.033Acetonitrile:Water (3:1)
DIBO Benzyl azideNot specified-

Table 1: Comparative Reaction Kinetics of BCN, DBCO, and DIBO with Various Azides. Note: Reaction rates are influenced by factors such as specific derivatives, solvent polarity, and temperature.

Stability in Biological Milieu: A Key Advantage for In Vivo Studies

A crucial factor for the success of in vivo and long-term cellular experiments is the stability of the bioorthogonal linker. The intracellular environment is reducing, with high concentrations of thiols like glutathione (GSH) that can react with and degrade some strained alkynes.[2] Studies have shown that BCN is significantly more stable in the presence of GSH compared to DBCO, making it a more robust choice for intracellular applications.[2][3]

LinkerConditionHalf-lifeKey Observation
BCN In the presence of GSH~6 hours[1]Significantly more stable than DBCO.[1][2]
DBCO In the presence of GSH~71 minutes[1]Less stable, susceptible to degradation by thiols.[1][2]
BCN In RAW264.7 cell lysate~79% degradation after 24h[1]Lower stability compared to DBCO in this specific cell lysate.
DBCO In RAW264.7 cell lysate~36% degradation after 24h[1]Moderately stable in this specific cell lysate.

Table 2: Comparative Stability of BCN and DBCO Linkers.

Biocompatibility and Cytotoxicity

A major advantage of SPAAC reagents like this compound is the elimination of the need for cytotoxic copper catalysts, making them highly suitable for live-cell imaging and in vivo studies.[3] While generally considered biocompatible, it is crucial to assess the potential cytotoxicity of any exogenous molecule. Comparative studies using MTT assays on cell lines like HeLa and HEK293 can be performed to determine the cytotoxic profile of this compound and its alternatives under specific experimental conditions.[1]

Experimental Workflows and Signaling Pathway Analysis

The versatility of this compound allows for its integration into a multitude of experimental workflows, from simple cell labeling to complex studies of signaling pathways and protein-protein interactions.

General Workflow for SPAAC-mediated Labeling

The fundamental principle of using this compound in biological systems involves a two-step process: first, the introduction of an azide-bearing molecule into the system of interest, and second, the specific reaction of the azide with a this compound derivative.

SPAAC_Workflow cluster_step1 Step 1: Azide Incorporation cluster_step2 Step 2: Bioorthogonal Ligation Azide_Molecule Azide-bearing molecule Biological_System Biological System (e.g., Cell, Protein) Azide_Molecule->Biological_System Metabolic labeling, chemical conjugation, or genetic incorporation BCN_OH_Probe This compound Probe (e.g., with Fluorophore, Biotin) Labeled_System Labeled Biological System BCN_OH_Probe->Labeled_System SPAAC (Click Reaction) Analysis Fluorescence Microscopy, Flow Cytometry, Mass Spectrometry, etc. Labeled_System->Analysis Downstream Analysis GPCR_Signaling_Workflow Metabolic_Labeling Metabolic Labeling of GPCR with Azide-containing Amino Acid Ligand_Binding Ligand Binding to GPCR Metabolic_Labeling->Ligand_Binding BCN_Fluorophore Addition of BCN-Fluorophore Ligand_Binding->BCN_Fluorophore GPCR_Internalization GPCR Internalization BCN_Fluorophore->GPCR_Internalization Downstream_Signaling Downstream Signaling Events GPCR_Internalization->Downstream_Signaling Analysis Analysis by Fluorescence Microscopy or Flow Cytometry GPCR_Internalization->Analysis Downstream_Signaling->Analysis

References

Safety Operating Guide

Navigating the Disposal of BCN-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Bicyclononyne-ol (BCN-OH), a key reagent in copper-free click chemistry. Adherence to these protocols will help ensure a safe laboratory environment and compliance with institutional and regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available across suppliers, the following procedures are based on best practices for handling similar bicyclononyne derivatives and general laboratory chemical waste. It is imperative to manage this compound as a chemical waste stream through your institution's Environmental Health and Safety (EHS) program.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to observe the following safety measures as part of standard laboratory practice:

Precautionary MeasureDetailed Protocol
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side-shields, and a laboratory coat when handling this compound and its waste.
Ventilation Conduct all handling and preparation for disposal within a well-ventilated fume hood to minimize the potential for inhalation of any aerosols or vapors.
Spill Management In the event of a spill, absorb the material using an inert absorbent such as vermiculite or dry sand. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels for cleanup.
**In

Personal protective equipment for handling BCN-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BCN-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound ((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. This compound is a strained alkyne building block utilized in copper-free click chemistry for applications such as protein and antibody labeling and the preparation of bioprobes.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE based on the known hazards of the compound, which include potential acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[2]

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.Protects against splashes and aerosols that can cause serious eye irritation.[2]
Face ShieldTo be worn over safety goggles for large-scale operations or when there is a significant splash risk.Provides broader facial protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Must be inspected before use and disposed of after contamination.Protects against skin irritation and absorption.[2] Proper glove removal technique is essential to prevent cross-contamination.
Body Protection Laboratory CoatStandard flame-resistant lab coat.Protects skin and personal clothing from spills and contamination.
Chemical-Resistant ApronRecommended for procedures with a high risk of splashing.Provides an additional layer of protection against chemical splashes.
Respiratory Protection Fume HoodAll handling of this compound powder and solutions should be conducted in a certified chemical fume hood.Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[2]
RespiratorA NIOSH-approved P95 or P100 particulate respirator may be necessary for handling large quantities of powder outside of a fume hood.Provides respiratory protection in situations where engineering controls are insufficient.[2]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and dark place. The recommended long-term storage temperature is -20°C.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3]

  • Inert Atmosphere: While this compound is shipped under ambient temperature as a non-hazardous chemical, for long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[3]

Preparation of Solutions
  • Location: All manipulations, including weighing and dissolution, must be performed in a certified chemical fume hood.

  • Personal Protective Equipment: Ensure all required PPE is worn correctly before handling the compound.

  • Weighing: Use a tared, sealed container to weigh the desired amount of this compound powder to minimize contamination and exposure.

  • Dissolution: Add the solvent to the this compound powder slowly and stir to dissolve. Be aware of the compound's solubility in the chosen solvent.

Use in Experimental Protocols
  • Controlled Environment: Conduct all reactions involving this compound in a well-ventilated area, preferably within a fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Temperature Control: For reactions, use appropriate temperature control measures (e.g., ice bath for exothermic reactions) to prevent runaway reactions.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams.

  • Liquid Waste: Reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) should be disposed of as solid hazardous waste.

Disposal Procedure
  • Unused this compound: Pure, unused this compound should be disposed of in its original or a securely sealed and labeled container through your institution's EHS office.[4]

  • Reaction Mixtures:

    • Quenching: While this compound is not a terminal alkyne, it is a reactive molecule. It is good practice to quench any unreacted this compound in reaction mixtures before disposal, if a safe and validated quenching procedure is available for your specific reaction.

    • Collection: Collect all liquid waste from reactions in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the chemical name and approximate concentration of all components.

  • Final Disposal: All this compound waste must be disposed of through an approved hazardous waste management program. Contact your institution's EHS department for specific procedures and to schedule a waste pickup. Do not pour any this compound waste down the drain.

Workflow for Safe Handling of this compound

BCN_OH_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response a Receive and Inspect Shipment b Store at -20°C, Protected from Light a->b Intact c Don Appropriate PPE b->c d Weigh this compound c->d e Prepare Solution d->e f Perform Experiment e->f g Segregate Waste (Solid & Liquid) f->g h Label Hazardous Waste Container g->h i Store Waste in Designated Area h->i j Schedule EHS Pickup i->j k Spill m Follow Emergency Procedures k->m l Exposure l->m

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.